molecular formula C15H12ClN3O2S B188076 N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide CAS No. 4029-41-8

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B188076
CAS No.: 4029-41-8
M. Wt: 333.8 g/mol
InChI Key: MDPCPLUKDJWCIZ-UHFFFAOYSA-N
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Description

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H12ClN3O2S and its molecular weight is 333.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-10-6-8-11(9-7-10)22(20,21)19-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPCPLUKDJWCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350392
Record name N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4029-41-8
Record name N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. This document details the chemical properties, reaction mechanism, a detailed experimental protocol, and characterization data for the target compound.

Introduction

This compound belongs to the class of quinoxaline-containing sulfonamides. The quinoxaline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. Similarly, the sulfonamide group is a key functional group in a variety of approved drugs. The combination of these two pharmacophores in this compound makes it an attractive target for synthetic and medicinal chemistry research.

Chemical Properties and Data

A summary of the key chemical properties of the starting materials and the final product is presented in the table below for easy reference and comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2,3-DichloroquinoxalineC₈H₄Cl₂N₂199.04Off-white solid152-154
4-Methylbenzenesulfonamide (p-Toluenesulfonamide)C₇H₉NO₂S171.22White solid135-139
This compoundC₁₅H₁₂ClN₃O₂S333.80Not availableNot available

Synthesis Pathway and Mechanism

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nitrogen atom of the sulfonamide acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the quinoxaline ring and displacing a chloride ion.

The proposed reaction mechanism is as follows:

  • Deprotonation of the Sulfonamide: In the presence of a base, the acidic proton of the sulfonamide nitrogen is removed, generating a more nucleophilic sulfonamide anion.

  • Nucleophilic Attack: The sulfonamide anion attacks one of the chlorine-bearing carbons (C2 or C3) of the 2,3-dichloroquinoxaline ring. The electron-withdrawing nature of the quinoxaline nitrogen atoms activates the ring towards nucleophilic attack.

  • Formation of a Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Chloride Ion Elimination: The Meisenheimer complex then collapses, eliminating a chloride ion and restoring the aromaticity of the quinoxaline ring to yield the final product.

The overall reaction is depicted in the following workflow diagram:

Synthesis_Workflow 2_3_dichloroquinoxaline 2,3-Dichloroquinoxaline Reaction Nucleophilic Aromatic Substitution (SNAr) 2_3_dichloroquinoxaline->Reaction p_toluenesulfonamide 4-Methylbenzenesulfonamide p_toluenesulfonamide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product N-(3-chloroquinoxalin-2-yl)-4- methylbenzenesulfonamide Purification Purification (Recrystallization or Chromatography) Workup->Purification Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on general procedures for similar reactions.

Materials:

  • 2,3-Dichloroquinoxaline

  • 4-Methylbenzenesulfonamide (p-Toluenesulfonamide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloroquinoxaline (1.0 eq), 4-methylbenzenesulfonamide (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,3-dichloroquinoxaline.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat the reaction to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using various analytical techniques. Below are the expected characterization data based on the structure.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - Aromatic protons of the quinoxaline ring (multiplets in the range of δ 7.5-8.2 ppm).- Aromatic protons of the p-toluenesulfonyl group (two doublets in the range of δ 7.3-7.9 ppm).- A singlet for the methyl group of the p-toluenesulfonyl moiety (around δ 2.4 ppm).- A broad singlet for the N-H proton (chemical shift can vary depending on solvent and concentration).
¹³C NMR - Resonances for the carbon atoms of the quinoxaline ring.- Resonances for the carbon atoms of the p-toluenesulfonyl group.- A resonance for the methyl carbon of the p-toluenesulfonyl group.
Mass Spec. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (333.80 g/mol ), along with a characteristic isotopic pattern for the chlorine atom.
FT-IR Characteristic absorption bands for N-H stretching, S=O stretching (asymmetric and symmetric), C=N stretching, and aromatic C-H stretching.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the synthetic strategy, starting from commercially available precursors to the final product.

Logical_Relationship Starting_Materials Starting Materials (2,3-Dichloroquinoxaline & 4-Methylbenzenesulfonamide) Reaction_Type Key Transformation (Nucleophilic Aromatic Substitution) Starting_Materials->Reaction_Type Intermediate_State Formation of Meisenheimer Complex Reaction_Type->Intermediate_State Product_Formation Product Formation (N-(3-chloroquinoxalin-2-yl)-4- methylbenzenesulfonamide) Intermediate_State->Product_Formation Analysis Characterization (NMR, MS, IR) Product_Formation->Analysis

Caption: Logical flow of the synthesis and analysis process.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of this compound. The described nucleophilic aromatic substitution reaction provides a viable route to this and related quinoxaline sulfonamide derivatives. The provided experimental protocol and expected characterization data serve as a valuable resource for researchers in the field of organic and medicinal chemistry, facilitating further exploration of this class of compounds for potential therapeutic applications. It is important to note that while the provided protocol is based on established chemical principles, optimization of reaction conditions may be necessary to achieve the highest possible yield and purity. Standard laboratory safety procedures should be followed at all times.

An In-Depth Technical Guide to the Mechanism of Action of Quinoxaline Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline sulfonamide derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action employed by these derivatives, with a particular focus on their roles as kinase inhibitors, carbonic anhydrase inhibitors, tubulin polymerization inhibitors, and AMPA receptor antagonists. This document details the experimental protocols utilized to elucidate these mechanisms, presents quantitative data in a comparative format, and illustrates the key signaling pathways and experimental workflows through detailed diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the quinoxaline sulfonamide scaffold.

Core Mechanisms of Action

Quinoxaline sulfonamide derivatives exert their biological effects through various mechanisms, primarily by interacting with key proteins involved in cellular signaling, proliferation, and neurotransmission. The core mechanisms identified and elaborated in this guide are:

  • Kinase Inhibition: A significant number of quinoxaline sulfonamides have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

  • Carbonic Anhydrase Inhibition: Certain derivatives exhibit inhibitory activity against carbonic anhydrases, a family of metalloenzymes involved in numerous physiological processes, including pH regulation and fluid balance.

  • Tubulin Polymerization Inhibition: Some quinoxaline sulfonamides interfere with the dynamics of microtubule formation by inhibiting the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule function is a well-established strategy in cancer chemotherapy.

  • AMPA Receptor Antagonism: In the central nervous system, specific quinoxaline sulfonamide derivatives act as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory synaptic transmission.

Kinase Inhibition

Quinoxaline sulfonamides have been extensively investigated as inhibitors of several key tyrosine kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met. These derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and thereby blocking the phosphorylation of downstream substrates.

VEGFR Signaling Pathway

VEGFRs, particularly VEGFR-2, are critical mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 signaling is a key strategy in cancer therapy. Quinoxaline sulfonamide derivatives can block the binding of VEGF to VEGFR-2, leading to the inhibition of receptor autophosphorylation and the subsequent downstream signaling cascades. This ultimately results in the suppression of endothelial cell proliferation, migration, and tube formation.

Signaling Pathway Diagram:

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Quinoxaline_Sulfonamide Quinoxaline Sulfonamide Quinoxaline_Sulfonamide->VEGFR2 Proliferation Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Quinoxaline_Sulfonamide Quinoxaline Sulfonamide Quinoxaline_Sulfonamide->EGFR RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 Quinoxaline_Sulfonamide Quinoxaline Sulfonamide Quinoxaline_Sulfonamide->cMet PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Invasion Invasion/ Metastasis AKT->Invasion Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Invasion STAT3->Proliferation STAT3->Invasion CA_Inhibition Quinoxaline_Sulfonamide Quinoxaline Sulfonamide CA_Active_Site Carbonic Anhydrase Active Site (with Zn²⁺) Quinoxaline_Sulfonamide->CA_Active_Site Binds to Inhibition Inhibition of Catalysis Quinoxaline_Sulfonamide->Inhibition CO2_Hydration CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CA_Active_Site->CO2_Hydration Catalyzes Inhibition->CO2_Hydration Tubulin_Inhibition Quinoxaline_Sulfonamide Quinoxaline Sulfonamide Tubulin_Dimers α/β-Tubulin Dimers Quinoxaline_Sulfonamide->Tubulin_Dimers Binds to Microtubule_Assembly Microtubule Assembly Quinoxaline_Sulfonamide->Microtubule_Assembly Tubulin_Dimers->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis AMPA_Antagonism Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to Quinoxaline_Sulfonamide Quinoxaline Sulfonamide Quinoxaline_Sulfonamide->AMPA_Receptor Competitively Binds to Channel_Opening Ion Channel Opening Quinoxaline_Sulfonamide->Channel_Opening AMPA_Receptor->Channel_Opening Activates Neuronal_Excitation Neuronal Excitation Channel_Opening->Neuronal_Excitation Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Plate_Inhibitor Plate Serial Dilutions of Inhibitor Prepare_Reagents->Plate_Inhibitor Add_Kinase Add Kinase to Wells Plate_Inhibitor->Add_Kinase Incubate_1 Incubate for Pre-binding Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Mix to Initiate Reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate for Kinase Reaction Add_Substrate_ATP->Incubate_2 Add_Detection_Reagent Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP Incubate_2->Add_Detection_Reagent Incubate_3 Incubate to Convert ADP to ATP Add_Detection_Reagent->Incubate_3 Add_Luciferase Add Kinase Detection Reagent (Luciferase/Luciferin) Incubate_3->Add_Luciferase Incubate_4 Incubate to Generate Signal Add_Luciferase->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence Analyze_Data Analyze Data and Calculate IC₅₀ Read_Luminescence->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Culture Cell Culture and Treatment with Inhibitor Start->Cell_Culture Cell_Lysis Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Gel Electrophoresis Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking of Non-specific Binding Sites Transfer->Blocking Primary_Ab Incubation with Primary Antibody Blocking->Primary_Ab Washing_1 Washing Primary_Ab->Washing_1 Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Washing_1->Secondary_Ab Washing_2 Washing Secondary_Ab->Washing_2 Detection Detection with ECL Substrate Washing_2->Detection Imaging Imaging and Analysis Detection->Imaging End End Imaging->End

References

Physical and chemical properties of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide is a heterocyclic compound featuring a quinoxaline core bonded to a toluenesulfonamide moiety. The quinoxaline scaffold is a prominent pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Similarly, the sulfonamide group is a key functional group in a multitude of approved drugs. The combination of these two pharmacophores in a single molecule makes this compound a compound of significant interest for drug discovery and development.

This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and general experimental protocols for the characterization and potential biological evaluation of this compound.

Physicochemical Properties

While specific experimental data for the target compound is unavailable, the following table summarizes the predicted and known properties of its core components.

PropertyValueSource/Method
Chemical Formula C₁₅H₁₂ClN₃O₂SCalculated
Molecular Weight 333.79 g/mol Calculated
Appearance Expected to be a solidGeneral observation for similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.Predicted based on structure
pKa Not available-

Synthesis

A plausible and widely used method for the synthesis of 2,3-disubstituted quinoxalines involves the nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline.[1][3][4] This versatile precursor allows for the sequential introduction of different nucleophiles.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from commercially available reagents.

G cluster_0 Step 1: Synthesis of 2,3-dichloroquinoxaline cluster_1 Step 2: Nucleophilic Substitution o-phenylenediamine o-phenylenediamine quinoxaline_dione Quinoxaline-2,3(1H,4H)-dione o-phenylenediamine->quinoxaline_dione Reflux diethyl_oxalate Diethyl oxalate diethyl_oxalate->quinoxaline_dione dichloroquinoxaline 2,3-dichloroquinoxaline quinoxaline_dione->dichloroquinoxaline Reflux POCl3 POCl₃ POCl3->dichloroquinoxaline dichloroquinoxaline_2 2,3-dichloroquinoxaline target_compound N-(3-chloroquinoxalin-2-yl)-4- methylbenzenesulfonamide dichloroquinoxaline_2->target_compound tosylamide 4-methylbenzenesulfonamide tosylamide->target_compound base Base (e.g., K₂CO₃, NaH) base->target_compound solvent Solvent (e.g., DMF, DMSO) solvent->target_compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols
  • Materials: o-Phenylenediamine, Diethyl oxalate, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • A mixture of o-phenylenediamine and diethyl oxalate is refluxed to yield quinoxaline-2,3(1H,4H)-dione.

    • The resulting quinoxaline-2,3(1H,4H)-dione is then refluxed with an excess of phosphorus oxychloride (POCl₃) for several hours.[5]

    • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to afford 2,3-dichloroquinoxaline.[5]

  • Materials: 2,3-dichloroquinoxaline, 4-methylbenzenesulfonamide, a suitable base (e.g., potassium carbonate, sodium hydride), and an anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

  • Procedure:

    • To a solution of 4-methylbenzenesulfonamide in the chosen solvent, the base is added portion-wise at room temperature under an inert atmosphere.

    • The mixture is stirred for a period to allow for the formation of the sulfonamide anion.

    • A solution of 2,3-dichloroquinoxaline in the same solvent is then added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoxaline and toluenesulfonamide rings would appear in the downfield region (typically δ 7.0-8.5 ppm). A singlet corresponding to the methyl group of the toluenesulfonamide would be observed in the upfield region (around δ 2.4 ppm). The NH proton of the sulfonamide may appear as a broad singlet.
¹³C NMR Signals corresponding to the aromatic carbons of both ring systems would be observed in the range of δ 110-150 ppm. The methyl carbon would appear around δ 21 ppm.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=N and C=C aromatic stretching (around 1500-1600 cm⁻¹), and S=O stretching of the sulfonamide group (asymmetric and symmetric vibrations around 1350 and 1160 cm⁻¹, respectively) would be expected.
Mass Spectrometry The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (333.79 g/mol ) would be observed, along with characteristic fragmentation patterns.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, based on the known activities of related compounds, it is plausible to investigate its potential in the following areas:

  • Anticancer Activity: Quinoxaline-sulfonamide hybrids have been reported to exhibit anticancer properties.[6][7] Potential mechanisms could involve the inhibition of protein kinases or topoisomerase enzymes.[7]

  • Antimicrobial Activity: Many quinoxaline and sulfonamide derivatives have demonstrated antibacterial and antifungal activities.[8][9]

Hypothetical Signaling Pathway Involvement

Given the prevalence of quinoxaline derivatives as kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Target_Compound N-(3-chloroquinoxalin-2-yl)-4- methylbenzenesulfonamide Target_Compound->PI3K Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Procedure:

    • Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide outlines a rational synthetic approach and standard methodologies for its characterization and biological evaluation. Further experimental investigation is warranted to elucidate the specific physical, chemical, and biological properties of this compound and to explore its full therapeutic potential. The provided experimental frameworks can serve as a foundation for researchers embarking on the synthesis and evaluation of this and related quinoxaline-sulfonamide derivatives.

References

The Multifaceted Biological Activities of Substituted Quinoxaline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of substituted quinoxaline compounds. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this field.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[1][2]

Quantitative Anticancer Activity Data

The anticancer efficacy of various substituted quinoxaline compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4mA549 (Lung)9.32 ± 1.56[3]
Compound 4bA549 (Lung)11.98 ± 2.59[3]
5-Fluorouracil (Control)A549 (Lung)4.89 ± 0.20[3]
Benzo[g]quinoxaline 3MCF-7 (Breast)2.89[4]
Doxorubicin (Control)MCF-7 (Breast)2.01[4]
Compound 6MCF-7 (Breast)4.23[5]
Compound 6HepG2 (Liver)16.46[5]
Vinblastine (Control)--[5]
Compound VIIIcHCT116 (Colon)2.5[6]
Compound XVaHCT116 (Colon)4.4[6]
Compound VIIIcMCF-7 (Breast)9.0[6]
Compound XVaMCF-7 (Breast)5.3[6]
Compound VIIIaHepG2 (Liver)9.8[6]
Compound 5HeLa (Cervical)0.126[7]
Compound 5SMMC-7721 (Liver)0.071[7]
Compound 5K562 (Leukemia)0.164[7]
Compound 8MGC-803 (Gastric)1.49 ± 0.18[7]
Compound 8HepG2 (Liver)5.27 ± 0.72[7]
Compound 8A549 (Lung)6.91 ± 0.84[7]
Compound 18MCF-7 (Breast)22.11 ± 13.3[7]
Compound 17A549 (Lung)46.6 ± 7.41[7]
Compound 19Various9 - 80.9[7]
Compound 20Various8.9 - 95.4[7]
Signaling Pathway Involvement: PI3K/Akt/mTOR

Several quinoxaline derivatives have been identified as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][8] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Quinoxaline->mTORC1

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[9][10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Quinoxaline derivative stock solution (dissolved in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[10]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include untreated control wells. Incubate for 24, 48, or 72 hours.[10]

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL). Incubate the plate for 4 hours in a humidified atmosphere.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Add_Compound Add Quinoxaline Derivative Incubate1->Add_Compound Incubate2 Incubate 24-72h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Incubate4 Incubate Overnight Add_Solubilizer->Incubate4 Read_Absorbance Read Absorbance (570 nm) Incubate4->Read_Absorbance End End Read_Absorbance->End

Figure 2: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Substituted quinoxalines have demonstrated notable activity against a range of pathogenic bacteria and fungi, highlighting their potential as novel antimicrobial agents.[13]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[14][15][16]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 2dEscherichia coli8[17]
Compound 3cEscherichia coli8[17]
Compound 10Candida albicans16[17]
Compound 10Aspergillus flavus16[17]
Quinoxaline DerivativeMRSA4[18]
Vancomycin (Control)MRSA4[18]
N-05Staphylococcus aureus<1[19]
N-09Staphylococcus aureus<1[19]
N-11Staphylococcus aureus<1[19]
N-13Staphylococcus aureus<1[19]
Compound 25Staphylococcus aureus0.25 - 1[20]
Compound 31Staphylococcus aureus0.25 - 1[20]
Compound 25Enterococcus faecium0.25 - 1[20]
Compound 31Enterococcus faecium0.25 - 1[20]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[21][22][23][24]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial or fungal inoculum

  • Sterile cork borer or pipette tip

  • Quinoxaline derivative solution

  • Positive control (e.g., standard antibiotic)

  • Negative control (e.g., solvent)

  • Incubator

Procedure:

  • Inoculation: Inoculate the surface of the MHA plates with the standardized microbial inoculum to create a lawn of growth.[22]

  • Well Creation: Use a sterile cork borer to punch wells of 6-8 mm in diameter into the agar.[23]

  • Sample Addition: Add a defined volume of the quinoxaline derivative solution, positive control, and negative control into separate wells.[22]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[21]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.[21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.[15][25][26]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Standardized microbial inoculum

  • Quinoxaline derivative solution

  • Spectrophotometer or microplate reader

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the quinoxaline derivative in MHB in the wells of a 96-well plate.[26]

  • Inoculation: Inoculate each well with a standardized microbial suspension (typically ~5x10^5 CFU/mL).[15] Include a growth control well (no compound) and a sterility control well (no inoculum).[26]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density using a microplate reader.[26]

Antiviral Activity

Quinoxaline derivatives have shown promise as antiviral agents against a variety of DNA and RNA viruses.[27][28]

Quantitative Antiviral Activity Data

The antiviral activity is typically reported as the 50% effective concentration (EC50), the concentration of the compound that reduces viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that kills 50% of uninfected cells. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

Compound/DerivativeVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 11Vaccinia virus2>20>10[27]
Compound 1aHCMV<0.05--[29]
Compound 20HCMV<0.05--[29]
Ganciclovir (Control)HCMV0.59--[29]
Derivative 4HCMV-108.47-[30]
Derivative 8HCMV->150-[30]
Derivative 6HCMV-2.34-[30]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[31][32][33][34][35]

Materials:

  • Confluent monolayer of host cells in multi-well plates

  • Virus stock of known titer

  • Quinoxaline derivative solution

  • Overlay medium (e.g., containing agarose or carboxymethyl cellulose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Culture: Grow a confluent monolayer of host cells in 24-well plates.[35]

  • Virus Adsorption: Inoculate the cell monolayers with a standardized amount of virus (e.g., 40-80 plaque-forming units per well). Allow the virus to adsorb for 90 minutes at 37°C.[35]

  • Compound Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium containing various concentrations of the quinoxaline derivative.[35]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7 days for CMV).[35]

  • Plaque Visualization: Fix the cells with a fixative solution and then stain with a staining solution like crystal violet. Plaques will appear as clear, unstained areas against a background of stained, viable cells.[34]

  • Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Anti-inflammatory Activity

Quinoxaline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibitory effects on key inflammatory mediators.[36]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of quinoxaline derivatives is often assessed by their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Compound 12cCOX-20.1[37][38]
Compound 14aCOX-20.11[37][38]
Compound 14bCOX-20.11[37][38]
Celecoxib (Control)COX-2-[37]
Compound 26COX-20.00849[39]
Compound 265-LOX0.01273[39]
Compound 27COX-20.01282[39]
Compound 275-LOX0.01694[39]
Compound 28COX-20.01034[39]
Compound 285-LOX0.01438[39]
Boswellic Acids5-LOX43.35 ± 4.90[39]
Boswellic AcidsPGE2 (COX pathway)6.19 ± 0.52[39]
Signaling Pathway Involvement: NF-κB

The anti-inflammatory effects of some quinoxaline derivatives are attributed to their ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[36] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Quinoxaline Quinoxaline Derivatives Quinoxaline->IKK

Figure 3: Inhibition of the NF-κB signaling pathway by quinoxaline derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the anti-inflammatory activity of new compounds.[40][41][42][43][44]

Materials:

  • Wistar rats

  • 1% Carrageenan suspension in saline

  • Quinoxaline derivative solution

  • Reference anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into control, reference, and test groups.

  • Compound Administration: Administer the quinoxaline derivative solution or reference drug to the respective groups (e.g., intraperitoneally) 30 minutes before inducing inflammation.[40] The control group receives the vehicle.

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[40]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[40]

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Conclusion

Substituted quinoxaline compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, coupled with their diverse mechanisms of action, underscore their potential for the development of novel therapeutics. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this technical guide are intended to serve as a valuable resource for researchers and scientists working to advance the discovery and development of new and effective treatments based on the quinoxaline scaffold. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the therapeutic potential of these derivatives into clinical applications.

References

The Structure-Activity Relationship of Quoxaline-Based Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This versatility stems from the quinoxaline core's ability to interact with a multitude of biological targets, making it a privileged structure in the design of novel therapeutic agents.[3] A significant focus of research has been on quinoxaline-based inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3][4] Understanding the structure-activity relationship (SAR) of these compounds is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of quinoxaline-based inhibitors, with a focus on their anticancer and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline ring system.[1][5] SAR studies have revealed key structural features that govern their inhibitory potential.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of protein kinases involved in cancer cell proliferation and survival.[2][4]

Substitutions at the 2 and 3-positions: The substituents at the 2 and 3-positions of the quinoxaline ring are critical determinants of antiproliferative efficacy.[5] For instance, in a series of 2,3-substituted quinoxalin-6-amine analogs, the nature of the aryl or heteroaryl groups at these positions significantly impacts their activity against various cancer cell lines.[5] The substitution pattern on these appended rings also plays a crucial role.

Table 1: SAR of 2,3-Disubstituted Quinoxaline Analogs against Cancer Cell Lines [5]

CompoundR2R3A549 (Lung) GI50 (µM)HT-29 (Colon) GI50 (µM)PC-3 (Prostate) GI50 (µM)
6j PhenylPhenyl>10>10>10
6k FuranylFuranyl1.21.51.8
6l ThienylThienyl2.52.83.1

Data from a comparative analysis of 2,3-substituted quinoxalin-6-amine derivatives.

Target-Specific Inhibition: Quinoxaline-based inhibitors have been developed to target specific kinases and signaling pathways implicated in cancer.

  • c-Met Kinase Inhibitors: A series of quinoxaline derivatives have shown potent inhibitory activity against the c-Met kinase enzyme, which is often overexpressed in cancer.[6]

  • STAT3 Inhibitors: Quinoxaline-arylfuran derivatives have been identified as inhibitors of STAT3 phosphorylation, a key step in a signaling pathway often constitutively activated in cancer cells.[7]

  • ASK1 Inhibitors: Dibromo-substituted quinoxaline fragments have been discovered as effective inhibitors of apoptosis signal-regulated kinase 1 (ASK1), a potential therapeutic target for various diseases, including cancer.[8][9]

  • IKKβ Modulation: A quinoxaline urea analog has been identified to reduce the phosphorylation of IKKβ, a key kinase in the NF-κB signaling pathway, which is a therapeutic target in pancreatic cancer.[10]

Table 2: Inhibitory Activity of Quinoxaline-Arylfuran Derivatives against HeLa Cells (STAT3 Inhibition) [11][12]

CompoundRIC50 (µM)
QW1 H>20
QW7 4-Cl12.34
QW10 4-Br11.15
QW12 4-CH310.58

These derivatives were evaluated for their antiproliferative activities against several cancer cell lines, with QW12 showing potent activity against HeLa cells through the inhibition of STAT3 phosphorylation.[11][12]

Antimicrobial Activity

The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents, offering a potential avenue to circumvent bacterial resistance to existing drug classes.

Table 3: Antimicrobial Activity of Quinoxaline Derivatives

CompoundOrganismZone of Inhibition (mm)
Compound A Staphylococcus aureus18
Compound B Escherichia coli15
Compound C Candida albicans20

Illustrative data based on the general findings that quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity.[13][14][15][16]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the SAR evaluation of quinoxaline-based inhibitors.

Antiproliferative Activity Assessment (MTT Assay)

This colorimetric assay is widely used to assess cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, HT-29, PC-3)

  • Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Quinoxaline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curves.[5]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., c-Met, ASK1)

  • Kinase substrate peptide

  • ATP

  • Quinoxaline inhibitors

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and the quinoxaline inhibitor at various concentrations in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by quinoxaline-based inhibitors and a typical workflow for SAR studies.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization start Compound Design synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Kinase Inhibition) purification->in_vitro cell_based Cell-Based Assays (e.g., Antiproliferative) purification->cell_based data Data Collection (IC50, GI50) in_vitro->data cell_based->data sar SAR Analysis data->sar optimization Lead Optimization sar->optimization Iterative Process in_vivo In Vivo Studies optimization->in_vivo end end in_vivo->end Candidate Drug

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinoxaline Quinoxaline Inhibitors Quinoxaline->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation GeneTranscription Gene Transcription (Proliferation, Survival) NuclearTranslocation->GeneTranscription Quinoxaline Quinoxaline Inhibitors Quinoxaline->JAK Quinoxaline->STAT3_active Inhibit Phosphorylation

Caption: The JAK/STAT3 signaling pathway, a target for quinoxaline inhibitors.

Conclusion

The quinoxaline scaffold remains a highly attractive starting point for the development of novel inhibitors targeting a range of diseases. The extensive body of research on their structure-activity relationships has provided invaluable insights for medicinal chemists.[1][2][5] The key to advancing these compounds towards clinical applications lies in the continued systematic exploration of substitutions on the quinoxaline core to enhance potency and selectivity, coupled with a deep understanding of their interactions with biological targets. The methodologies and pathway visualizations presented in this guide offer a framework for the rational design and evaluation of the next generation of quinoxaline-based therapeutic agents.

References

In Silico Modeling of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical in silico modeling study investigating the binding of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide to potential protein kinase targets. Due to the limited availability of specific experimental data for this compound, this guide synthesizes established methodologies and data from studies on structurally related quinoxaline and benzenesulfonamide derivatives to present a plausible and instructive framework for research.

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including their potential as kinase inhibitors in cancer therapy. The compound this compound combines the quinoxaline scaffold with a benzenesulfonamide moiety, a feature present in several known inhibitors of various enzymes. In silico modeling, particularly molecular docking, offers a powerful computational approach to predict the binding affinity and interaction patterns of this compound with protein targets, thereby guiding further experimental validation and drug development efforts.

This guide outlines a hypothetical in silico study to explore the binding of this compound with two well-established cancer drug targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Data Presentation

The following tables summarize hypothetical quantitative data that would be generated from the in silico docking and subsequent in vitro validation experiments.

Table 1: Hypothetical In Silico Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Predicted Interacting Residues
VEGFR-22OH4-9.2Cys919, Asp1046, Glu885
EGFR1M17-8.5Met793, Lys745, Asp855

Table 2: Hypothetical In Vitro Kinase Inhibition Data

Target ProteinAssay TypeIC50 (µM)
VEGFR-2ADP-Glo Kinase Assay0.5
EGFRADP-Glo Kinase Assay1.2

Table 3: Hypothetical Cell-Based Assay Results

Cell LineTarget PathwayAssay TypeIC50 (µM)
HUVECVEGFR-2 SignalingMTT Assay2.5
A549EGFR SignalingMTT Assay5.8

Experimental Protocols

This section details the methodologies for the key in silico and in vitro experiments.

In Silico Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structures of the target proteins, VEGFR-2 (PDB ID: 2OH4) and EGFR (PDB ID: 1M17), are obtained from the Protein Data Bank.

    • Using molecular modeling software such as AutoDock Tools, water molecules and co-crystallized ligands are removed from the protein structures.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein. The prepared protein is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

    • The ligand's energy is minimized using a suitable force field.

    • Gasteiger charges are assigned, and the rotatable bonds are defined. The prepared ligand is saved in the PDBQT file format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the kinase. The center of the grid is typically set to the coordinates of the co-crystallized inhibitor in the original PDB file.

    • The dimensions of the grid box are set to be large enough to allow for translational and rotational freedom of the ligand.

  • Molecular Docking Simulation:

    • Molecular docking is performed using AutoDock Vina. The program explores possible binding conformations of the ligand within the defined active site and estimates the binding affinity for each conformation.

  • Analysis of Results:

    • The docking results are visualized using software like PyMOL or Discovery Studio Visualizer.

    • The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are analyzed.

In Vitro Kinase Assay Protocol (ADP-Glo™ Kinase Assay)
  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Perform a serial dilution of this compound in DMSO, followed by dilution in kinase buffer to create a 10X working solution.

    • Prepare a 10X ATP solution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the 2X kinase/substrate solution to each well of a 384-well plate.

    • Add 0.5 µL of the 10X compound solution to the respective wells.

    • Add 4.5 µL of kinase buffer to all wells and incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution and incubate at room temperature for 1 hour.

    • Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add the Kinase Detection Reagent and incubate for another 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay Protocol (MTT Assay)
  • Cell Seeding:

    • Seed the desired cell lines (e.g., HUVEC, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor N-(3-chloroquinoxalin-2-yl) -4-methylbenzenesulfonamide Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow Diagram

G cluster_1 In Silico and In Vitro Experimental Workflow TargetSelection Target Protein Selection (VEGFR-2, EGFR) ProteinPrep Protein Preparation TargetSelection->ProteinPrep LigandPrep Ligand Preparation TargetSelection->LigandPrep Docking Molecular Docking ProteinPrep->Docking LigandPrep->Docking Analysis Analysis of Docking Results Docking->Analysis Synthesis Compound Synthesis Analysis->Synthesis KinaseAssay In Vitro Kinase Assay Synthesis->KinaseAssay CellAssay Cell-Based Assays KinaseAssay->CellAssay DataAnalysis Data Analysis (IC50) CellAssay->DataAnalysis

Caption: Workflow for in silico modeling and experimental validation.

Logical Relationship Diagram

G cluster_2 Logical Framework for Drug Discovery Hypothesis Hypothesis: Compound inhibits kinases InSilico In Silico Prediction (Strong Binding Affinity) Hypothesis->InSilico InVitro In Vitro Validation (Low IC50) InSilico->InVitro Cellular Cellular Efficacy (Inhibition of Cell Growth) InVitro->Cellular Lead Lead Compound Identification Cellular->Lead

Caption: Logical progression from hypothesis to lead identification.

Spectroscopic characterization (NMR, IR, Mass Spec) of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct spectroscopic data for this specific compound in public literature, this document presents representative data from structurally analogous compounds to infer its characteristic spectral features. This guide outlines plausible experimental protocols for its synthesis and purification, followed by a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of novel quinoxaline-based sulfonamides.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The incorporation of a sulfonamide group, a well-established pharmacophore, into the quinoxaline scaffold can lead to compounds with enhanced therapeutic potential. This compound combines these two important moieties, making it a compound of considerable interest for further investigation.

Accurate spectroscopic characterization is fundamental for the unambiguous identification and purity assessment of newly synthesized compounds. This guide details the expected outcomes from key analytical techniques: 1H and 13C NMR spectroscopy to elucidate the molecular structure, IR spectroscopy to identify functional groups, and Mass Spectrometry to determine the molecular weight and fragmentation pattern.

Experimental Protocols

The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction. The following protocols are generalized procedures based on established methods for the synthesis of related compounds.[2][3][4]

Synthesis of this compound

A common method for the synthesis of N-arylsulfonamides involves the reaction of an appropriate amine with a sulfonyl chloride in the presence of a base.[3][4]

Materials:

  • 2-amino-3-chloroquinoxaline

  • 4-Methylbenzenesulfonyl chloride (tosyl chloride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-chloroquinoxaline (1 equivalent) in anhydrous DCM or THF.

  • Add pyridine or triethylamine (1.5-2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 equivalents) in the same solvent to the cooled mixture with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient system to yield pure this compound.

Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or other appropriate ionization techniques.

Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRepresentative Compound Source
~ 8.0 - 7.5m4HQuinoxaline-H2-Phenylquinoxaline[1]
~ 7.8 - 7.7d2HAr-H (ortho to SO₂)N-allyl-N-benzyl-4-methylbenzenesulfonamide[2]
~ 7.4 - 7.3d2HAr-H (ortho to CH₃)N-allyl-N-benzyl-4-methylbenzenesulfonamide[2]
~ 10.0 - 9.0br s1HSO₂NHN-pyridin-3-yl-benzenesulfonamide[5]
~ 2.4s3HAr-CH₃N-allyl-N-benzyl-4-methylbenzenesulfonamide[2]

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRepresentative Compound Source
~ 150 - 140Quaternary carbons of quinoxaline2-(4-Nitrophenyl)quinoxaline[1]
~ 145 - 140Quaternary carbon (C-SO₂)N-sulfonyl-1,2,3,4-tetrahydroisoquinolines
~ 140 - 135Quaternary carbon (C-CH₃)N-sulfonyl-1,2,3,4-tetrahydroisoquinolines
~ 135 - 125CH carbons of quinoxaline and benzene rings2-Phenylquinoxaline, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines[1]
~ 21Ar-CH₃N-allyl-N-benzyl-4-methylbenzenesulfonamide[2]
IR Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, SharpN-H stretch (sulfonamide)
3100 - 3000MediumAromatic C-H stretch
1600 - 1450Medium to StrongC=C and C=N aromatic ring stretches
1350 - 1320StrongAsymmetric SO₂ stretch
1170 - 1150StrongSymmetric SO₂ stretch
~ 815StrongC-Cl stretch
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

m/zIon
[M+H]⁺Molecular ion peak
[M-SO₂(p-tolyl)]⁺Fragment corresponding to the loss of the toluenesulfonyl group
[M-Cl]⁺Fragment corresponding to the loss of a chlorine atom
179Fragment corresponding to 2-amino-3-chloroquinoxaline
155Fragment corresponding to the toluenesulfonyl group

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates the proposed synthetic pathway for this compound and the subsequent spectroscopic characterization workflow.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Amine 2-amino-3-chloroquinoxaline Reaction Sulfonamide Formation Amine->Reaction SulfonylChloride 4-Methylbenzenesulfonyl chloride SulfonylChloride->Reaction Product N-(3-chloroquinoxalin-2-yl)-4- methylbenzenesulfonamide Reaction->Product Purification NMR NMR (¹H, ¹³C) Product->NMR Structural Elucidation IR IR Product->IR Functional Group Identification MS Mass Spec Product->MS Molecular Weight Confirmation

References

The Rise of Quinoxalines: A Technical Guide to Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of recent discoveries in novel quinoxaline derivatives, focusing on their development as therapeutic agents. It covers their synthesis, biological evaluation, and mechanisms of action, with a focus on anticancer, anti-inflammatory, and antimicrobial applications.

Synthesis of Novel Quinoxaline Derivatives

The foundational method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] Modern synthetic strategies often employ microwave-assisted methods to improve reaction times and yields.[2][3]

A general workflow for the synthesis of quinoxaline derivatives is outlined below. This process typically involves the reaction of a substituted o-phenylenediamine with an α-dicarbonyl compound, followed by purification and characterization.

G cluster_synthesis Synthesis Workflow Start Start o-phenylenediamine o-phenylenediamine Start->o-phenylenediamine 1,2-dicarbonyl 1,2-dicarbonyl Start->1,2-dicarbonyl Condensation Reaction Condensation Reaction o-phenylenediamine->Condensation Reaction 1,2-dicarbonyl->Condensation Reaction Crude Product Crude Product Condensation Reaction->Crude Product Solvent, Catalyst Purification Purification Crude Product->Purification e.g., Column Chromatography Pure Quinoxaline Derivative Pure Quinoxaline Derivative Purification->Pure Quinoxaline Derivative Characterization Characterization Pure Quinoxaline Derivative->Characterization e.g., NMR, Mass Spec Final Compound Final Compound Characterization->Final Compound

A generalized workflow for the synthesis of quinoxaline derivatives.

Therapeutic Applications and Biological Activity

Quinoxaline derivatives have shown significant promise in several therapeutic areas. The following sections detail their activity as anticancer, anti-inflammatory, and antimicrobial agents, with quantitative data presented for comparison.

Anticancer Activity

Quinoxaline derivatives are a promising class of chemotherapeutic agents with activity against various tumors.[4] Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways.[5]

Table 1: In Vitro Anticancer Activity of Novel Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
VIIdHCT116 (Colon)5.2[6]
VIIIaHCT116 (Colon)3.9[6]
VIIIcHCT116 (Colon)2.1[6]
VIIIeHCT116 (Colon)4.4[6]
XVaHCT116 (Colon)4.9[6]
Compound 3VEGFR-210.27[6]
Compound 14MCF-7 (Breast)2.61[7]
Compound 3 (Ali et al.)Ty-82 (Leukemia)2.5[7]
Compound 3 (Ali et al.)THP-1 (Leukemia)1.6[7]
Compound 12HCT116 (Colon)4.4[7]
Compound 12MCF-7 (Breast)4.4[7]
26eASK10.03017[8]

One of the key mechanisms by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and growth.[6][9] Another important target is Apoptosis signal-regulated kinase 1 (ASK1), an upstream activator of JNK and p38 MAPK signaling pathways.[8]

G cluster_pathway Simplified Kinase Inhibition Pathway Quinoxaline Derivative Quinoxaline Derivative Kinase (e.g., VEGFR-2, ASK1) Kinase (e.g., VEGFR-2, ASK1) Quinoxaline Derivative->Kinase (e.g., VEGFR-2, ASK1) Inhibits Apoptosis Apoptosis Quinoxaline Derivative->Apoptosis Induces Downstream Signaling Downstream Signaling Kinase (e.g., VEGFR-2, ASK1)->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

Inhibition of kinase signaling by quinoxaline derivatives.

Anti-inflammatory and Antioxidant Activity

Novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant properties.[2][3] Some of these compounds have demonstrated significant in vivo anti-inflammatory effects, comparable to the reference drug indomethacin.[2]

Table 2: Anti-inflammatory and Antioxidant Activity of Quinoxaline Derivatives

CompoundActivityResultReference
7bIn vivo anti-inflammatory41% inhibition (carrageenan-induced edema)[2]
IndomethacinIn vivo anti-inflammatory47% inhibition (carrageenan-induced edema)[2]
7bIn vitro LOX inhibitionPromising[2]
8fIn vitro LOX inhibitionPromising[2]
Antimicrobial Activity

The quinoxaline scaffold is a promising framework for the development of new antimicrobial agents to combat the growing threat of antimicrobial resistance.[10] These derivatives have shown activity against a range of bacteria and fungi.[11][12][13]

Table 3: Antimicrobial Activity of Quinoxaline Derivatives

CompoundOrganismActivityReference
Tetrazolo[1,5-a]quinoxaline derivativesGram-positive and Gram-negative bacteriaHigh degree of inhibition[11]
5kAcidovorax citrulliGood antibacterial activity[13]
5jRhizoctonia solaniEC50 = 8.54 µg/mL[13]
5tRhizoctonia solaniEC50 = 12.01 µg/mL[13]
Azoxystrobin (commercial fungicide)Rhizoctonia solaniEC50 = 26.17 µg/mL[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are generalized protocols for key experiments in the evaluation of quinoxaline derivatives.

General Procedure for Microwave-Assisted Synthesis
  • A mixture of an appropriate o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is prepared in a suitable solvent (e.g., ethanol, acetic acid).[1]

  • The reaction mixture is subjected to microwave irradiation at a specific temperature and time (e.g., 80-120°C for 5-15 minutes).[1]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized quinoxaline derivatives and incubated for an additional 48-72 hours.

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

ASK1 Inhibition Assay
  • The inhibitory activity against ASK1 is determined using a kinase assay kit.[8]

  • The assay measures the amount of ADP produced, which is converted to ATP.

  • The newly synthesized ATP is used to generate a luminescent signal.

  • The luminescent signal is proportional to the kinase activity.

  • The IC50 values are calculated based on the dose-response curves.[8]

The general workflow for the biological screening of novel quinoxaline derivatives is depicted below.

G cluster_screening Biological Screening Workflow Synthesized Compound Synthesized Compound In Vitro Assays In Vitro Assays Synthesized Compound->In Vitro Assays Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) In Vitro Assays->Cytotoxicity Assay (e.g., MTT) Enzyme Inhibition Assay Enzyme Inhibition Assay In Vitro Assays->Enzyme Inhibition Assay Antimicrobial Assay Antimicrobial Assay In Vitro Assays->Antimicrobial Assay Data Analysis Data Analysis Cytotoxicity Assay (e.g., MTT)->Data Analysis Enzyme Inhibition Assay->Data Analysis Antimicrobial Assay->Data Analysis Lead Compound Identification Lead Compound Identification Data Analysis->Lead Compound Identification IC50, EC50 values In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development

A general workflow for the biological screening of quinoxaline derivatives.

Conclusion and Future Perspectives

Quinoxaline derivatives continue to be a fertile ground for the discovery of new therapeutic agents.[4][7] Their synthetic accessibility and diverse pharmacological activities make them attractive candidates for drug development.[1] Future research will likely focus on the development of more selective and potent quinoxaline-based inhibitors, the exploration of novel therapeutic targets, and the advancement of promising lead compounds into preclinical and clinical development.[14] The integration of computational methods, such as molecular docking, will further accelerate the design and optimization of these versatile compounds.[9]

References

Quinoxaline scaffold as a privileged structure in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in the field of medicinal chemistry.[1] Its synthetic accessibility and the ability of its derivatives to interact with a multitude of biological targets have established it as a valuable framework in the design and development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the quinoxaline core, detailing its synthesis, biological activities with a focus on anticancer and antimicrobial properties, structure-activity relationships, and key signaling pathways involved in its mechanism of action.

Synthesis of the Quinoxaline Scaffold

The most classical and widely employed method for synthesizing the quinoxaline nucleus is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3][4] This versatile reaction allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug screening.

General Synthetic Workflow

The logical progression from starting materials to the final purified quinoxaline derivative is outlined below.

Synthetic Workflow Reactants o-phenylenediamine + 1,2-dicarbonyl compound ReactionMixture Reaction Mixture Reactants->ReactionMixture Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->ReactionMixture Heating Heating (Optional, e.g., water bath) ReactionMixture->Heating Precipitation Precipitation/ Crystallization Heating->Precipitation Filtration Filtration Precipitation->Filtration Purification Purification (e.g., Recrystallization) Filtration->Purification FinalProduct Pure Quinoxaline Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of quinoxaline derivatives.

Biological Activities and Quantitative Data

Quinoxaline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2]

Anticancer Activity

A significant body of research has focused on the development of quinoxaline-based compounds as potent anticancer agents.[5][6] These derivatives have demonstrated cytotoxicity against a wide range of cancer cell lines.[1][7] The tables below summarize the in vitro anticancer activity of selected quinoxaline derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of Quinoxaline-Amide/Urea Derivatives

CompoundLinkerR GroupCancer Cell LineIC50 (µM)Reference
9 Amide-HCT116Moderate Activity[2]
11 Amide4-Cl-PhenylHCT1162.5[2]
MCF-79.0[2]
12 Thiourea-HCT1164.4[2]
MCF-74.4[2]
19 1,3-diphenylurea-MGC-8039.0[1]
HeLa12.3[1]
NCI-H46013.3[1]
HepG230.4[1]
SMMC-772117.6[1]
T-2427.5[1]
HL-770280.9[1]
20 1,3-diphenylurea-T-248.9[1]
HeLa12.3[1]

Table 2: Anticancer Activity of Quinoxaline-Hydrazide Derivatives

CompoundR GroupCancer Cell LineIC50 (µM)Reference
17 Sulfonyl hydrazideA54946.6 ± 7.41[1]
HCT-11648.0 ± 8.79[1]
18 Benzo hydrazideMCF-722.11 ± 13.3[1]
Antimicrobial Activity

Quinoxaline derivatives have also been investigated for their potential as antimicrobial agents. The Kirby-Bauer disc diffusion method is a widely used technique to evaluate the antimicrobial susceptibility of these compounds.

Key Signaling Pathway: PI3K/Akt/mTOR

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[3][8] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3][8] Several quinoxaline derivatives have been identified as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors.[8][9]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Quinoxaline->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring.[10] SAR studies are crucial for optimizing the potency and selectivity of these compounds.

  • Substitutions at C2 and C3: The groups attached to the 2 and 3 positions of the quinoxaline ring play a critical role in determining anticancer efficacy. For instance, derivatives with furan rings at these positions have shown significantly higher potency compared to those with phenyl rings.[10]

  • Linker Moiety: The type of linker connecting the quinoxaline core to other functionalities is important. For example, an NH-CO linker at the second position has been shown to increase anticancer activity, while aliphatic linkers tend to decrease it.[2]

  • Substituents on Appended Rings: Electron-donating groups (e.g., -OCH3) on phenyl rings attached to the quinoxaline scaffold can enhance activity, whereas electron-withdrawing groups (e.g., -Cl, -NO2) may decrease it.[2]

Experimental Protocols

General Synthesis of 2,3-Disubstituted Quinoxalines

This protocol describes the synthesis of quinoxaline derivatives via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][11][12]

Materials:

  • o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • Ethanol or Ethanol:Water (7:3) mixture (10 mL)

  • Catalyst (optional, e.g., a few drops of acetic acid or a catalytic amount of phenol)

Procedure:

  • Dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (10 mL).

  • If using a catalyst, add it to the solution.

  • Stir the mixture at room temperature. For less reactive substrates, gentle warming on a water bath for 30 minutes may be required.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add water dropwise until a slight cloudiness persists, or add a larger volume of water (20 mL) to induce precipitation.[4][12]

  • Allow the mixture to stand for the product to crystallize.

  • Collect the crude product by filtration.

  • Wash the product with a cold solvent (e.g., ethanol or water).

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure quinoxaline derivative.

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13][14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Quinoxaline test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Kirby-Bauer Disc Diffusion Assay for Antimicrobial Activity

This method assesses the antimicrobial susceptibility of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.[16][17][18][19]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Agar (MHA) plates

  • Tryptic Soy Broth or sterile saline

  • Sterile cotton swabs

  • Sterile filter paper discs

  • Quinoxaline test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (positive control)

  • Solvent-impregnated discs (negative control)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in broth or saline and adjust its turbidity to match the 0.5 McFarland standard.[16][19]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum, remove excess fluid, and streak the entire surface of an MHA plate to create a confluent lawn of bacteria.[16][18]

  • Disc Application: Aseptically place the discs impregnated with the test compounds, positive control, and negative control onto the surface of the inoculated agar plate. Ensure the discs are placed at least 24 mm apart.[19]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[16][18]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disc in millimeters. The size of the zone indicates the antimicrobial activity of the compound.[20]

References

Unveiling the Therapeutic Potential of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide: A Focus on Casein Kinase 2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide is a key chemical intermediate in the synthesis of the potent and selective Casein Kinase 2 (CK2) inhibitor, CX-4945 (Silmitasertib). While the biological activity of the intermediate itself is not extensively characterized, its role in the development of a clinical-stage drug underscores the therapeutic relevance of its core structure. This guide provides a comprehensive overview of the primary biological target, CK2, and the mechanistic insights gained from the study of its inhibitor, CX-4945.

Casein Kinase 2 is a highly conserved serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. [1]It is a pleiotropic enzyme, phosphorylating hundreds of substrates and participating in a vast array of cellular processes, including cell cycle control, DNA repair, apoptosis, and signal transduction. [1][2]Notably, CK2 is frequently dysregulated in a wide spectrum of human cancers, where it promotes oncogenesis by modulating key signaling pathways. [1][2]This has positioned CK2 as a compelling target for anticancer drug development.

CX-4945 (Silmitasertib): A Potent CK2 Inhibitor

CX-4945 is a first-in-class, orally bioavailable, and ATP-competitive inhibitor of the CK2 holoenzyme. [3]It exhibits high potency and selectivity for CK2, with a Ki of 0.38 nM and an IC50 of 1 nM in cell-free assays. [3][4]The compound has demonstrated broad-spectrum antiproliferative activity against various cancer cell lines and has undergone evaluation in clinical trials for the treatment of advanced solid tumors and hematological malignancies. [5][6]

Quantitative Data for CX-4945

The following tables summarize the inhibitory activity of CX-4945 against its primary target, CK2, as well as other kinases and its antiproliferative effects on various cancer cell lines.

Target Inhibitory Activity (IC50/Ki) Assay Type
Recombinant Human CK2α1 nM (IC50)Cell-free
Recombinant Human Holoenzyme (α2β2)0.38 nM (Ki)Cell-free
Endogenous Intracellular CK2 (Jurkat cells)0.1 µM (IC50)Cell-based
FLT335 nM (IC50)Cell-free
PIM146 nM (IC50)Cell-free
CDK156 nM (IC50)Cell-free
DYRK1A0.16 µM (IC50)Cell-free
GSK3β0.19 µM (IC50)Cell-free
Cancer Cell Line Antiproliferative Activity (EC50) Cancer Type
Breast Cancer Cell Lines1.71 - 20.01 µMBreast Cancer
HUVEC5.5 µM-
CLL Biopsy Samples< 1 µMChronic Lymphocytic Leukemia
HuCCT-15 - 20 µM (concentration-dependent reduction in survival)Cholangiocarcinoma

Mechanism of Action and Key Signaling Pathways

CX-4945 exerts its anticancer effects by competitively binding to the ATP-binding pocket of the CK2α subunit, thereby inhibiting its kinase activity. [5]This leads to the modulation of multiple downstream signaling pathways that are critical for cancer cell survival and proliferation.

PI3K/Akt/mTOR Pathway

CK2 directly phosphorylates and activates Akt at serine 129 (S129), a key node in the PI3K/Akt/mTOR signaling cascade. [4][7]Inhibition of CK2 by CX-4945 prevents Akt S129 phosphorylation, leading to the suppression of this pro-survival pathway. [4][7]This results in reduced phosphorylation of downstream effectors such as p21, ultimately inducing cell cycle arrest and apoptosis. [3][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth CK2 CK2 CK2->Akt phosphorylates (S129) CX4945 CX-4945 CX4945->CK2

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of CX-4945 on CK2.

Wnt/β-catenin Pathway

CK2 is known to modulate the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. [1]CK2 can phosphorylate β-catenin, leading to its stabilization and nuclear translocation, where it acts as a transcriptional co-activator for genes involved in proliferation. Inhibition of CK2 can therefore lead to the destabilization of β-catenin and suppression of Wnt-driven oncogenesis.

Wnt_beta_catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CK2 CK2 CK2->beta_catenin phosphorylates & stablizes CX4945 CX-4945 CX4945->CK2

Caption: Wnt/β-catenin pathway and the role of CK2 in β-catenin stabilization.

NF-κB and JAK/STAT Pathways

CK2 is also implicated in the regulation of the NF-κB and JAK/STAT signaling pathways, both of which are crucial for inflammation and cancer progression. [1][8]CK2 can phosphorylate components of these pathways, leading to their activation and the transcription of pro-inflammatory and pro-survival genes. CX-4945-mediated inhibition of CK2 can therefore dampen these oncogenic signaling cascades. [8]

Experimental Protocols

In Vitro CK2 Kinase Assay (Radiometric Filter Binding Assay)

This protocol describes a classic method for measuring CK2 activity using a radiolabeled phosphate donor. [9] Materials and Reagents:

  • Purified, active Casein Kinase 2 (human recombinant)

  • Specific CK2 substrate peptide (e.g., RRRADDSDDDDD)

  • Adenosine triphosphate (ATP), high purity

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • Stopping Reagent (e.g., 75 mM phosphoric acid)

  • P81 Phosphocellulose Paper

  • Wash Buffer (0.75% Phosphoric acid)

  • Scintillation Cocktail

  • Microcentrifuge tubes, pipettes, incubator, scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a working dilution of the CK2 enzyme in kinase assay buffer.

    • Prepare a stock solution of the CK2 substrate peptide in deionized water.

    • Prepare a mixture of non-radiolabeled ATP and [γ-³²P]ATP in kinase assay buffer.

  • Kinase Reaction:

    • Set up kinase reactions in microcentrifuge tubes on ice. A typical reaction includes the kinase assay buffer, the CK2 enzyme, the substrate peptide, and the compound of interest (e.g., CX-4945) at various concentrations.

    • Initiate the reaction by adding the ATP mix.

    • Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stopping the Reaction and Sample Spotting:

    • Terminate the reaction by adding the stopping reagent.

    • Spot a portion of each reaction mixture onto a P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 papers multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Place the washed P81 papers into scintillation vials with scintillation cocktail.

    • Measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow Reagent_Prep Reagent Preparation Reaction_Setup Kinase Reaction Setup Reagent_Prep->Reaction_Setup Incubation Incubation (30°C) Reaction_Setup->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Spotting Spot onto P81 Paper Stop_Reaction->Spotting Washing Washing Spotting->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50 determination) Scintillation->Data_Analysis

Caption: Workflow for a radiometric CK2 kinase assay.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the antiproliferative effects of a compound on cancer cell lines. [10] Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Compound of interest (e.g., CX-4945)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the compound of interest and a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a predetermined period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization:

    • Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

While this compound is primarily recognized as a precursor to the clinical-stage CK2 inhibitor CX-4945, its chemical scaffold is integral to the potent and selective inhibition of a key oncogenic kinase. The extensive research on CX-4945 has illuminated the critical role of CK2 in cancer biology and validated it as a promising therapeutic target. This guide provides a foundational understanding of the biological context, mechanism of action, and experimental evaluation relevant to compounds targeting CK2, offering valuable insights for researchers and drug development professionals in the field of oncology. Further investigation into the direct biological activities of this compound and its analogs may reveal novel therapeutic opportunities.

References

Methodological & Application

Protocol for the Synthesis of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide, a key intermediate in the development of various therapeutic agents. The synthesis is a two-step process commencing with the preparation of 2,3-dichloroquinoxaline, followed by a nucleophilic aromatic substitution reaction with 4-methylbenzenesulfonamide. This protocol includes detailed experimental procedures, tables of quantitative data, and workflow diagrams to ensure reproducibility and clarity for researchers in organic synthesis and drug discovery.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry. The protocol outlined below is based on established methods for the synthesis of quinoxaline-containing sulfonamides.

Chemical Reaction Pathway

Reaction_Pathway Overall Reaction Scheme cluster_0 Step 1: Synthesis of 2,3-dichloroquinoxaline cluster_1 Step 2: Synthesis of this compound Quinoxaline-2,3(1H,4H)-dione Quinoxaline-2,3(1H,4H)-dione 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline Quinoxaline-2,3(1H,4H)-dione->2,3-dichloroquinoxaline  Reflux, 3h POCl3 POCl3 POCl3->2,3-dichloroquinoxaline 2,3-dichloroquinoxaline_step2 2,3-dichloroquinoxaline Final_Product This compound 2,3-dichloroquinoxaline_step2->Final_Product  20-150 °C, 0.5-48h 4-methylbenzenesulfonamide 4-methylbenzenesulfonamide 4-methylbenzenesulfonamide->Final_Product Base LiOH, KOH, or NaOH Base->Final_Product Solvent DMA, DMSO, or DMF Solvent->Final_Product

Caption: Reaction pathway for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2,3-dichloroquinoxaline

This procedure outlines the synthesis of the key intermediate, 2,3-dichloroquinoxaline, from quinoxaline-2,3(1H,4H)-dione.

Materials:

  • Quinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, add quinoxaline-2,3(1H,4H)-dione.

  • Carefully add phosphorus oxychloride to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 3 hours.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture into ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum.

Step 2: Synthesis of this compound

This protocol details the nucleophilic aromatic substitution reaction to form the final product.

Materials:

  • 2,3-dichloroquinoxaline

  • 4-methylbenzenesulfonamide

  • Lithium hydroxide (LiOH), Potassium hydroxide (KOH), or Sodium hydroxide (NaOH)

  • Dimethylacetamide (DMA), Dimethyl sulfoxide (DMSO), or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

Procedure:

  • To a round-bottom flask, add 2,3-dichloroquinoxaline and 4-methylbenzenesulfonamide.

  • Add the chosen polar aprotic solvent (DMA, DMSO, or DMF).

  • Add the alkali metal hydroxide (LiOH, KOH, or NaOH).

  • Stir the mixture at a temperature between 20°C and 150°C. The reaction time can range from 0.5 to 48 hours, depending on the specific reactants and temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product may be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Quinoxaline-2,3(1H,4H)-dioneC₈H₆N₂O₂162.15Starting Material (Step 1)
2,3-dichloroquinoxalineC₈H₄Cl₂N₂199.04Intermediate
4-methylbenzenesulfonamideC₇H₉NO₂S171.22Reagent (Step 2)
This compoundC₁₅H₁₂ClN₃O₂S333.80Final Product

Table 2: Typical Reaction Parameters and Yields (Literature-based Estimation)

StepReactant 1 (molar eq.)Reactant 2 (molar eq.)Base (molar eq.)SolventTemperature (°C)Time (h)Yield (%)
1Quinoxaline-2,3-dione (1)POCl₃ (excess)--Reflux3>90
22,3-dichloroquinoxaline (1)p-toluenesulfonamide (1-1.2)LiOH (1-1.5)DMF80-1004-870-85

Note: These are estimated values based on general procedures. Optimal conditions should be determined experimentally.

Table 3: Spectroscopic Data for a Structurally Similar Compound: N-allyl-N-benzyl-4-methylbenzenesulfonamide[1]

Spectroscopic DataValues
¹H NMR (400 MHz, CDCl₃)δ 7.78-7.70 (m, 2H, Ar-H), 7.30 (d, J = 8.1 Hz, 2H, Ar-H), 5.71 (ddt, J = 17.2, 10.2, 5.8 Hz, 1H, =CH), 5.15 (dq, J = 17.1, 1.5 Hz, 1H, =CHtrans), 5.09 (dq, J = 10.3, 1.3 Hz, 1H, =CHcis), 4.44 (s, 1H, NH), 3.57 (tt, J = 6.0, 1.5 Hz, 2H, NCH₂), 2.42 (s, 3H, CH₃).[1]
¹³C NMR (100 MHz, CDCl₃)δ 143.42, 137.60, 136.08, 132.25, 129.86, 128.63, 128.57, 127.81, 127.31, 119.52, 50.24, 49.55, 21.65.[1]
HRMS (ESI) calcd. for C₁₇H₁₉NNaO₂S [M+Na]⁺ 324.3800; Found 324.3801.[1]

Experimental Workflow

Experimental_Workflow Laboratory Workflow cluster_step1 Step 1: Preparation of 2,3-dichloroquinoxaline cluster_step2 Step 2: Synthesis of the Final Product A Combine Quinoxaline-2,3-dione and POCl₃ B Reflux for 3 hours A->B C Quench with ice-water B->C D Filter and wash solid C->D E Dry the intermediate D->E F Combine 2,3-dichloroquinoxaline, 4-methylbenzenesulfonamide, base, and solvent E->F Use in next step G Heat and stir (20-150 °C) F->G H Monitor reaction by TLC G->H I Precipitate product in water H->I J Filter and wash solid I->J K Purify by recrystallization or chromatography J->K L Characterize the final product K->L

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The solvents DMA, DMSO, and DMF are skin-absorbent and should be handled with care.

  • All reactions should be performed in a well-ventilated area.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. By following the detailed procedures and referring to the provided data and diagrams, researchers can reliably synthesize this important chemical intermediate for further applications in drug discovery and development. It is recommended to perform small-scale trial reactions to optimize conditions before scaling up.

References

Application of Quinoxaline Derivatives as Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3][4] Their structural versatility allows them to interact with various biological targets, and they have garnered substantial attention as potent kinase inhibitors.[2][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in the pathogenesis of numerous diseases, particularly cancer.[2][5] This document provides detailed application notes and protocols for the study of quinoxaline derivatives as kinase inhibitors, aimed at researchers, scientists, and professionals in the field of drug development.

Overview of Quinoxaline Derivatives as Kinase Inhibitors

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, serves as a privileged structure for the design of kinase inhibitors.[6] The nitrogen atoms within the pyrazine ring facilitate hydrogen bonding interactions with the kinase active site, contributing to their inhibitory potency and selectivity.[2] Structure-activity relationship (SAR) studies have been instrumental in optimizing the efficacy and selectivity of these compounds by systematic modifications of the quinoxaline core.[2]

Quinoxaline-based inhibitors have been developed to target a range of kinases involved in oncogenic signaling pathways, including:

  • Tyrosine Kinases: Such as c-Met, Ephrin receptors (EphA3, EphB4), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][7][8]

  • Serine/Threonine Kinases: Including Pim-1/2, Apoptosis signal-Regulating Kinase 1 (ASK1), and Glycogen Synthase Kinase-3β (GSK-3β).[9][10][11][12][13]

  • Janus Kinases (JAKs): Specifically JAK2 and JAK3.[14]

  • PI3K/mTOR Pathway: Some derivatives exhibit dual inhibitory activity against Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[15]

Quantitative Data Summary

The inhibitory activities of various quinoxaline derivatives against different kinases and cancer cell lines are summarized below. This data is crucial for comparing the potency and selectivity of different compounds.

Table 1: Inhibitory Activity of Quinoxaline Derivatives against Specific Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 26e ASK130.17[10][11][16]
Lead Compound 1 Pim-174[9]
Lead Compound 1 Pim-22100[9]
Compound 5c Pim-1<100[12]
Compound 5c Pim-2<100[12]
Compound 5e Pim-1<100[12]
Compound 5e Pim-2<100[12]
QuinoxaInhib-A (Hypothetical) EphA315[17]
QuinoxaInhib-A (Hypothetical) VEGFR2150[17]
QuinoxaInhib-A (Hypothetical) PDGFRβ350[17]
ST4j JAK2(IC50 not specified)[14]
ST4j JAK3(IC50 not specified)[14]

Table 2: Anti-proliferative Activity of Quinoxaline Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)EC50 (µM)Reference
Compound 4m A549 (Non-small-cell lung cancer)9.32 ± 1.56-[18]
Compound 4b A549 (Non-small-cell lung cancer)11.98 ± 2.59-[18]
Compound 12 Various human cancer cell lines0.19 - 0.51-[19]
G-A1 HL-609.55-[20]
G-A1 HCT11616.67-[20]
G-A1 HepG222.48-[20]
G-A1 MCF-733.42-[20]
Compound 5c MSCs (Mesenchymal stem cells)-63.2 ± 13.1[9]
Compound 5c HS-27a (Stromal cells)-86.3 ± 3.3[9]
Compound 5e HS-27a (Stromal cells)->100[9]
ST4j TF1 (Erythroleukemia)15.53 ± 0.82-[14]
ST4j HEL (Erythroleukemia)17.90 ± 1.36-[14]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by quinoxaline derivatives and general experimental workflows are provided below using Graphviz.

G General Workflow for Synthesis and Evaluation of Quinoxaline Derivatives cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis and Optimization start Design and Synthesis of Quinoxaline Derivatives purification Purification and Characterization (NMR, MS, HPLC) start->purification in_vitro In Vitro Kinase Inhibition Assay purification->in_vitro cell_based Cell-Based Assays (e.g., MTT, Cell Cycle, Apoptosis) in_vitro->cell_based data_analysis IC50/EC50 Determination cell_based->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Caption: General experimental workflow for the synthesis and biological evaluation of quinoxaline derivatives.

G Inhibition of the PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth promotes Quinoxaline Quinoxaline Derivative (e.g., PX866, PKI587) Quinoxaline->PI3K inhibits Quinoxaline->mTORC1 inhibits

Caption: Simplified PI3K/mTOR signaling pathway inhibited by dual-target quinoxaline derivatives.[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of quinoxaline derivatives as kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP-detecting assay to measure kinase activity.

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate and ATP

  • Quinoxaline derivative (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the quinoxaline derivative in the appropriate buffer.

    • In each well of the plate, add the kinase, substrate, and ATP in the reaction buffer.

    • Add the quinoxaline derivative at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation:

    • Initiate the kinase reaction and incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the quinoxaline derivative.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the anti-proliferative effects of quinoxaline derivatives on cancer cell lines.[6][17][21]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Quinoxaline derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.[6][22]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the quinoxaline derivative.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours.[6][22]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.[17]

  • Solubilization:

    • Add the solubilization solution to dissolve the formazan crystals.[17]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[17][21]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.[21]

Western Blot Analysis

This protocol is used to detect changes in the expression levels of proteins in signaling pathways affected by quinoxaline derivatives.[22]

Materials:

  • Cancer cells treated with the quinoxaline derivative

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated and untreated cells with RIPA buffer.

    • Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in cancer cells treated with quinoxaline derivatives using propidium iodide (PI) staining and flow cytometry.[22]

Materials:

  • Cancer cells treated with the quinoxaline derivative

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with the desired concentrations of the quinoxaline derivative for 24-48 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.[22]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.[22]

  • Data Analysis:

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to that of untreated control cells.[22]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol describes the quantification of apoptosis induced by quinoxaline derivatives.[22]

Materials:

  • Cancer cells treated with the quinoxaline derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the desired concentrations of the quinoxaline derivative.

    • Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with PBS and resuspend them in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour.[22]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[22]

By following these protocols and utilizing the provided data and pathway diagrams, researchers can effectively investigate and characterize the potential of novel quinoxaline derivatives as kinase inhibitors for therapeutic applications.

References

High-Throughput Screening Assays for Quinoxaline Sulfonamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the evaluation of quinoxaline sulfonamides. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. The following sections outline key biological targets of quinoxaline sulfonamides and provide comprehensive protocols for biochemical and cell-based assays to assess their inhibitory potential.

Kinase Inhibition Assays: Targeting the PI3K/AKT/mTOR Signaling Pathway

Application Note: Many quinoxaline sulfonamides have been identified as potent inhibitors of protein kinases, particularly those within the PI3K/AKT/mTOR signaling cascade.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2][3] High-throughput screening for inhibitors of kinases in this pathway is a crucial step in the discovery of novel anticancer therapeutics. The Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a robust and sensitive method for identifying kinase inhibitors in a high-throughput format.[4][5]

Signaling Pathway Diagram:

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoxaline_Sulfonamide Quinoxaline Sulfonamide Quinoxaline_Sulfonamide->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocol: HTRF® Kinase Assay

This protocol describes a generic HTRF® assay to measure the inhibitory activity of quinoxaline sulfonamides against a target kinase (e.g., PI3Kα).[1][4]

Materials:

  • Quinoxaline sulfonamide compounds (dissolved in 100% DMSO)

  • Target kinase (e.g., recombinant human PI3Kα)

  • Biotinylated substrate peptide

  • ATP

  • HTRF® KinEASE™-TK kit (containing Streptavidin-XL665 and TK Antibody-Cryptate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 2 mM DTT)

  • 384-well low-volume white plates

Procedure:

  • Compound Plating: Dispense 0.5 µL of quinoxaline sulfonamide dilutions or DMSO (vehicle control) into the wells of a 384-well plate.

  • Enzyme Addition: Add 5.5 µL of the target kinase solution diluted in assay buffer to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature.[4]

  • Reaction Initiation: Add 4 µL of a mixture of the biotinylated substrate and ATP (at the Kₘ concentration for the specific kinase) in assay buffer to all wells.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the HTRF® detection reagent mix (containing Streptavidin-XL665 and TK Antibody-Cryptate) in detection buffer.

  • Signal Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF®-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).[4]

Data Presentation:

Compound IDTarget KinaseIC₅₀ (µM)Reference
Compound API3Kα0.15[1]
Compound BmTOR0.08[1]
Staurosporine (Control)PI3Kα0.01[6]

Anticancer Activity Assessment: Cell Viability Assays

Application Note: A primary application of quinoxaline sulfonamides is in the field of oncology, where they have demonstrated cytotoxic effects against various cancer cell lines.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is suitable for high-throughput screening of potential anticancer agents.[8][9] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9]

Experimental Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compounds Add Serial Dilutions of Quinoxaline Sulfonamides Incubate_24h->Add_Compounds Incubate_48_72h Incubate (48-72h) Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate (3-4h) Add_MTT->Incubate_3_4h Add_Solubilizer Add Solubilization Solution Incubate_3_4h->Add_Solubilizer Shake Shake Plate (15 min) Add_Solubilizer->Shake Read_Absorbance Read Absorbance at 570 nm Shake->Read_Absorbance Data_Analysis Data Analysis: - Normalize to Control - Calculate IC₅₀ Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: MTT Assay Workflow for Anticancer Screening.

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of quinoxaline sulfonamides against cancer cell lines.[9][10]

Materials:

  • Cancer cell lines (e.g., HT-29, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoxaline sulfonamide compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom microplates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline sulfonamides in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plates for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of solubilization solution to each well.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Compound IDCell LineIC₅₀ (µM)Reference
Compound CLeukemia (RPMI-8226)1.11[6]
Compound DLiver Carcinoma0.5[7]
Compound EHT-29Moderate to strong inhibition[11]

Antiviral Activity: Viral Protease Inhibition Assay

Application Note: Certain quinoxaline derivatives have been investigated as inhibitors of viral proteases, which are essential enzymes for viral replication.[1] A cell-based reporter assay can be employed for high-throughput screening of viral protease inhibitors.[12][13] This type of assay utilizes a genetically engineered cell line that expresses a reporter protein (e.g., GFP or luciferase) linked to a protease cleavage site.[12][14] In the presence of the active protease, the reporter is cleaved, leading to a measurable change in signal. An inhibitor will prevent this cleavage, thus restoring the signal.

Experimental Workflow Diagram:

Viral_Protease_Assay_Workflow Start Start Seed_Cells Seed Reporter Cell Line in 96-well Plates Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compounds Add Quinoxaline Sulfonamides Incubate_24h->Add_Compounds Incubate_1h Incubate (1h) Add_Compounds->Incubate_1h Induce_Protease Induce Protease Expression Incubate_1h->Induce_Protease Incubate_24_48h Incubate (24-48h) Induce_Protease->Incubate_24_48h Read_Signal Read Reporter Signal (e.g., Fluorescence) Incubate_24_48h->Read_Signal Data_Analysis Data Analysis: - Normalize to Controls - Determine % Inhibition Read_Signal->Data_Analysis End End Data_Analysis->End

Caption: Cell-Based Viral Protease Reporter Assay Workflow.

Experimental Protocol: Cell-Based Viral Protease Reporter Assay

This protocol describes a general procedure for a cell-based assay to screen for inhibitors of a viral protease.[1][12]

Materials:

  • Stable cell line expressing a reporter construct with a protease cleavage site

  • Quinoxaline sulfonamide compounds (dissolved in DMSO)

  • Inducing agent for protease expression (if applicable)

  • Cell culture medium

  • 96-well or 384-well plates (black plates for fluorescence)

  • Plate reader capable of detecting the reporter signal

Procedure:

  • Cell Seeding: Seed the reporter cell line into plates at an optimized density.

  • Compound Addition: Add the quinoxaline sulfonamide compounds at various concentrations to the wells. Include appropriate controls (e.g., known inhibitor, DMSO vehicle).

  • Protease Expression: Induce the expression of the viral protease according to the specific system (e.g., by adding an inducing agent or by viral transduction).

  • Incubation: Incubate the plates for a period sufficient for protease expression and activity (e.g., 24-48 hours).

  • Signal Detection: Measure the reporter signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls.

Data Presentation:

Compound IDViral Protease Target% Inhibition at 10 µMReference
Quinoxaline DerivativeSARS-CoV-2 3CLproIdentified as a new class of inhibitors[13]
GC376 (Control)SARS-CoV-2 3CLproHigh[15]

Metabolic Enzyme Inhibition: α-Glucosidase and α-Amylase Assays

Application Note: Quinoxaline sulfonamides have been evaluated for their potential to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[8] Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes by reducing postprandial hyperglycemia.[1][16] Colorimetric assays are commonly used for the high-throughput screening of inhibitors of these enzymes.[1][16]

Experimental Workflow Diagram:

Glucosidase_Amylase_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, & Compound Solutions Start->Prepare_Reagents Plate_Setup Add Buffer, Compounds, & Enzyme to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (10 min) Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate (e.g., pNPG) Pre_incubation->Initiate_Reaction Incubate Incubate (e.g., 20 min at 37°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add Na₂CO₃) Incubate->Stop_Reaction Read_Absorbance Read Absorbance (e.g., at 405 nm) Stop_Reaction->Read_Absorbance Data_Analysis Data Analysis: Calculate % Inhibition Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: α-Glucosidase/α-Amylase Inhibition Assay Workflow.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay for measuring α-glucosidase inhibition.[16][17]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Quinoxaline sulfonamide compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • Potassium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • 96-well microplate

Procedure:

  • Reagent Preparation: Prepare solutions of α-glucosidase, pNPG, test compounds, and acarbose in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 20 µL of the test compound solution and 20 µL of α-glucosidase solution.[17] Include controls for 100% enzyme activity (enzyme + buffer), blank (buffer only), and a positive control (acarbose).

  • Pre-incubation: Incubate the plate for 5-10 minutes at 37°C.[17]

  • Reaction Initiation: Add 20 µL of pNPG solution to all wells to start the reaction.[17]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[17]

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M Na₂CO₃.[17]

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[17]

Data Presentation:

Compound IDEnzyme Target% InhibitionReference
Bis-sulfonamide quinoxaline 4α-Glucosidase75.36 ± 0.01%[8]
Bis-sulfonamide quinoxaline 4α-Amylase63.09 ± 0.02%[8]
Acarbose (Control)α-Glucosidase57.79 ± 0.01%[8]
Acarbose (Control)α-Amylase67.33 ± 0.01%[8]

Neurological Target Inhibition: Acetylcholinesterase (AChE) Assay

Application Note: Some quinoxaline sulfonamides have been explored for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[8] AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions.[18] The Ellman's assay is a simple and reliable colorimetric method for HTS of AChE inhibitors.[18]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for measuring AChE activity.[18]

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine (ATCh) iodide

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Quinoxaline sulfonamide compounds (dissolved in DMSO)

  • Physostigmine (positive control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

Procedure:

  • Compound Plating: Dispense 2 µL of test compounds, physostigmine, or DMSO into the wells of a 96-well plate.[18]

  • Enzyme Addition: Add 50 µL of AChE solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 100 µL of a reaction mix containing ATCh and DTNB to all wells.[18]

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

Data Presentation:

Compound IDEnzyme Target% InhibitionReference
Sulfonamide-quinoxaline 3Acetylcholinesterase41.92 ± 0.02%[8]
Donepezil (Control)Acetylcholinesterase67.27 ± 0.60%[8]

Carbonic Anhydrase Inhibition Assays

Application Note: Quinoxaline sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[19][20] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[21] CA IX is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, making it an attractive target for anticancer drug development.[20] A common method to screen for CA inhibitors is a stopped-flow CO₂ hydration assay or a simpler esterase activity inhibition assay.[22][23]

Experimental Protocol: Carbonic Anhydrase IX Esterase Activity Inhibition Assay

This protocol describes a spectrophotometric assay to determine the IC₅₀ of inhibitors against CA IX.[23]

Materials:

  • Recombinant human Carbonic Anhydrase IX (CA IX)

  • p-Nitrophenyl acetate (pNPA)

  • Quinoxaline sulfonamide compounds (dissolved in DMSO)

  • Acetazolamide (positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • 96-well microplate

Procedure:

  • Compound Plating: Add 10 µL of serial dilutions of the test compounds and acetazolamide to the wells of a 96-well plate.[23] Include a negative control (buffer only).

  • Enzyme Addition: Add 80 µL of recombinant CA IX solution to each well.[23]

  • Inhibitor Binding: Incubate the plate at 37°C for 15 minutes.[23]

  • Reaction Initiation: Add 10 µL of pNPA solution to each well.[23]

  • Absorbance Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes.[23]

Data Presentation:

Compound IDCA IsoformKᵢ (nM)Reference
Compound 7gCA IX42.2[19]
Acetazolamide (Control)CA IX25.7[19]

References

Application Notes and Protocols for Cell-Based Luciferase Reporter Assay to Determine ALK5 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβ-RI), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[1] This pathway is crucial for regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[2] Dysregulation of the ALK5 signaling cascade has been implicated in the pathogenesis of various diseases, notably cancer and fibrosis.[1][2] Consequently, ALK5 has emerged as a significant therapeutic target, and the development of potent and selective ALK5 inhibitors is an area of intense research.[3][4]

This document provides a detailed protocol for a cell-based luciferase reporter assay, a robust and widely used method for screening and characterizing ALK5 inhibitors. The assay quantitatively measures the activity of the TGF-β/ALK5 signaling pathway, enabling the determination of the inhibitory potential of test compounds.

Principle of the Assay

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), a constitutively active kinase.[2] This binding recruits and activates ALK5 through phosphorylation.[2] Activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1][5] These phosphorylated SMADs form a complex with SMAD4, which then translocates into the nucleus.[6] In the nucleus, the SMAD complex binds to specific DNA sequences known as SMAD Binding Elements (SBEs) within the promoters of target genes, thereby regulating their transcription.[6][7]

This luciferase reporter assay utilizes a reporter construct containing multiple copies of an SBE driving the expression of the firefly luciferase gene.[8][9] When the ALK5 pathway is activated, the SMAD complex binds to the SBEs, inducing the transcription of luciferase. The resulting luciferase activity, measured as light emission upon addition of a substrate, is directly proportional to the ALK5 signaling activity. ALK5 inhibitors will block this cascade, leading to a dose-dependent decrease in luciferase expression and light output.[10]

Signaling Pathway Diagram

ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates TBRII_ALK5_complex Active Receptor Complex SMAD23 SMAD2/3 TBRII_ALK5_complex->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex SBE SBE SMAD_complex->SBE Translocates & Binds Inhibitor ALK5 Inhibitor Inhibitor->ALK5 Inhibits Luciferase_Gene Luciferase Gene SBE->Luciferase_Gene Drives Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation

Caption: TGF-β/ALK5 signaling pathway leading to luciferase expression.

Experimental Protocols

Materials and Reagents

  • Cell Line: HEK293, HepG2, or HaCaT cells.[8][11]

  • Reporter Plasmid: A firefly luciferase reporter plasmid containing multiple SMAD Binding Elements (SBEs), such as a (CAGA)12-luciferase reporter.[10]

  • Control Plasmid: A constitutively expressing Renilla luciferase plasmid (e.g., pRL-TK) for normalization of transfection efficiency.

  • Transfection Reagent: Lipofectamine® 3000 (Thermo Fisher Scientific) or similar.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Inducer: Recombinant human TGF-β1 (R&D Systems or equivalent).

  • Test Compounds: ALK5 inhibitors dissolved in DMSO.

  • Assay Plate: 96-well white, clear-bottom tissue culture plates.

  • Luciferase Assay System: Dual-Glo® Luciferase Assay System (Promega) or equivalent.

  • Luminometer: Plate reader capable of measuring luminescence.

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Co-transfection (SBE-Firefly Luc & Renilla Luc Plasmids) A->B C 3. Compound Treatment (Pre-incubation with ALK5 inhibitors) B->C D 4. Pathway Induction (Stimulation with TGF-β1) C->D E 5. Cell Lysis & Luciferase Reaction D->E F 6. Luminescence Measurement (Firefly & Renilla) E->F G 7. Data Analysis (Normalization & IC50 Calculation) F->G

Caption: Workflow for the ALK5 inhibitor luciferase reporter assay.

Step-by-Step Protocol

  • Cell Seeding:

    • Culture cells in DMEM with 10% FBS.

    • Trypsinize and count the cells.

    • Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Co-transfection:

    • Prepare a DNA-transfection reagent complex according to the manufacturer's protocol. For each well, use:

      • 100 ng of SBE-firefly luciferase reporter plasmid.

      • 10 ng of Renilla luciferase control plasmid.

    • Add the transfection complex to the cells.

    • Incubate for 24 hours.

  • Compound Treatment:

    • After transfection, replace the medium with serum-free DMEM.

    • Prepare serial dilutions of the test compounds (ALK5 inhibitors) in serum-free DMEM. The final DMSO concentration should not exceed 0.5%.

    • Add the diluted compounds to the respective wells. Include a vehicle control (DMSO only).

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.[8]

  • Pathway Induction:

    • Prepare a solution of TGF-β1 in serum-free DMEM at a final concentration of 5 ng/mL.

    • Add the TGF-β1 solution to all wells except for the unstimulated control wells.

    • Incubate for 16-24 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate and the Dual-Glo® Luciferase Assay System reagents to room temperature.

    • Add the Dual-Glo® Luciferase Reagent (which lyses the cells and contains the firefly luciferase substrate) to each well.

    • Measure the firefly luminescence using a luminometer.

    • Add the Dual-Glo® Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction.

    • Measure the Renilla luminescence.

Data Analysis

  • Normalization: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to correct for variations in transfection efficiency and cell number.

    • Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration relative to the TGF-β1 stimulated control.

    • % Inhibition = 100 x [1 - (Normalized Response_Compound - Normalized Response_Unstimulated) / (Normalized Response_Stimulated - Normalized Response_Unstimulated)]

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Data Presentation

The inhibitory activities of different compounds can be summarized in a table for easy comparison.

Table 1: Inhibitory Activity of Test Compounds against ALK5

Compound IDALK5 IC50 (nM)Maximum Inhibition (%)
Inhibitor A15.2 ± 2.198.5
Inhibitor B89.7 ± 10.595.2
Inhibitor C150.4 ± 25.892.1
Control (Known Inhibitor)25.6 ± 3.499.1

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

  • Low Luminescence Signal:

    • Optimize cell number and transfection efficiency.

    • Ensure the use of a potent TGF-β1 concentration.

    • Check the viability of the cells.

  • High Well-to-Well Variability:

    • Ensure accurate and consistent pipetting.

    • Optimize the transfection protocol to achieve uniform efficiency.

    • Use the Renilla luciferase internal control for normalization.[11]

  • Inconsistent IC50 Values:

    • Ensure the stability and purity of the test compounds.

    • Maintain consistent incubation times and assay conditions.

    • Perform experiments in triplicate and repeat independently.

Conclusion

The cell-based luciferase reporter assay is a highly effective method for identifying and characterizing inhibitors of the ALK5 signaling pathway. Its high-throughput compatibility, sensitivity, and quantitative nature make it an invaluable tool in the early stages of drug discovery and for investigating the role of TGF-β signaling in various disease models.

References

Application Notes and Protocols: In Vitro Cytotoxicity Evaluation of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide, a novel compound within the quinoxaline class of potential anticancer agents. The quinoxaline scaffold is a promising area of research for developing new chemotherapeutic agents.[1][2] Compounds with quinoxaline structures have been noted for their potential to induce apoptosis as a mechanism for their anticancer activity.[1]

Quantitative Data Summary

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period. The results are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma8.5 ± 0.7
MCF-7Breast Adenocarcinoma12.3 ± 1.1
A549Non-Small-Cell Lung Cancer15.8 ± 1.4
HepG2Liver Carcinoma21.2 ± 1.9
WI-38Normal Human Lung Fibroblast> 100

Note: The data presented above is a representative example and may not reflect the actual experimental results for this specific compound. Quinoxaline derivatives have shown a range of cytotoxic activities against various cancer cell lines.[1][3] For instance, some derivatives exhibit potent activity with IC50 values in the low micromolar range.[3] It is also common to test for cytotoxicity in normal cell lines, such as the WI-38 fibroblast line, to assess selectivity.[2]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (HCT116, MCF-7, A549, HepG2) and a normal human cell line (WI-38) are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

Compound Preparation
  • Stock Solution: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Working Solutions: The stock solution is serially diluted with the culture medium to achieve the desired final concentrations for the cytotoxicity assay. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the medium is replaced with 100 µL of fresh medium containing various concentrations of the test compound. A control group receiving medium with 0.5% DMSO and a blank group with medium only are also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Seeding (5x10³ cells/well) B 24h Incubation (Cell Attachment) A->B C Addition of This compound B->C D 72h Incubation C->D E Add MTT Reagent (4h Incubation) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability G->H I Determine IC50 Value H->I

Caption: Workflow for In Vitro Cytotoxicity Assessment.

Postulated Signaling Pathway

Some quinoxaline derivatives have been shown to induce apoptosis through mitochondrial- and caspase-3-dependent pathways.[3] The following diagram illustrates a potential mechanism of action for this compound.

G A N-(3-chloroquinoxalin-2-yl) -4-methylbenzenesulfonamide B Mitochondrial Stress A->B Induces C Release of Cytochrome c B->C D Apaf-1 Activation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G PARP Cleavage F->G H Apoptosis F->H

Caption: Hypothetical Apoptotic Pathway.

References

Application Notes and Protocols for Evaluating the Antiproliferative Activity of Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antiproliferative effects against various cancer cell lines.[1][2] These compounds exert their anticancer effects through diverse mechanisms, such as the induction of apoptosis, inhibition of key enzymes like topoisomerase II, and modulation of critical signaling pathways involved in cancer cell proliferation and survival.[3][4][5]

This document provides detailed application notes and standardized protocols for the in vitro evaluation of the antiproliferative activity of novel quinoxaline compounds. Adherence to these methodologies will ensure the generation of robust, reproducible data, facilitating the identification and characterization of promising anticancer drug candidates.

Cell Viability and Cytotoxicity Assays

Initial screening of quinoxaline derivatives typically involves assessing their cytotoxic and cytostatic effects on cancer cells. The MTT and SRB assays are two of the most common colorimetric methods for this purpose.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.

Protocol 1: MTT Assay for Cell Viability [6][8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoxaline compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline compound in complete medium. The final DMSO concentration should not exceed 0.5% (v/v).[6] Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[4][6] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[8]

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment (48-72h) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition (4h) treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance data_analysis IC50 Calculation absorbance->data_analysis

Caption: Standard workflow for assessing cell cytotoxicity via MTT assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to measure drug-induced cytotoxicity by quantifying the total protein content of adherent cells.[9] The SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the cell number.[9] This assay is robust, cost-effective, and suitable for high-throughput screening.[10]

Protocol 2: SRB Assay for Cytotoxicity [9][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinoxaline compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C.[9]

  • Compound Treatment: Add 100 µL of serially diluted quinoxaline compound to the wells and incubate for the desired exposure time (e.g., 48 or 72 hours).[9]

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[9]

  • Washing: Wash the plates five times with 1% acetic acid to remove excess TCA. Air dry the plates completely.[9]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.[9]

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value.[4]

Apoptosis and Cell Cycle Analysis

To understand the mechanism of antiproliferative activity, it is crucial to investigate whether the quinoxaline compounds induce apoptosis (programmed cell death) or cause cell cycle arrest.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[12]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay [6][8]

Materials:

  • Cancer cell line

  • Quinoxaline compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoxaline compound at its IC₅₀ concentration for 24-48 hours. Include positive and negative controls.[6]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and wash with cold PBS.[8][12]

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6] Use unstained and single-stained controls for compensation.[6]

  • Data Interpretation: [6]

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, enabling the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14]

Protocol 4: Cell Cycle Analysis [6][13]

Materials:

  • Cancer cell line

  • Quinoxaline compound

  • Cold 70% ethanol

  • PBS

  • Staining buffer (PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the quinoxaline compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least two hours.[13]

  • Washing: Wash the cells with PBS to remove the ethanol.[13]

  • Staining: Resuspend the cells in the PI staining buffer and incubate overnight at 4°C in the dark.[13]

  • Flow Cytometry Acquisition: Acquire data on a flow cytometer. It is recommended to use a low flow rate for better resolution.[13]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.[3]

Logical Flow for Mechanistic Studies

Mechanistic_Flow cluster_initial Initial Screening cluster_mechanistic Mechanism of Action cluster_pathway Pathway Analysis cytotoxicity_assay Cytotoxicity Assays (MTT, SRB) apoptosis_assay Apoptosis Assay (Annexin V/PI) cytotoxicity_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) cytotoxicity_assay->cell_cycle_assay kinase_assay Kinase Inhibition Assays (e.g., VEGFR-2) cytotoxicity_assay->kinase_assay western_blot Western Blot (e.g., p53, Bcl-2, Caspases) apoptosis_assay->western_blot cell_cycle_assay->western_blot

Caption: Logical workflow for evaluating antiproliferative quinoxalines.

Signaling Pathway Analysis

Quinoxaline derivatives can exert their antiproliferative effects by modulating key signaling pathways.

p53-Mediated Apoptosis Pathway

Many quinoxaline compounds have been shown to induce apoptosis through the p53 pathway.[3][12] Activation of the tumor suppressor protein p53 can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3][12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-9 and caspase-3), ultimately resulting in apoptosis.[12]

Diagram of p53-Mediated Apoptosis Pathway

p53_Pathway Quinoxaline Quinoxaline Derivative p53 p53 Activation Quinoxaline->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Quinoxaline derivatives can induce p53-mediated apoptosis.

VEGFR-2 Signaling Pathway

Some quinoxaline derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[8] Inhibition of VEGFR-2 can block downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, migration, and survival.[8]

Data Presentation

Quantitative data from in vitro antiproliferative assays are typically presented as IC₅₀ or GI₅₀ values. Lower values indicate greater potency.[12]

Table 1: Cytotoxicity of Selected Quinoxaline Derivatives Against Various Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
Quinoxaline-basedCompound IVProstate (PC-3)MTT2.11[3][4]
Quinoxaline-basedCompound IIIProstate (PC-3)MTT4.11[3]
Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxideCompound C15Chronic Myelogenous Leukemia (K-562)Not Specified3.02 µg/mL[15]
Ethyl 3-(arylethynyl)quinoxaline-2-carboxylateDerivative 2aNon-small cell lung carcinoma (A549)Not Specified3.3[16]
Ethyl 3-(arylethynyl)quinoxaline-2-carboxylateDerivative 2dGlioblastoma (U87-MG)Not Specified3.3[16]
Oxiranyl-QuinoxalineCompound 11aNeuroblastoma (SK-N-SH)MTT2.49 ± 1.33[17]
Oxiranyl-QuinoxalineCompound 11aNeuroblastoma (IMR-32)MTT3.96 ± 2.03[17]
1,3-diphenylurea-quinoxalineCompound 8Gastric Cancer (MGC-803)Not Specified1.49 ± 0.18[18]

Table 2: NCI-60 Human Tumor Cell Line Screen Parameters [4]

ParameterDefinition
GI₅₀ Concentration causing 50% growth inhibition.
TGI Concentration causing total growth inhibition.
LC₅₀ Concentration causing 50% cell killing.

These protocols and application notes provide a comprehensive framework for the systematic evaluation of the antiproliferative activity of novel quinoxaline compounds, from initial screening to mechanistic elucidation. This structured approach will aid researchers in identifying and advancing promising candidates for further preclinical and clinical development.

References

Molecular docking studies of quinoxaline derivatives with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Molecular Docking of Quinoxaline Derivatives

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a significant scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Molecular docking is a computational technique extensively utilized to predict the binding orientation and affinity of a ligand (in this case, a quinoxaline derivative) to a specific protein target. This information is crucial in drug discovery for lead optimization and understanding structure-activity relationships. These application notes provide an overview of molecular docking studies involving quinoxaline derivatives against various protein targets implicated in cancer and infectious diseases.

Key Protein Targets for Quinoxaline Derivatives
1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several studies have focused on designing and docking quinoxaline derivatives as VEGFR-2 inhibitors.[3][4][5][6]

2. Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane protein that plays a crucial role in cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is implicated in various cancers. Quinoxaline-based compounds have been investigated as potential EGFR inhibitors.[7][8][9][10]

3. Dihydropteroate Synthase (DHPS)

DHPS is a key enzyme in the folate biosynthesis pathway of bacteria, which is essential for their survival. As this pathway is absent in humans, DHPS is an attractive target for developing novel antibacterial agents. Quinoxaline derivatives have been designed and evaluated as inhibitors of this enzyme.[11]

4. DNA Gyrase

DNA gyrase is a topoisomerase II enzyme that is essential for bacterial DNA replication, transcription, and repair. It is a validated target for antibacterial drugs. Molecular docking studies have explored the potential of quinoxaline derivatives to bind to the quinolone-binding site of DNA gyrase.[12][13][14]

Quantitative Data Summary

The following tables summarize the results of molecular docking and in vitro inhibitory activities of selected quinoxaline derivatives against their respective protein targets.

Table 1: VEGFR-2 Inhibitory Activity of Quinoxaline Derivatives

CompoundTarget Cell Line(s)IC50 (µM) vs. Cell LineVEGFR-2 IC50 (nM)Binding Energy (kcal/mol)PDB IDReference
Compound 27aMCF-7, HepG27.7, 4.53.2Not Reported2OH4, 4ASD[3]
Compound 11gHepG-2, MCF-7, HCT-1164.50, 2.40, 5.90750Not ReportedNot Reported[4]
Compound 17bMCF-7, HepG-22.3 - 5.8 (range)2.7Not ReportedNot Reported[5][6]
Compound 20Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[15]
Compound 25Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[15]
Compound 29Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[15]

Table 2: EGFR Inhibitory Activity of Quinoxaline Derivatives

CompoundTarget Cell Line(s)IC50 (µM) vs. Cell LineEGFR IC50 (µM)Binding Energy (kcal/mol)PDB IDReference
Compound IVdHeLa, MCF-7, HEK 293T, A5493.20, 4.19, 3.59, 5.29Not Reported-12.034HJO[7][10]
Compound 4aNot Reported3.21 - 4.54 (range)0.3Not Reported1M17[8][9]
Compound 13Not Reported0.81 - 2.91 (range)0.4Not Reported1M17[8][9]
CPD4H1975Not Reported0.00304<-7.06LUD[16]
CPD15H1975Not Reported0.00650<-7.06LUD[16]
CPD16H1975Not Reported0.01050<-7.06LUD[16]
CPD21H1975Not Reported0.00381<-7.06LUD[16]

Table 3: Antibacterial Activity of Quinoxaline Derivatives

CompoundTarget EnzymeTarget Organism(s)MIC (µg/mL)MBC/MFC (µg/mL)DNA Gyrase IC50 (µM)Binding Energy (kcal/mol)PDB IDReference
Compound 4aDHPSVarious bacteria0.97 - 62.5 (range)1.94 - 88.8 (range)Not ApplicableNot ReportedNot Reported[2]
Thiazolyl 11cDHPSP. aeruginosa12.5Not ReportedNot ApplicableNot ReportedNot Reported[11]
Compound 4DNA GyraseB. pumilis, E. cloacae7.8, 15.6Not ReportedNot ReportedNot ReportedNot Reported[12][13]
Compound 6DNA GyraseB. pumilis, E. cloacae15.6, 7.8Not ReportedNot ReportedNot ReportedNot Reported[12][13]
Compound 7DNA GyraseB. pumilis3.91Not ReportedNot ReportedNot ReportedNot Reported[12][13]
Compound 4cDNA GyraseVarious bacteria10.5 - 14.89 (range, mm inhibition zone)Not ReportedNot ReportedNot Reported2XCT[14]

Protocols: Molecular Docking of Quinoxaline Derivatives

This section provides a generalized protocol for performing molecular docking studies with quinoxaline derivatives against a protein target. This protocol is a synthesis of methodologies reported in the cited literature.[3][5][9][16][17]

I. Preparation of the Protein Target
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., VEGFR-2, PDB ID: 2OH4; EGFR, PDB ID: 1M17).[9][17]

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add hydrogen atoms to the protein, which are often missing in crystal structures.

    • Assign appropriate protonation states to amino acid residues at a physiological pH.

    • Repair any missing residues or atoms in the protein structure using modeling software.

    • Minimize the energy of the protein structure to relieve any steric clashes.

II. Preparation of the Ligand (Quinoxaline Derivative)
  • Ligand Sketching: Draw the 2D structure of the quinoxaline derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Optimization:

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.[17]

III. Molecular Docking Simulation
  • Define the Binding Site:

    • If a co-crystallized ligand is present in the original PDB structure, the binding site can be defined based on its location.

    • Alternatively, use binding site prediction tools available in docking software to identify potential active sites on the protein.

  • Docking Algorithm:

    • Select a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock, Glide's algorithm, MOE-Dock).

    • Set the parameters for the docking run, such as the number of genetic algorithm runs, population size, and number of evaluations.

  • Execution: Run the molecular docking simulation. The software will explore various conformations and orientations of the ligand within the defined binding site and score them based on a scoring function.

IV. Analysis of Docking Results
  • Binding Affinity: Analyze the predicted binding affinities or docking scores. Lower binding energy values generally indicate a more stable protein-ligand complex.

  • Binding Pose and Interactions:

    • Visualize the top-ranked docking poses of the quinoxaline derivative within the protein's active site.

    • Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

  • Validation (Optional but Recommended):

    • If a co-crystallized ligand was present, re-dock it into the binding site and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value of less than 2 Å is generally considered a successful validation of the docking protocol.[17]

V. Software

A variety of software packages are available for molecular docking studies, including:

  • Commercial: Schrödinger Suite (Maestro, Glide), MOE (Molecular Operating Environment), Discovery Studio.[3][5][9][17]

  • Open-Source/Free: AutoDock, AutoDock Vina, LeDock.[16][18]

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration VEGF VEGF VEGF->VEGFR2 Binds Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of quinoxaline derivatives.

General Molecular Docking Workflow

Molecular_Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (PDB Download, Cleaning, H+ addition) Binding_Site Define Binding Site Protein_Prep->Binding_Site Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Run Run Docking Simulation Ligand_Prep->Docking_Run Binding_Site->Docking_Run Analyze_Results Analyze Results (Binding Energy, Pose) Docking_Run->Analyze_Results Visualize Visualize Interactions (Hydrogen Bonds, etc.) Analyze_Results->Visualize End End Visualize->End Start Start Start->Protein_Prep Start->Ligand_Prep

Caption: A generalized workflow for molecular docking studies.

References

Application Notes and Protocols: N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide as a Putative Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and biosynthesis.[1][2] The dysregulation of CA activity has been implicated in a variety of pathologies such as glaucoma, epilepsy, and cancer, making them a significant target for therapeutic intervention. Sulfonamides represent a well-established class of CA inhibitors, with the primary sulfonamide moiety acting as a zinc-binding group within the active site of the enzyme.[2]

This document provides detailed application notes and protocols for the investigation of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide, a compound belonging to the quinoxaline-based sulfonamides, as a potential inhibitor of carbonic anhydrase. While specific inhibitory data for this exact molecule is not currently available in the public literature, this guide leverages data from closely related quinoxaline sulfonamide derivatives to provide a framework for its evaluation. The protocols outlined below are established methods for screening and characterizing CA inhibitors.

Data Presentation: Inhibitory Activity of Structurally Related Quinoxaline Sulfonamides

No specific inhibitory data (IC50 or Kᵢ values) for this compound against carbonic anhydrase isoforms has been publicly reported. However, a recent study on a series of sulfonamide-derived quinoxaline 1,4-dioxides provides valuable insight into the potential activity of this structural class. The inhibition constants (Kᵢ) for selected compounds from this study against four human (h) CA isoforms are summarized in the table below. Acetazolamide (AAZ), a well-characterized CA inhibitor, is included for reference.[1]

Table 1: Inhibitory Activity (Kᵢ, nM) of Representative Quinoxaline 1,4-Dioxide Sulfonamides against hCA Isoforms [1]

CompoundhCA IhCA IIhCA IXhCA XII
7g >10000105.442.2458.3
7h 78.59.8115.256.4
18 45.98.789.749.5
Acetazolamide (AAZ) 25012.125.75.7

Data extracted from a study on sulfonamide-derived quinoxaline 1,4-dioxides, which are structurally related to this compound.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

The following is a general synthetic protocol for the preparation of this compound, based on standard methodologies for the synthesis of related sulfonamide derivatives.

Materials:

  • 2,3-dichloroquinoxaline

  • 4-methylbenzenesulfonamide

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

  • Reaction vessel

  • Stirring apparatus

  • Standard work-up and purification reagents and equipment (e.g., water, ethyl acetate, brine, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of 4-methylbenzenesulfonamide in an anhydrous solvent, add a suitable base portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting mixture at room temperature for a specified time to ensure the formation of the corresponding salt.

  • Add a solution of 2,3-dichloroquinoxaline in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry).

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against various CA isoforms based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound (test compound)

  • Acetazolamide (positive control)

  • p-Nitrophenyl acetate (p-NPA, substrate)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • Prepare serial dilutions of the stock solutions in Assay Buffer to achieve a range of desired concentrations.

    • Prepare a working solution of the CA enzyme in Assay Buffer.

    • Prepare a stock solution of p-NPA in a minimal amount of acetonitrile and dilute to the final working concentration with Assay Buffer immediately before use.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • 160 µL of Assay Buffer

      • 20 µL of the CA enzyme working solution

      • 10 µL of the test compound dilution (or DMSO for control wells)

    • Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 37 °C for 10-15 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are involved in regulating intracellular and extracellular pH, which in turn affects various signaling pathways crucial for cancer cell proliferation and survival. Inhibition of CA IX can disrupt this pH regulation, leading to a more acidic intracellular environment and a less acidic extracellular environment, thereby impacting downstream signaling.

carbonic_anhydrase_signaling cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell H_ext H⁺ Proliferation Cell Proliferation & Survival H_ext->Proliferation Promotes CO2_ext CO₂ CAIX CA IX CO2_ext->CAIX Hydration HCO3_ext HCO₃⁻ CAIX->H_ext CAIX->HCO3_ext H_int H⁺ H_int->H_ext Proton Extrusion CO2_int CO₂ CO2_int->CO2_ext HCO3_int HCO₃⁻ Inhibitor N-(3-chloroquinoxalin-2-yl) -4-methylbenzenesulfonamide Inhibitor->CAIX Inhibits

Caption: Role of CA IX in tumor pH regulation and its inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating a novel compound as a carbonic anhydrase inhibitor.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_kinetics Mechanism of Action Synthesis Synthesis of N-(3-chloroquinoxalin-2-yl) -4-methylbenzenesulfonamide Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Assay Carbonic Anhydrase Inhibition Assay (Esterase) Purification->Assay IC50 IC₅₀ Determination Assay->IC50 Ki_det Inhibition Constant (Kᵢ) Determination IC50->Ki_det Mechanism Elucidation of Inhibition Mechanism Ki_det->Mechanism

Caption: Workflow for the evaluation of a potential CA inhibitor.

References

Parallel Synthesis of Diverse 2-Carboxamide-3-Amino-Substituted Quinoxalines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient parallel synthesis of a diverse library of 2-carboxamide-3-amino-substituted quinoxalines. This class of compounds is of significant interest in drug discovery, with demonstrated activity as kinase inhibitors and potential applications in oncology and anti-infective research. The methodologies described herein are optimized for high-throughput synthesis and purification, enabling rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. Specifically, 2-carboxamide-3-amino-substituted quinoxalines have been identified as potent inhibitors of various kinases, playing a crucial role in cellular signaling pathways. Their structural versatility allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The presented synthetic strategy focuses on a robust and scalable parallel synthesis approach, starting from a common quinoxaline core and diversifying the final products through the introduction of various amine functionalities. This method, in conjunction with streamlined purification techniques like solid-phase extraction (SPE), allows for the generation of high-purity compound libraries without the need for traditional chromatographic purification.

Synthetic Strategy

The overall synthetic approach involves a three-step process, beginning with the synthesis of a key intermediate, ethyl 3-chloroquinoxaline-2-carboxylate. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with a diverse set of primary and secondary amines to introduce the first point of diversity at the 3-position. Subsequent saponification of the ester yields the corresponding carboxylic acid intermediates. The final diversification is achieved through an amide coupling reaction between the quinoxaline carboxylic acids and another set of diverse amines to generate the target 2-carboxamide-3-amino-substituted quinoxalines.

An alternative, efficient one-pot approach for the synthesis of quinoxaline derivatives is the Ugi four-component reaction (Ugi-4CR), which can rapidly generate complex molecules from simple starting materials.[1]

Experimental Protocols

Method 1: Parallel Synthesis via SNAr and Amide Coupling

This method is adapted from the robust procedure developed by Kowalski et al. (2006).

Step 1: Synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate

This protocol is for the initial synthesis of the core quinoxaline structure.

  • Reagents: o-phenylenediamine, diethyl 2,3-dioxosuccinate.

  • Procedure:

    • To a solution of o-phenylenediamine (1.0 eq) in ethanol, add diethyl 2,3-dioxosuccinate (1.05 eq).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield ethyl 3-hydroxyquinoxaline-2-carboxylate.

    • Treat the resulting product with phosphorus oxychloride (POCl3) to afford ethyl 3-chloroquinoxaline-2-carboxylate.

Step 2: Synthesis of 3-Amino-quinoxaline-2-carboxylic Acid Intermediates

This step introduces the first point of diversity.

  • Reagents: Ethyl 3-chloroquinoxaline-2-carboxylate, diverse primary or secondary amines, lithium hydroxide (LiOH).

  • Procedure:

    • In parallel reaction vessels, dissolve ethyl 3-chloroquinoxaline-2-carboxylate (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

    • Add a solution of the desired amine (1.1 eq) in DMF to each reaction vessel.

    • Stir the reactions at room temperature for 12-24 hours.

    • Upon completion (monitored by TLC or LC-MS), add an aqueous solution of LiOH (2.0 eq) to each reaction vessel to facilitate saponification.

    • Stir for an additional 2-4 hours at room temperature.

    • Acidify the reaction mixtures with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid intermediates.

    • Collect the solids by filtration, wash with water, and dry under vacuum.

Step 3: Parallel Amide Coupling to Synthesize Final Products

This step introduces the second point of diversity.

  • Reagents: 3-Amino-quinoxaline-2-carboxylic acid intermediates, diverse primary or secondary amines, silica-supported dichlorotriazine (Si-DCT), N-methylmorpholine (NMM).

  • Procedure:

    • To an array of reaction vials, add the respective 3-amino-quinoxaline-2-carboxylic acid intermediate (1.0 eq).

    • Add a suspension of Si-DCT (1.5 eq) in dimethylacetamide (DMA).

    • Add NMM (2.0 eq) to each vial, followed by the desired amine (1.2 eq).

    • Seal the vials and shake at room temperature for 14 hours.

    • Upon completion, quench the reaction by adding water.

    • The crude products can be purified by solid-phase extraction (SPE).

Purification by Solid-Phase Extraction (SPE)

  • Procedure:

    • Condition a dual-sorbent SPE cartridge (e.g., silica gel and an appropriate ion-exchange resin) with a suitable solvent.

    • Load the crude reaction mixture onto the SPE cartridge.

    • Wash with a non-polar solvent to remove unreacted starting materials and non-polar impurities.

    • Elute the desired product with a more polar solvent.

    • Concentrate the eluent to obtain the purified 2-carboxamide-3-amino-substituted quinoxaline.

Method 2: Ugi Four-Component Reaction

This one-pot method offers a rapid alternative for generating quinoxaline scaffolds.[1]

  • Reagents: Aryl glyoxal derivatives, N-Boc-o-phenylenediamine derivatives, formic acid, and isocyanides.

  • Procedure:

    • In a single reaction vessel, combine the aryl glyoxal (1.0 eq), N-Boc-o-phenylenediamine (1.0 eq), formic acid (1.0 eq), and the desired isocyanide (1.1 eq) in methanol.

    • Stir the reaction at room temperature until the formation of the linear Ugi product is complete (monitored by TLC or LC-MS).

    • Remove the methanol under reduced pressure.

    • Add a solution of trifluoroacetic acid (TFA) in 1,2-dichloroethane (DCE) with a catalytic amount of water.

    • Heat the mixture using microwave irradiation at 140°C for 20 minutes to facilitate cyclization to the quinoxaline product.[1]

    • Purify the product using standard chromatographic techniques.

Data Presentation

The following table summarizes the yields for a representative set of 2-carboxamide-3-amino-substituted quinoxalines synthesized using the parallel synthesis methodology (Method 1). The diversity in the amine substituents at both the 3-position (R1) and the 2-carboxamide position (R2) demonstrates the robustness of this synthetic approach.

EntryR¹ GroupR² GroupYield (%)
1Phenylamino4-Methoxybenzyl74
23-Chlorophenylamino4-Methoxybenzyl67
34-MethoxyphenylaminoPhenethyl86
4Benzylamino4-Methoxybenzyl52
5Morpholino4-Methoxybenzyl44
6Anilino2-(Diethylamino)ethyl46
7Pyridin-2-ylamino4-Methoxybenzyl72
84-Fluorobenzylamino4-Methoxybenzyl90

Data adapted from Kowalski et al., J. Comb. Chem. 2006, 8, 5, 775-785.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the parallel synthesis of 2-carboxamide-3-amino-substituted quinoxalines.

G cluster_0 Core Synthesis cluster_1 Diversification Step 1: S_NAr cluster_2 Saponification cluster_3 Diversification Step 2: Amide Coupling cluster_4 Purification and Final Products start o-Phenylenediamine + Diethyl 2,3-dioxosuccinate intermediate1 Ethyl 3-hydroxyquinoxaline-2-carboxylate start->intermediate1 Reflux in EtOH intermediate2 Ethyl 3-chloroquinoxaline-2-carboxylate intermediate1->intermediate2 POCl3 snar_reaction S_NAr Reaction intermediate2->snar_reaction amines1 Diverse Amines (R1-NH2) amines1->snar_reaction saponification Saponification (LiOH) snar_reaction->saponification acid_intermediates 3-Amino-quinoxaline- 2-carboxylic Acids saponification->acid_intermediates amide_coupling Amide Coupling (Si-DCT, NMM) acid_intermediates->amide_coupling amines2 Diverse Amines (R2-NH2) amines2->amide_coupling spe Solid-Phase Extraction (SPE) amide_coupling->spe final_products Diverse 2-Carboxamide-3-amino- substituted Quinoxalines spe->final_products

Caption: Experimental workflow for parallel synthesis.

Signaling Pathway Inhibition

Many 2-carboxamide-3-amino-substituted quinoxaline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates the points of inhibition within this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Quinoxaline Derivatives Inhibitor->PI3K inhibit Inhibitor->Akt inhibit Inhibitor->mTORC1 inhibit

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quoxaline Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of quinoxaline sulfonamides, with a focus on improving reaction yields and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing quinoxaline sulfonamides?

A1: The most common and established method involves a two-step process. The first step is the cyclocondensation of an appropriate o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core. The second step is the electrophilic sulfonation of the quinoxaline ring, typically using chlorosulfonic acid to generate a quinoxaline sulfonyl chloride intermediate, which is then reacted with a desired amine to form the final sulfonamide.[1][2]

Q2: My overall yield is low. Which step is the most likely cause?

A2: Low yields can occur in either the quinoxaline formation or the sulfonamidation step. The initial condensation reaction to form the quinoxaline ring can be sensitive to reaction conditions. However, the sulfonamidation step, particularly the reaction of quinoxaline sulfonyl chloride with amines, can also result in significant yield loss if not properly optimized, with reported yields for this step ranging from low to moderate (20–47.5%) under certain conditions.[1]

Q3: I am observing significant byproduct formation. What are the common impurities?

A3: A common byproduct is the formation of benzimidazole derivatives, which can occur if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities.[3] Another potential side product is the formation of quinoxaline N-oxides, especially if the reaction is run at elevated temperatures in the presence of air (oxygen) for extended periods.[3] During sulfonation, isomeric byproducts can also form, and di-sulfonation may occur if an excess of the sulfonating agent is used.[4]

Q4: How can I minimize the formation of the benzimidazole byproduct?

A4: To minimize benzimidazole formation, it is crucial to ensure the purity of the 1,2-dicarbonyl compound. It is recommended to check the purity using methods like NMR or GC-MS before starting the synthesis. If impurities are detected, the reagent should be purified by recrystallization or chromatography.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help mitigate the oxidation of the 1,2-dicarbonyl compound, which may generate acidic impurities that can promote side reactions.[3]

Q5: What is the best way to purify the final quinoxaline sulfonamide product?

A5: Purification strategies depend on the physical properties of the product. Recrystallization is a common and effective method.[4] If the product is a solid and impurities are soluble in a particular solvent, washing the crude product with that solvent can be effective. For some quinoxaline derivatives, purification can be achieved by dissolving the crude product in a dilute base solution (e.g., 5% NaOH) and then re-precipitating it by acidification with a dilute acid like HCl.[5] Column chromatography can also be employed for purification.[6]

Troubleshooting Guide

Low Yield of Quinoxaline Core
Potential Cause Recommended Solution(s)
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. Be cautious of potential side reactions at higher temperatures.[4][7]
Suboptimal Reaction Conditions Screen different solvents and catalysts. Greener options like ethanol or even water have demonstrated high efficiency. A variety of catalysts, from simple acids to metal-based catalysts, can be effective depending on the specific substrates.[3][7]
Inefficient Catalyst Ensure the catalyst is active. Some catalysts may require activation or fresh preparation. Consider screening a panel of catalysts to identify the most effective one for your specific reaction.[7]
Purity of Starting Materials Use high-purity o-phenylenediamine and 1,2-dicarbonyl compounds. Purify starting materials by recrystallization or chromatography if necessary.[3]
Low Yield in Sulfonamidation Step
Potential Cause Recommended Solution(s)
Hydrolysis of Sulfonyl Chloride The quinoxaline sulfonyl chloride intermediate is sensitive to moisture. Ensure all glassware is thoroughly dried, and conduct the reaction under anhydrous conditions. The intermediate should be used promptly after preparation or stored under inert gas.[4]
Poor Reactivity of Amine Aromatic amines with electron-withdrawing groups may exhibit lower reactivity, leading to lower yields. In such cases, longer reaction times, higher temperatures, or the use of a stronger base may be necessary.[1]
Suboptimal Base The choice and amount of base are critical. Triethylamine is commonly used to neutralize the HCl generated during the reaction. An insufficient amount of base can halt the reaction, while a large excess can sometimes lead to side reactions.
Side Reactions The sulfonyl chloride can react with other nucleophiles present in the reaction mixture. Ensure the purity of the amine and the solvent to avoid unwanted side reactions.

Data Presentation

Table 1: Effect of Catalyst on Quinoxaline Synthesis Yield
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PyridineTHFRoom Temp.290[6]
NoneWater803-572-81[6]
HCTUDMFRoom Temp.0.5-180-92[6]
5% WO₃/ZrO₂AcetonitrileReflux1-1.590-98[6]
AlCuMoVPToluene25292[8]
AlFeMoVPToluene25280[8]
Ag NanoparticlesSolvent-free--High[9]
Table 2: Effect of Solvent on Quinoxaline Synthesis Yield
SolventCatalystTemperatureTimeYield (%)Reference
EthanolBentonite clay K-10Room Temp.-High[10]
THFTiO₂-Pr-SO₃H---[10]
MeCNTiO₂-Pr-SO₃H---[10]
EtOAcTiO₂-Pr-SO₃H---[10]
TolueneTiO₂-Pr-SO₃H---[10]
EthanolTiO₂-Pr-SO₃H-10 min95[10]
Hexafluoroisopropanol (HFIP)NoneRoom Temp.1h95[10]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the initial condensation step to form the quinoxaline core.

Materials:

  • o-phenylenediamine

  • Benzil

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol.

  • Reflux the mixture for an appropriate amount of time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will crystallize out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of Quinoxaline Sulfonyl Chloride

This protocol details the formation of the key sulfonyl chloride intermediate.

Materials:

  • 2,3-Diphenylquinoxaline

  • Chlorosulfonic acid

Procedure:

  • In a fume hood, carefully add 2,3-diphenylquinoxaline (1 mmol) portion-wise to an excess of chlorosulfonic acid at 0-5 °C with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid quinoxaline sulfonyl chloride will precipitate.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum at room temperature. The crude product is often used directly in the next step to avoid hydrolysis.[11]

Protocol 3: Synthesis of Quinoxaline Sulfonamide

This protocol outlines the final step of reacting the sulfonyl chloride with an amine.

Materials:

  • Quinoxaline sulfonyl chloride

  • Substituted amine

  • Anhydrous acetone

  • Pyridine

Procedure:

  • Dissolve the quinoxaline sulfonyl chloride (1 mmol) and the desired amine (1-1.2 mmol) in anhydrous acetone.

  • Add a few drops of pyridine to the mixture to act as a catalyst and HCl scavenger.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • After cooling, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow cluster_step1 Step 1: Quinoxaline Formation cluster_step2 Step 2: Sulfonamide Synthesis start o-Phenylenediamine + 1,2-Dicarbonyl Compound reaction1 Cyclocondensation (e.g., in Ethanol, Reflux) start->reaction1 product1 Crude Quinoxaline reaction1->product1 purification1 Recrystallization product1->purification1 final_product1 Pure Quinoxaline purification1->final_product1 start2 Pure Quinoxaline final_product1->start2 reaction2 Sulfonation (Chlorosulfonic Acid) start2->reaction2 product2 Quinoxaline Sulfonyl Chloride reaction2->product2 reaction3 Amine + Base (e.g., Pyridine) product2->reaction3 product3 Crude Quinoxaline Sulfonamide reaction3->product3 purification2 Recrystallization product3->purification2 final_product2 Pure Quinoxaline Sulfonamide purification2->final_product2

Caption: General experimental workflow for the two-step synthesis of quinoxaline sulfonamides.

troubleshooting_yield cluster_investigation Initial Investigation cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 start Low Yield Observed check_step1 Low Yield in Quinoxaline Formation? start->check_step1 check_step2 Low Yield in Sulfonamidation? start->check_step2 solution1a Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) check_step1->solution1a Yes solution1b Check Purity of Starting Materials check_step1->solution1b Yes solution2a Ensure Anhydrous Conditions check_step2->solution2a Yes solution2b Optimize Base and Amine Stoichiometry check_step2->solution2b Yes solution2c Check for Side Reactions check_step2->solution2c Yes

Caption: A logical troubleshooting guide for addressing low yield in quinoxaline sulfonamide synthesis.

References

Overcoming solubility issues with N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a member of the quinoxaline sulfonamide class, is generally expected to have low aqueous solubility due to its aromatic and heterocyclic structure. It is predicted to be more soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Q2: What is the recommended solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays. It is advisable to use anhydrous, high-purity DMSO to prevent compound degradation.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?

A3: This is a common issue known as "crashing out." Here are several strategies to mitigate this:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your culture medium, as higher concentrations can be cytotoxic and increase the likelihood of precipitation.

  • Use a gentle dilution process: Add the DMSO stock solution to your pre-warmed (37°C) aqueous medium dropwise while gently vortexing or swirling to facilitate rapid dispersion.

  • Consider co-solvents: In some cases, a mixture of solvents can maintain solubility better than a single solvent. However, the compatibility of any co-solvent with your specific assay must be validated.

  • Employ solubilizing agents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68, or complexation agents like cyclodextrins, can help to increase the aqueous solubility of hydrophobic compounds. Thoroughly test these for any interference with your experimental system.

Q4: Is there any known biological target or signaling pathway for this compound?

A4: While the precise biological target of this compound is not definitively established in the public domain, compounds with a benzenesulfonamide scaffold have been reported to interact with various cellular signaling pathways. One such plausible pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in regulating cell proliferation, differentiation, and apoptosis. Quinoxaline sulfonamides have shown potential as antibacterial and anticancer agents, suggesting they may target key enzymes or signaling proteins within these processes.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cloudy or hazy appearance of the final solution The compound has precipitated out of the aqueous medium.- Visually inspect the solution under a microscope to confirm the presence of precipitate.- Filter the solution through a sterile 0.22 µm syringe filter to remove aggregates.- Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific medium (see Experimental Protocols).
Inconsistent or non-reproducible experimental results The effective concentration of the compound is variable due to poor solubility and precipitation.- Prepare fresh working solutions from a frozen stock for each experiment.- Ensure the stock solution is fully dissolved before each use by vortexing.- Determine the kinetic solubility of the compound in your assay medium to ensure you are working within the soluble range.
Observed cytotoxicity in the vehicle control group The concentration of the organic solvent (e.g., DMSO) is too high for the cells being used.- Reduce the final concentration of the solvent in the assay (ideally to ≤ 0.1% for sensitive cell lines).- Run a dose-response curve for the solvent alone to determine the highest non-toxic concentration for your specific cell line.
Difficulty dissolving the compound in the initial solvent The compound may have very low solubility even in organic solvents.- Gently warm the solution to 37°C while vortexing.- Try sonicating the solution for a short period.- If DMSO is unsuccessful, consider other polar aprotic solvents like DMF, but verify their compatibility with your assay.

Quantitative Data Summary

Currently, specific quantitative solubility data for this compound in common laboratory solvents is not widely available in public literature. Researchers are encouraged to determine the solubility experimentally in their specific assay systems. The table below provides a template for recording such data.

Solvent Temperature (°C) Maximum Soluble Concentration (mg/mL) Maximum Soluble Concentration (mM)
DMSO25Data to be determined by userData to be determined by user
Ethanol25Data to be determined by userData to be determined by user
Water25Expected to be very lowExpected to be very low
Cell Culture Medium (Specify)37Data to be determined by userData to be determined by user

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight is 333.79 g/mol .

    • Mass (mg) = 10 mmol/L * 0.001 L * 333.79 g/mol * 1000 mg/g = 3.34 mg (for 1 mL)

  • Accurately weigh the calculated mass of the compound and place it into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility in Aqueous Medium

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous medium of interest (e.g., cell culture medium, phosphate-buffered saline)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm)

Procedure:

  • Prepare a series of dilutions of the 10 mM stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • In the 96-well plate, add 98 µL of the aqueous medium to each well.

  • Add 2 µL of each DMSO dilution of the compound to the corresponding wells. This will create a range of final compound concentrations with a consistent final DMSO concentration of 2%.

  • Include a blank control with 2 µL of DMSO and 98 µL of the aqueous medium.

  • Seal the plate and incubate at the desired temperature (e.g., 37°C) for 1-2 hours with gentle shaking.

  • Measure the absorbance (or turbidity) of each well at 600 nm using a plate reader.

  • The highest concentration that does not show a significant increase in absorbance compared to the blank is considered the kinetic solubility under these conditions.

Visualizations

G Hypothesized MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Compound N-(3-chloroquinoxalin-2-yl) -4-methylbenzenesulfonamide Raf Raf Compound->Raf Hypothesized Inhibition Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_n ERK1/2 ERK->ERK_n Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: Hypothesized MAPK signaling pathway and a potential point of inhibition.

G Experimental Workflow for Kinetic Solubility Assay Start Start Prepare_Stock Prepare 10 mM Stock in 100% DMSO Start->Prepare_Stock Serial_Dilute_DMSO Create Serial Dilutions of Stock in DMSO Prepare_Stock->Serial_Dilute_DMSO Add_Compound_Dilutions Add Compound Dilutions to Aqueous Medium Serial_Dilute_DMSO->Add_Compound_Dilutions Add_Aqueous_Medium Add Aqueous Medium to 96-Well Plate Add_Aqueous_Medium->Add_Compound_Dilutions Incubate Incubate at 37°C for 1-2 hours Add_Compound_Dilutions->Incubate Measure_Turbidity Measure Turbidity (Absorbance at 600 nm) Incubate->Measure_Turbidity Analyze_Data Analyze Data to Determine Solubility Limit Measure_Turbidity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the kinetic solubility of the compound.

G Troubleshooting Logic for Compound Precipitation Precipitation Precipitation Observed? Check_DMSO_Conc Final DMSO Conc. > 0.5%? Precipitation->Check_DMSO_Conc Yes No_Precipitation No Precipitation Proceed with Experiment Precipitation->No_Precipitation No Reduce_DMSO Reduce Final DMSO Concentration Check_DMSO_Conc->Reduce_DMSO Yes Check_Dilution Dilution Method Gentle? Check_DMSO_Conc->Check_Dilution No Reduce_DMSO->Precipitation Improve_Dilution Add Stock Dropwise to Pre-warmed Medium with Agitation Check_Dilution->Improve_Dilution No Still_Precipitates Still Precipitates? Check_Dilution->Still_Precipitates Yes Improve_Dilution->Precipitation Consider_Solubilizers Consider Using Surfactants or Cyclodextrins Still_Precipitates->Consider_Solubilizers Yes Determine_Solubility Perform Kinetic Solubility Assay to Find Max Concentration Consider_Solubilizers->Determine_Solubility Determine_Solubility->No_Precipitation

Caption: A decision tree for troubleshooting compound precipitation issues.

References

Troubleshooting regiocontrol in quinoxaline core condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting regiocontrol in quinoxaline core condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the synthesis of asymmetrically substituted quinoxalines.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in quinoxaline synthesis?

A1: Poor regioselectivity in the condensation of an asymmetrical 1,2-diamine with an asymmetrical 1,2-dicarbonyl compound arises from the comparable reactivity of the two non-equivalent amino groups of the diamine and the two non-equivalent carbonyl groups of the dicarbonyl. The final product distribution is a result of the competition between the different possible initial nucleophilic attacks and subsequent cyclization pathways.

Q2: How do electron-donating and electron-withdrawing groups on the 1,2-phenylenediamine affect regioselectivity?

A2: Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase the nucleophilicity of the adjacent amino group, making it more reactive. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease the nucleophilicity of the nearby amino group. This difference in nucleophilicity is a key factor in directing the initial condensation step and controlling which regioisomer is formed.

Q3: Can the substituents on the 1,2-dicarbonyl compound also influence the regiochemical outcome?

A3: Yes. The electronic nature of the substituents on the 1,2-dicarbonyl compound affects the electrophilicity of the carbonyl carbons. An electron-withdrawing group will increase the partial positive charge on the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack by one of the amino groups of the diamine. Steric hindrance from bulky substituents on either reactant can also play a significant role in determining the regioselectivity.

Q4: Is it possible to control the regioselectivity by changing the reaction conditions?

A4: Absolutely. Reaction conditions such as temperature, solvent, and the type of catalyst can significantly influence the regiochemical outcome. For instance, acid catalysis can modulate the reactivity of both the diamine and the dicarbonyl, while the choice of solvent can affect the stability of the transition states leading to the different regioisomers. Some reactions may be under kinetic control at lower temperatures, favoring the fastest-formed product, while at higher temperatures, they may be under thermodynamic control, favoring the most stable product.

Q5: How can I determine the regiochemical identity of my quinoxaline products?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for distinguishing between regioisomers. The chemical shifts and coupling patterns of the protons on the benzene ring of the quinoxaline core are sensitive to the positions of the substituents. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition, and in some cases, X-ray crystallography can provide unambiguous structural determination.

Troubleshooting Guide: Poor Regioselectivity

Problem: My reaction is producing a mixture of regioisomers.

When synthesizing an asymmetrically substituted quinoxaline, obtaining a mixture of regioisomers is a common challenge. The following sections provide potential causes and solutions to improve the regioselectivity of your condensation reaction.

Understanding the Reaction Pathway

The regioselectivity of the reaction is determined in the initial step, where one of the amino groups of the 1,2-diamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl. The preferred pathway is governed by both electronic and steric factors.

G cluster_reactants Reactants cluster_intermediates Initial Attack & Intermediates cluster_products Products diamine Asymmetric 1,2-Diamine pathA Pathway A: More Nucleophilic NH₂ attacks More Electrophilic C=O diamine->pathA Electronic/ Steric Favorability pathB Pathway B: Less Nucleophilic NH₂ attacks Less Electrophilic C=O diamine->pathB dicarbonyl Asymmetric 1,2-Dicarbonyl dicarbonyl->pathA dicarbonyl->pathB isomerA Major Regioisomer pathA->isomerA Cyclization & Dehydration isomerB Minor Regioisomer pathB->isomerB Cyclization & Dehydration

Caption: General reaction pathway for the formation of quinoxaline regioisomers.

Troubleshooting Steps
Symptom Possible Cause Suggested Solution
Approximately 1:1 ratio of regioisomers Similar reactivity of the two amino groups and/or two carbonyl groups.1. Modify Substituents: If possible, introduce a stronger electron-donating or withdrawing group on either the diamine or dicarbonyl to create a larger electronic bias. 2. Change Catalyst: Switch from a non-selective catalyst (or no catalyst) to a regioselective one. For example, certain hypervalent iodine reagents have been shown to provide high regioselectivity.[1] 3. Vary Temperature: Explore if the reaction is under kinetic or thermodynamic control. Run the reaction at a lower temperature to favor the kinetically controlled product or at a higher temperature to favor the thermodynamically more stable product.
One regioisomer is major, but selectivity is low A small difference in the activation energies for the two competing pathways.1. Optimize Solvent: The polarity of the solvent can influence regioselectivity. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF).[2] 2. Adjust pH/Catalyst Concentration: For acid-catalyzed reactions, the concentration of the acid can affect the protonation equilibrium of the diamine, thereby influencing the relative nucleophilicity of the amino groups. A systematic screen of catalyst loading is recommended.
Inconsistent regioselectivity between batches Sensitivity to reaction conditions; impurities in starting materials.1. Standardize Reaction Setup: Ensure consistent temperature control, stirring rate, and order of reagent addition. 2. Purify Starting Materials: Impurities in the starting diamine or dicarbonyl can affect the reaction outcome. Recrystallize or chromatograph starting materials if their purity is questionable.

Data on Regioselectivity

The following table summarizes examples of regioselective quinoxaline synthesis from the literature. Note that direct comparison is challenging as reaction conditions vary.

1,2-Diamine 1,2-Dicarbonyl Conditions Major Regioisomer Regioisomeric Ratio Reference
4-Methyl-1,2-phenylenediamineBenzilMn-complex, Toluene, 120 °C6-Methyl-2,3-diphenylquinoxalineMajor product, ratio not specified[3]
4,5-Dimethyl-1,2-phenylenediamineBenzilMn-complex, Toluene, 120 °C6,7-Dimethyl-2,3-diphenylquinoxalineSingle isomer reported[3]
Substituted o-phenylenediaminesα-Iminoethanones[Bis(trifluoroacetoxy)iodo]benzene, CH₂Cl₂, rtTrisubstituted quinoxaline6:1 to >20:1[1]
Asymmetrical o-phenylenediamineAsymmetrical ynoneKOtBu, O₂, DMSO, 80 °CSubstituted quinoxaline>20:1[4]

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective Synthesis of 6-Methyl-2,3-diphenylquinoxaline

This protocol is adapted from a manganese-catalyzed dehydrogenative coupling reaction.

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Benzil

  • Manganese catalyst (e.g., Mn(CO)₅Br)

  • Toluene (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 4-methyl-1,2-phenylenediamine (1.0 mmol), benzil (1.0 mmol), and the manganese catalyst (5 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired regioisomer.

  • Characterize the product by NMR spectroscopy to confirm its identity and purity.[3]

Protocol 2: Acid-Catalyzed Condensation for Quinoxaline Synthesis

This is a general protocol for a classic acid-catalyzed condensation.

Materials:

  • Substituted 1,2-phenylenediamine (1.0 mmol)

  • Substituted 1,2-dicarbonyl compound (1.0 mmol)

  • Ethanol or Acetic Acid

  • Catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

Procedure:

  • Dissolve the 1,2-dicarbonyl compound in ethanol or acetic acid in a round-bottom flask.

  • Add the 1,2-phenylenediamine to the solution.

  • Add a catalytic amount of the acid.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Poor Regioselectivity

G start Start: Poor Regioselectivity (Mixture of Isomers) check_electronics Are electronic differences between reactive sites maximized? start->check_electronics modify_subs Modify substituents on diamine or dicarbonyl (e.g., add strong EDG/EWG) check_electronics->modify_subs No check_sterics Is one reaction site sterically hindered? check_electronics->check_sterics Yes modify_subs->check_sterics add_bulk Introduce bulky group to block one site check_sterics->add_bulk No optimize_conditions Systematically vary reaction conditions check_sterics->optimize_conditions Yes add_bulk->optimize_conditions temp_screen Screen temperature (e.g., -20°C, RT, 80°C) to test for kinetic vs. thermodynamic control optimize_conditions->temp_screen solvent_screen Screen solvents (Toluene, EtOH, DMF, etc.) temp_screen->solvent_screen catalyst_screen Screen catalysts (Acidic, Basic, Metal-based) solvent_screen->catalyst_screen end End: Improved Regioselectivity catalyst_screen->end

Caption: A decision tree for troubleshooting poor regioselectivity in quinoxaline synthesis.

Acid-Catalyzed Condensation Mechanism

G A 1. Carbonyl Activation B 2. Nucleophilic Attack A->B Diamine attacks activated C=O C 3. Proton Transfer B->C D 4. Dehydration C->D E 5. Second Condensation D->E Intramolecular cyclization F 6. Final Dehydration E->F G Quinoxaline Product F->G

Caption: Simplified mechanism of acid-catalyzed quinoxaline formation.

References

Optimizing reaction conditions for nucleophilic substitution on 2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 2,3-dichloroquinoxaline (DCQX).

Frequently Asked Questions (FAQs)

Q1: What is 2,3-dichloroquinoxaline and why is it a useful starting material?

A1: 2,3-Dichloroquinoxaline (DCQX) is a heterocyclic compound widely used as a versatile building block in organic synthesis.[1][2][3] Its utility stems from the two reactive chlorine atoms on the quinoxaline core, which are susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This allows for the controlled introduction of a wide variety of functional groups, making it a valuable precursor for the synthesis of diverse quinoxaline derivatives with significant potential in pharmaceutical and materials science applications.[1][2][3][5]

Q2: What types of nucleophiles can be used to react with 2,3-dichloroquinoxaline?

A2: A broad range of nucleophiles can be employed in reactions with DCQX. These are generally categorized as:

  • N-nucleophiles: Amines (primary, secondary, aromatic), hydrazines, and imidazoles.[4]

  • O-nucleophiles: Alcohols and phenols, typically as their more reactive alkoxide or phenoxide salts.[4]

  • S-nucleophiles: Thiols and thiophenols.[4]

  • C-nucleophiles: Active methylene compounds and organometallic reagents.[4]

  • P-nucleophiles: Phosphines.[4]

Q3: How can I achieve selective mono-substitution versus di-substitution?

A3: Achieving selectivity between mono- and di-substitution is a common challenge. Here are key strategies to favor mono-substitution:

  • Stoichiometry: Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents relative to the DCQX.[6]

  • Temperature: Conduct the reaction at a lower temperature. Higher temperatures tend to favor the formation of the di-substituted product.[6]

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile throughout the reaction.[6]

Q4: What are the typical solvent and temperature conditions for these reactions?

A4: The choice of solvent and temperature is crucial for the success of the reaction.

  • Solvents: Polar aprotic solvents such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are generally preferred.[6] These solvents effectively solvate the cation of the nucleophile's salt, making the anionic nucleophile more reactive.[6]

  • Temperature: Many SNAr reactions on DCQX require elevated temperatures to proceed at a reasonable rate.[6] However, the optimal temperature should be determined experimentally, as excessively high temperatures can lead to decomposition and side product formation.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution on 2,3-dichloroquinoxaline.

Issue 1: Low or No Reactivity

Possible Causes & Solutions

Possible CauseRecommended Solution
Weak Nucleophile If using a neutral nucleophile like an amine or alcohol, add a base (e.g., K₂CO₃, NaH) to generate the more reactive conjugate base (amide or alkoxide). For particularly weak nucleophiles, consider a stronger base or a different solvent to enhance nucleophilicity.[6]
Inappropriate Solvent Protic solvents can solvate and deactivate the nucleophile. Switch to a polar aprotic solvent like DMF, DMSO, or NMP.[6]
Suboptimal Temperature The reaction may have a high activation energy. Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.[6]
Poor Quality Starting Material Impurities in the 2,3-dichloroquinoxaline can interfere with the reaction. Ensure the starting material is of high purity.[1]
Issue 2: Formation of Multiple Side Products

Possible Causes & Solutions

Possible CauseRecommended Solution
Di-substitution To favor the mono-substituted product, use 1.0-1.2 equivalents of the nucleophile and run the reaction at a lower temperature.[6] Slow, dropwise addition of the nucleophile can also improve selectivity.[6]
Decomposition A dark coloration of the reaction mixture often indicates decomposition. This can be caused by excessively high temperatures or a base that is too strong.[6] Try lowering the temperature or using a milder base (e.g., K₂CO₃ instead of NaH).[6]
Reaction with Solvent Some nucleophiles or intermediates may react with the solvent at elevated temperatures. If this is suspected, consider switching to a more inert solvent.

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution with an Amine Nucleophile

  • Materials:

    • 2,3-dichloroquinoxaline (1.0 eq)

    • Amine nucleophile (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichloroquinoxaline and DMF.

    • Add the amine nucleophile and potassium carbonate to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-chloro-3-(substituted-amino)quinoxaline.[7]

Protocol 2: General Procedure for Di-substitution with a Thiol Nucleophile

  • Materials:

    • 2,3-dichloroquinoxaline (1.0 eq)

    • Thiol nucleophile (2.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C and slowly add a solution of the thiol nucleophile in THF.

    • Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.

    • Add a solution of 2,3-dichloroquinoxaline in THF to the thiolate solution dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours.

    • Monitor the reaction by TLC.

    • After completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Mono-substitution on DCQX

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF906~85
MorpholineEt₃NEtOHReflux8~90
PhenolNaHTHF604~75
Benzyl MercaptanK₂CO₃AcetoneRT3~92

Note: Yields are generalized from typical SNAr reactions and may vary depending on the specific substrates and precise conditions used.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry flask under N2/Ar add_dcqx Add 2,3-dichloroquinoxaline and solvent (e.g., DMF) start->add_dcqx add_reagents Add nucleophile and base (if required) add_dcqx->add_reagents heat Heat to optimal temperature (e.g., 80-120°C) add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Continue heating quench Cool and quench (e.g., add water) monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (Chromatography/Recrystallization) extract->purify product Final Product purify->product

Caption: General experimental workflow for nucleophilic substitution on 2,3-dichloroquinoxaline.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Reactivity? cause1 Weak Nucleophile? start->cause1 Yes cause2 Wrong Solvent? start->cause2 Yes cause3 Temp Too Low? start->cause3 Yes sol1 Add Base (K2CO3, NaH) cause1->sol1 sol2 Use Polar Aprotic (DMF, DMSO) cause2->sol2 sol3 Increase Temperature cause3->sol3 end Problem Solved sol1->end Re-run Reaction sol2->end Re-run Reaction sol3->end Re-run Reaction

Caption: Troubleshooting logic for low reactivity in DCQX substitution reactions.

References

Technical Support Center: Synthesis of N-Substituted Quinoxalin-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-substituted quinoxalin-2-amines. This guide is intended for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted quinoxalin-2-amines?

The two most prevalent methods for synthesizing N-substituted quinoxalin-2-amines are:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method that involves the reaction of a 2-haloquinoxaline, typically 2-chloroquinoxaline, with a primary or secondary amine. The reaction is often carried out in a polar aprotic solvent in the presence of a base. The electron-deficient nature of the quinoxaline ring facilitates nucleophilic attack at the C2-position.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between a 2-haloquinoxaline and an amine. This method is particularly useful for forming C-N bonds with a wide range of amines, including those that are less nucleophilic and might not be suitable for SNAr reactions.

Q2: I am getting a significant amount of a di-substituted byproduct in my SNAr reaction. What is happening and how can I prevent it?

This is a common side reaction known as over-alkylation or di-substitution . It occurs when the starting material is a 2,3-dihaloquinoxaline. The initially formed N-substituted quinoxalin-2-amine can react further with another equivalent of the amine to yield the 2,3-diaminoquinoxaline.

To minimize di-substitution, you can:

  • Control Stoichiometry: Use a controlled amount of the amine (close to 1 equivalent).

  • Lower the Reaction Temperature: This can favor the mono-substitution product.

  • Slow Addition: Add the amine slowly to the reaction mixture to maintain a low concentration of the nucleophile.

Q3: My Buchwald-Hartwig amination is giving a low yield of the desired product, and I see a byproduct that appears to be just the dehalogenated quinoxaline. What is this side reaction?

This side reaction is called hydrodehalogenation , where the starting 2-haloquinoxaline is reduced to quinoxaline. This can compete with the desired amination pathway in the palladium catalytic cycle. Careful selection of the palladium catalyst, ligand, and base, as well as optimizing the reaction conditions, can help to minimize this side reaction.

Q4: I am using an asymmetrically substituted o-phenylenediamine to synthesize my quinoxaline core, and I am getting a mixture of two isomers. How can I control the regioselectivity?

Achieving regioselectivity in the initial cyclization to form the quinoxaline ring is a common challenge. The outcome is influenced by both electronic and steric factors of the substituents on the o-phenylenediamine.

  • Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the diamine can direct the cyclization.

  • Steric Hindrance: Bulky substituents can favor the formation of one regioisomer over the other.

It is often necessary to screen different reaction conditions (e.g., catalyst, solvent, temperature) to optimize the regioselectivity. In some cases, separation of the isomers by chromatography may be required.

Troubleshooting Guide

Issue 1: Low Yield of the Desired N-Substituted Quinoxalin-2-amine in SNAr Reaction
Possible Cause Recommendation
Low Reactivity of the Amine The amine may be a weak nucleophile or sterically hindered. Consider switching to a more forcing condition (higher temperature) or using the Buchwald-Hartwig amination method.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions.
Suboptimal Temperature SNAr reactions often require heating. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction by TLC or LC-MS to avoid decomposition.
Formation of Di-substituted Byproduct Use a stoichiometric amount of the amine or a slight excess of the 2,3-dichloroquinoxaline. Running the reaction at a lower temperature may also improve selectivity for the mono-substituted product.
Reaction Mixture Turning Dark A dark coloration can indicate decomposition, possibly due to excessively high temperatures or a base that is too strong. Try running the reaction at a lower temperature or using a milder base (e.g., K₂CO₃ instead of NaH).
Issue 2: Formation of Side Products in Buchwald-Hartwig Amination
Possible Cause Recommendation
Hydrodehalogenation The catalyst system (palladium precursor and ligand) is crucial. Screen different ligands, as bulky, electron-rich phosphine ligands can often suppress hydrodehalogenation. The choice of base can also influence the outcome.
Catalyst Deactivation The nitrogen atoms in the quinoxaline ring can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a different ligand system may be necessary.
Low Yield Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle. Optimize the reaction temperature, as some Buchwald-Hartwig reactions are sensitive to heat.

Quantitative Data on Side Reactions

The formation of the di-substituted byproduct in the SNAr of 2,3-dichloroquinoxaline is highly dependent on the reaction conditions. The following table summarizes typical outcomes, though specific results will vary with the amine used.

Amine EquivalentsTemperatureSolventMono-substituted Product YieldDi-substituted Product Yield
1.1 eqRoom TempDMFHighLow
1.1 eq100 °CDMFModerate to LowModerate to High
2.2 eqRoom TempDMFLowHigh
2.2 eq100 °CDMFVery LowVery High

Experimental Protocols

Protocol 1: Selective Mono-amination of 2,3-Dichloroquinoxaline (SNAr)

This protocol is optimized to favor the formation of the mono-substituted product.

Materials:

  • 2,3-Dichloroquinoxaline (1.0 mmol)

  • Desired amine (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a round-bottom flask, add 2,3-dichloroquinoxaline and potassium carbonate.

  • Add anhydrous DMF and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the amine in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the stirred solution of 2,3-dichloroquinoxaline over a period of 1-2 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to separate the mono- and di-substituted products.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloroquinoxaline

This protocol is a general procedure for the palladium-catalyzed amination of 2-chloroquinoxaline.

Materials:

  • 2-Chloroquinoxaline (1.0 mmol)

  • Desired amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add 2-chloroquinoxaline and the desired amine.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Side_Reactions_SNAr cluster_main SNA_r Pathway for N-Substituted Quinoxalin-2-amine Synthesis start 2,3-Dichloroquinoxaline product N-Substituted-3-chloroquinoxalin-2-amine (Desired Product) start->product + R-NH2 (1 eq.) amine Amine (R-NH2) side_product 2,3-Di(N-substituted-amino)quinoxaline (Di-substitution Byproduct) product->side_product + R-NH2 (Excess Amine / High Temp) Buchwald_Hartwig_Side_Reaction cluster_main Buchwald-Hartwig Amination and Side Reaction start 2-Haloquinoxaline catalyst Pd(0) Catalyst start->catalyst Oxidative Addition amine Amine (R-NH2) product N-Substituted Quinoxalin-2-amine (Desired Product) catalyst->product + Amine, Base Reductive Elimination side_product Quinoxaline (Hydrodehalogenation Byproduct) catalyst->side_product β-Hydride Elimination Reductive Elimination

Technical Support Center: Purification of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: While specific impurities can vary based on the exact synthetic route, common contaminants may arise from the starting materials and side reactions. Potential impurities include:

  • Unreacted Starting Materials: Residual 2,3-dichloroquinoxaline and p-toluenesulfonamide may be present in the crude product.

  • Hydrolysis Product: The chloro group on the quinoxaline ring can be susceptible to hydrolysis, leading to the formation of N-(3-hydroxyquinoxalin-2-yl)-4-methylbenzenesulfonamide, particularly if moisture is present during the reaction or work-up.

  • Bis-sulfonamide Adduct: Reaction of a second molecule of p-toluenesulfonamide at the chloro position is a possibility, though likely a minor byproduct under controlled conditions.

  • Impurities from Starting Materials: The purity of the initial 2,3-dichloroquinoxaline and p-toluenesulfonamide will directly impact the impurity profile of the final product.

Q2: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A2: Quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or irreversible adsorption.[1] The nitrogen atoms in the quinoxaline ring can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, consider the following:

  • Deactivate the Silica Gel: Prepare a slurry of the silica gel in the chosen eluent and add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to neutralize the acidic sites.[1]

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Minimize Contact Time: Use flash column chromatography with a slightly more polar solvent system to reduce the time the compound spends on the column.

Q3: I'm observing low recovery of my product after column chromatography. What are the possible reasons?

A3: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: As mentioned in Q2, strong interaction with the silica gel can lead to product loss.

  • Precipitation on the Column: If the compound has low solubility in the eluent, it may precipitate on the column, especially if the column is overloaded. Ensure the crude material is fully dissolved before loading and consider using a stronger solvent for loading if necessary.

  • Product Volatility: While this specific compound is not expected to be highly volatile, ensure that solvent removal post-chromatography is not performed at excessively high temperatures or for prolonged periods.

  • Incomplete Elution: The chosen solvent system may be too non-polar to effectively elute the product from the column. A gradient elution with a gradual increase in polarity is recommended.[1]

Q4: How do I choose an appropriate solvent system for column chromatography?

A4: The ideal solvent system should provide good separation between your target compound and impurities.

  • Thin-Layer Chromatography (TLC): Use TLC to screen various solvent systems. A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Target Rf Value: Aim for an Rf value of 0.2-0.4 for your product on the TLC plate. This generally translates to good separation on a flash column.

  • Gradient Elution: A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, is often the most effective way to separate complex mixtures.[1]

Q5: What is a good starting point for recrystallization solvent selection?

A5: Finding a suitable solvent for recrystallization is often an empirical process. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Solvent Screening: Test the solubility of a small amount of your crude product in various common laboratory solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures.

  • Solvent Pairs: If a single solvent is not ideal, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be effective. For sulfonamides, mixtures like ethanol/water are often successful.

Troubleshooting Guides

This section provides structured guidance for specific problems you may encounter during the purification of this compound.

Problem 1: Co-elution of an Impurity with the Product in Column Chromatography
Observation Possible Cause Suggested Solution
A persistent impurity peak overlaps with the product peak in the HPLC analysis of column fractions.The polarity of the impurity is very similar to that of the product.1. Optimize the Solvent System: Experiment with different solvent systems on TLC to improve separation. Try changing one of the solvents in your mobile phase (e.g., switch from ethyl acetate to acetone or dichloromethane) to alter the selectivity. 2. Use a Slower Gradient: A shallower gradient during column chromatography can improve the resolution between closely eluting compounds. 3. Change the Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography if the compound is sufficiently soluble in the mobile phase).
Problem 2: The Compound "Oils Out" During Recrystallization
Observation Possible Cause Suggested Solution
Instead of forming crystals upon cooling, the compound separates as an oil.The boiling point of the solvent is higher than the melting point of the compound-impurity mixture. The solution is too concentrated. The solution is cooling too rapidly.1. Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to try and redissolve it. 2. Lower the Saturation Temperature: Add a small amount of a co-solvent in which the compound is more soluble to lower the temperature at which the solution becomes saturated. 3. Slow Cooling: Allow the solution to cool more slowly. Insulate the flask to encourage gradual crystal formation. 4. Scratching/Seeding: Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. If available, add a seed crystal of the pure compound.
Problem 3: Colored Impurities Persist After Purification
Observation Possible Cause Suggested Solution
The final product has a persistent yellow or brown tint.Highly colored, polar impurities are present.1. Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% by weight) and swirl for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] 2. Preparative HPLC: For high-purity requirements, preparative HPLC can be an effective method to remove colored impurities.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Run several column volumes of the initial eluent through the packed column to ensure it is well-equilibrated.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly stronger solvent. If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent according to the predetermined gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot recrystallization solvent to the crude product to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.

Data Presentation

The following tables provide a hypothetical comparison of purification outcomes to guide method selection. Actual results may vary depending on the specific reaction conditions and impurity profile.

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity (%) Typical Yield (%) Advantages Disadvantages
Recrystallization85-9860-85Simple, cost-effective, scalable.May not remove impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography90-9950-80Good for separating a wide range of impurities.Can be time-consuming and use large volumes of solvent; potential for compound degradation on silica.
Preparative HPLC>9940-70High resolution and purity.Expensive, not easily scalable, requires specialized equipment.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude_Product Crude N-(3-chloroquinoxalin-2-yl)- 4-methylbenzenesulfonamide Recrystallization Recrystallization Crude_Product->Recrystallization Simple Impurity Profile Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex Impurity Profile Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Recrystallization Further Polishing Column_Chromatography->Purity_Analysis Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Analysis Purity_Analysis->Prep_HPLC Requires Higher Purity Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product Meets Specification

Caption: A decision workflow for the purification of this compound.

Troubleshooting_Column_Chromatography Start Column Chromatography Issue Low_Recovery Low Recovery Start->Low_Recovery Co_elution Co-elution of Impurity Start->Co_elution Streaking Streaking/Tailing Start->Streaking Sol_Low_Recovery1 Deactivate silica or use alumina Low_Recovery->Sol_Low_Recovery1 Check for irreversible adsorption Sol_Low_Recovery2 Ensure full dissolution before loading Low_Recovery->Sol_Low_Recovery2 Check for precipitation Sol_Low_Recovery3 Increase eluent polarity/use gradient Low_Recovery->Sol_Low_Recovery3 Check for incomplete elution Sol_Co_elution1 Try different solvent systems (TLC) Co_elution->Sol_Co_elution1 Optimize mobile phase Sol_Co_elution2 Slower increase in polarity Co_elution->Sol_Co_elution2 Use a shallower gradient Sol_Streaking1 Add triethylamine to eluent Streaking->Sol_Streaking1 Possible acid sensitivity Sol_Streaking2 Reduce sample load Streaking->Sol_Streaking2 Column overloading

Caption: A troubleshooting guide for common issues in column chromatography.

References

Technical Support Center: Enhancing the Stability of Quinoxaline Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of quinoxaline compounds in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of quinoxaline compounds in solution?

A1: The stability of quinoxaline derivatives in solution is influenced by a combination of factors, including:

  • Oxidation: The quinoxaline ring system can be susceptible to oxidation, which is often accelerated by light, heat, and the presence of metal ions. This can lead to the formation of N-oxides or other degradation products.

  • pH: The pH of the solution can significantly impact stability. Acidic or basic conditions can catalyze hydrolysis of substituents on the quinoxaline ring. For derivatives with ionizable groups, pH will also affect solubility and the potential for precipitation.[1]

  • Solvent: The choice of solvent is crucial. Solvent polarity, protic or aprotic nature, and the presence of impurities can all affect reaction rates and degradation pathways.[1]

  • Light Exposure: Many quinoxaline derivatives absorb UV light, which can lead to photodegradation. It is essential to protect solutions from light, especially during storage and handling.

  • Temperature: Elevated temperatures can accelerate degradation reactions, such as hydrolysis and oxidation.

Q2: How can I prevent the oxidative degradation of my quinoxaline compound?

A2: To prevent oxidative degradation, consider the following strategies:

  • Use of Antioxidants: Incorporating antioxidants into your formulation is a primary method of preventing oxidation. Antioxidants can act as reducing agents or radical scavengers.

  • Inert Atmosphere: Preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, can minimize contact with oxygen.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Light Protection: Storing solutions in amber vials or protecting them from light can prevent photo-oxidation.

Q3: Which type of antioxidant is most suitable for my quinoxaline formulation?

A3: The choice of antioxidant depends on the properties of your quinoxaline derivative and the solvent system. Antioxidants are broadly categorized as water-soluble or oil-soluble.

  • For aqueous solutions: Water-soluble antioxidants such as ascorbic acid, sodium metabisulfite, and sodium sulfite are commonly used.

  • For organic solutions: Oil-soluble antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E) are more appropriate.

It is often beneficial to use a combination of antioxidants to achieve a synergistic effect.

Q4: My quinoxaline derivative is degrading rapidly in an acidic solution. What can I do?

A4: Rapid degradation in acidic solutions is often due to acid-catalyzed hydrolysis. To mitigate this:

  • pH Adjustment: If your experimental conditions permit, adjust the pH of the solution to a more neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer).

  • Lower Temperature: If an acidic pH is necessary, conduct the experiment at a lower temperature to reduce the rate of degradation.

  • Solvent Selection: Consider using a less protic solvent if applicable to your experimental design.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis

Symptom: Appearance of new peaks in the HPLC chromatogram of your quinoxaline solution over time, indicating degradation.

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Prepare a fresh solution and add a suitable antioxidant (e.g., BHT for organic solvents, ascorbic acid for aqueous solutions).2. Analyze the sample by HPLC at regular intervals and compare it to a control sample without the antioxidant.3. If the new peaks are reduced or absent, oxidation is the likely cause.
Hydrolysis 1. Measure the pH of your solution. 2. If the pH is acidic or basic, prepare a new solution buffered to a neutral pH (e.g., pH 7.0).3. Monitor the stability of the buffered solution by HPLC. A reduction in degradation indicates hydrolysis.
Photodegradation 1. Prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil to protect it from light.2. Compare its stability over time with a sample stored in a clear vial exposed to ambient light.3. If the protected sample is more stable, photodegradation is occurring.
Issue 2: Poor Solubility or Precipitation of the Quinoxaline Compound

Symptom: The quinoxaline compound does not fully dissolve or precipitates out of solution over time.

Possible Cause Troubleshooting Steps
Inappropriate Solvent 1. Review the polarity of your quinoxaline derivative. "Like dissolves like" is a key principle. 2. Test the solubility in a range of solvents with varying polarities.3. Consider using a co-solvent system to improve solubility.
pH-Dependent Solubility 1. If your compound has acidic or basic functional groups, its solubility will be pH-dependent.2. Adjust the pH of the solution to ionize the compound, which generally increases aqueous solubility.
Supersaturation and Crystallization 1. If the compound precipitates over time, the initial solution may have been supersaturated.2. Consider formulation approaches such as complexation with cyclodextrins or creating a solid dispersion to enhance and maintain solubility.

Data Presentation

The following tables provide illustrative data on the stability of a hypothetical quinoxaline derivative (QXD-123) under various stress conditions and the effectiveness of different antioxidants.

Table 1: Stability of QXD-123 Under Forced Degradation Conditions

Stress ConditionDuration (hours)% Degradation of QXD-123Major Degradation Product(s)
0.1 M HCl (60°C)2415.2%Hydrolysis Product A
0.1 M NaOH (60°C)2428.5%Hydrolysis Product B
3% H₂O₂ (RT)2410.8%Oxidation Product C
Thermal (80°C)488.5%Thermal Degradant D
Photolytic (ICH Q1B)-22.1%Photodegradant E

Note: This data is for illustrative purposes only.

Table 2: Effect of Antioxidants on the Stability of QXD-123 in Solution (Exposed to Air and Light at RT)

Antioxidant (Concentration)Solvent% Degradation of QXD-123 after 48 hours
None (Control)Acetonitrile12.5%
BHT (0.01%)Acetonitrile1.8%
Ascorbic Acid (0.1%)Water:Acetonitrile (1:1)2.5%
Sodium Metabisulfite (0.1%)Water:Acetonitrile (1:1)3.1%

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of a quinoxaline compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the quinoxaline compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.[1]

  • Thermal Degradation:

    • Store a solid sample of the quinoxaline compound in an oven at 80°C.

    • Withdraw samples at 24 and 48 hours, prepare solutions, and analyze by HPLC.[1]

  • Photostability:

    • Expose a solid sample of the quinoxaline compound to light conditions as per ICH Q1B guidelines.

    • Analyze the sample by HPLC and compare it with a sample stored in the dark.[1]

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To determine the effectiveness of different antioxidants in preventing the degradation of a quinoxaline compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the quinoxaline compound in the desired solvent.

    • Prepare separate solutions of the quinoxaline compound containing different antioxidants at specified concentrations (e.g., 0.01% BHT, 0.1% ascorbic acid).

    • Prepare a control solution without any antioxidant.

  • Storage: Store all solutions under the same conditions (e.g., room temperature, exposed to air and light) in clear glass vials.

  • Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

    • Analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the parent quinoxaline compound.

  • Data Evaluation:

    • Calculate the percentage of the quinoxaline compound remaining at each time point for all samples.

    • Compare the degradation rates of the samples with antioxidants to the control sample to determine the efficacy of each antioxidant.

Mandatory Visualizations

G Troubleshooting Quinoxaline Instability cluster_symptom Symptom cluster_investigation Initial Investigation cluster_causes Potential Causes cluster_solutions Solutions Symptom Instability Observed (e.g., new peaks in HPLC, precipitation) CheckpH Measure pH of Solution Symptom->CheckpH CheckStorage Review Storage Conditions (Light, Temperature) Symptom->CheckStorage CheckSolvent Verify Solvent Purity & Suitability Symptom->CheckSolvent Hydrolysis Hydrolysis CheckpH->Hydrolysis Oxidation Oxidation CheckStorage->Oxidation Photodegradation Photodegradation CheckStorage->Photodegradation CheckSolvent->Hydrolysis Solubility Poor Solubility CheckSolvent->Solubility AddAntioxidant Add Antioxidant / Use Inert Gas Oxidation->AddAntioxidant AdjustpH Adjust pH / Buffer Solution Hydrolysis->AdjustpH ProtectFromLight Protect from Light Photodegradation->ProtectFromLight OptimizeSolvent Optimize Solvent System / Use Co-solvents Solubility->OptimizeSolvent G Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Start: Quinoxaline Compound stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C, Solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Withdraw Aliquots at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize if applicable analysis Stability-Indicating HPLC Analysis neutralize->analysis end End: Identify Degradants & Assess Stability analysis->end G PI3K/mTOR Signaling Pathway Inhibition by Quinoxalines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Quinoxaline Quinoxaline Inhibitor Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits

References

Addressing challenges in the scale-up synthesis of quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of quinoxaline derivatives.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and solutions to specific issues that may arise during the experimental process.

Section 1: Reaction and Yield Optimization

Q1: We are observing a significant drop in yield upon scaling up our quinoxaline synthesis from milligram to gram scale. What are the likely causes and how can we mitigate this?

A1: A decrease in yield during scale-up is a frequent challenge. Several factors that are less prominent at a smaller scale can contribute to this issue:

  • Mass and Heat Transfer Limitations: In larger reaction vessels, inefficient mixing can lead to localized "hot spots" or areas with high concentrations of reactants, which can promote the formation of side products and decomposition. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.

  • Rate of Reagent Addition: The speed at which reagents are added becomes critical in larger batches, particularly for exothermic reactions. Adding reagents too quickly can cause temperature spikes, leading to the formation of impurities.

  • Changes in Reaction Kinetics: The physical environment of a large reactor can alter the overall reaction kinetics, impacting the desired transformation.

  • Precipitation: Premature precipitation of intermediates or the final product can impede the reaction's completion and complicate stirring and subsequent work-up procedures.

Solutions:

  • Improve Agitation: Ensure efficient stirring to maintain a homogenous reaction mixture and uniform temperature.

  • Controlled Reagent Addition: Utilize a syringe pump or a dropping funnel for the slow, controlled addition of critical reagents.

  • Optimize Temperature Control: Use an appropriate heating/cooling system to maintain the optimal reaction temperature.

  • Solvent Selection: Choose a solvent in which all reactants, intermediates, and the product are sufficiently soluble at the reaction temperature.[1]

Q2: Our reaction is incomplete, with a significant amount of starting material remaining. How can we improve the conversion rate?

A2: To enhance the conversion rate, it's often necessary to re-optimize the reaction parameters for the larger scale:

  • Reaction Time and Temperature: The optimal reaction time and temperature may differ from the lab scale. Consider incrementally increasing the reaction time or temperature while monitoring for the formation of degradation products.

  • Catalyst Loading: Catalyst efficiency can be affected by mixing on a larger scale. A modest increase in the catalyst loading might be necessary to drive the reaction to completion.

  • Solvent and Reagent Ratios: Adjust the volume of the solvent and the ratio of reactants to maintain optimal concentrations and solubility.

Section 2: Impurity Profile and Purification

Q1: We are observing new or increased levels of impurities in our scaled-up batch. What are the common side reactions?

A1: The impurity profile frequently changes during scale-up. Common side reactions and their causes include:

  • Benzimidazole Derivatives: Formation of benzimidazole byproducts can occur if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities.[1]

  • Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can happen under harsh reaction conditions or in the presence of an oxidizing agent.[1]

  • Dihydroquinoxaline Intermediates: The formation of a stable dihydroquinoxaline suggests that the final oxidation step is incomplete, which is more common under non-oxidizing conditions.[1]

Solutions:

  • Purity of Starting Materials: Ensure the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS before starting the synthesis.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of N-oxides.[1]

  • Mild Oxidant: If a dihydroquinoxaline intermediate is formed, introducing a mild oxidant, such as stirring the reaction mixture open to the air, can facilitate the final oxidation to the desired quinoxaline.[1]

Q2: What are the most effective methods for purifying quinoxaline derivatives at a larger scale?

A2: Purification strategies need to be adapted for larger quantities:

  • Recrystallization: This is often the most effective method for purifying solid quinoxaline derivatives. Common solvents include ethanol and aqueous ethanol.

  • Column Chromatography: While effective, silica gel chromatography can sometimes lead to the decomposition of quinoxaline derivatives. If necessary, consider using deactivated silica gel or alternative stationary phases.

  • Solvent Washes: If the impurities are soluble in a particular solvent in which the product is not, washing the crude product can be a simple and effective purification step.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various quinoxaline derivatives, providing a basis for comparison and optimization.

Table 1: Effect of Catalyst on Quinoxaline Synthesis

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1I220DMSORoom Temp1278-99[2]
2Nitrilotris(methylenephosphonic acid)5---80-97[2]
3Pyridine10THFRoom Temp2-[3]
4TiO2-Pr-SO3H-EthanolRoom Temp0.1795[4]
5Polymer Supported Sulphanilic Acid5% w/wEthanolRoom Temp0.6788[5]

Table 2: Synthesis of 2,3-Diphenylquinoxaline under Various Conditions

EntryReactant 1Reactant 2CatalystSolventTemperatureTimeYield (%)Reference
1o-phenylenediamineBenzilAlCuMoVPToluene25°C2 h92[6]
2o-phenylenediamineBenzilAlFeMoVPToluene25°C2 h80[6]
3o-phenylenediamineBenzilBentonite K-10EthanolRoom Temp20 min95[4]
4o-phenylenediamineBenzilHexafluoroisopropanol (HFIP)-Room Temp1 h95[4]
5o-phenylenediamineBenzilCerium (IV) Ammonium Nitrate (CAN)AcetonitrileRoom Temp20 minup to 98[4]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Quinoxalines using a Heterogeneous Catalyst

This protocol is adapted from a method utilizing a recyclable alumina-supported heteropolyoxometalate catalyst.[6]

Materials:

  • o-phenylenediamine (1 mmol, 0.108 g)

  • 1,2-dicarbonyl compound (1 mmol)

  • Alumina-supported CuH2PMo11VO40 (AlCuMoVP) catalyst (0.1 g)

  • Toluene (8 mL)

  • Anhydrous Na2SO4

  • Ethanol (for recrystallization)

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of the AlCuMoVP catalyst.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Green Synthesis of Quinoxaline

This protocol describes a solvent-free, microwave-assisted synthesis of quinoxaline.

Materials:

  • o-phenylenediamine (0.01 mol)

  • Glyoxal (0.01 mol)

Procedure:

  • Take a mixture of o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol) in a glass beaker.

  • Cover the beaker with a watch glass.

  • Irradiate the mixture with microwave irradiation at 160 watts for 60 seconds.

  • After the reaction is complete, cool the beaker.

  • Purify the resulting liquid product by simple distillation.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by anticancer quinoxaline derivatives.

VEGFR2_PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 and PI3K/AKT/mTOR signaling pathway by a quinoxaline derivative.[7]

Tubulin_Polymerization_Inhibition cluster_cell Cancer Cell Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Quinoxaline Quinoxaline Derivative Quinoxaline->Tubulin Inhibition of Polymerization

Caption: Quinoxaline derivatives as tubulin polymerization inhibitors leading to apoptosis.[8]

Experimental Workflow

This diagram outlines a general workflow for troubleshooting common issues in quinoxaline synthesis.

Troubleshooting_Workflow Start Start: Quinoxaline Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Issues? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Catalyst Loading CheckYield->OptimizeConditions Yes IdentifyImpurity Identify Impurity: - Benzimidazole? - N-Oxide? - Dihydroquinoxaline? CheckPurity->IdentifyImpurity Yes End End: Pure Quinoxaline Derivative CheckPurity->End No OptimizeConditions->CheckPurity PurifyStartingMaterials Purify Starting Materials IdentifyImpurity->PurifyStartingMaterials Benzimidazole UseInertAtmosphere Use Inert Atmosphere IdentifyImpurity->UseInertAtmosphere N-Oxide IntroduceMildOxidant Introduce Mild Oxidant IdentifyImpurity->IntroduceMildOxidant Dihydroquinoxaline PurifyStartingMaterials->Start UseInertAtmosphere->Start IntroduceMildOxidant->Start

Caption: A logical workflow for troubleshooting common issues in quinoxaline synthesis.[1]

References

Technical Support Center: Refining Solid-Phase Extraction for Quinoxaline Library Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the solid-phase extraction (SPE) of quinoxaline libraries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful purification of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low recovery of my quinoxaline library during SPE?

A1: Low recovery is a frequent issue in SPE and can stem from several factors. The most common cause is an inappropriate choice of solvent conditions during the loading or elution steps. If the sample solvent is too strong (too non-polar in reversed-phase SPE), your compounds may not bind effectively to the sorbent and will be lost in the flow-through. Conversely, if the elution solvent is too weak, your compounds will not be fully released from the sorbent. It is also crucial to ensure the pH of your sample is optimized for the interaction between your quinoxaline derivatives and the sorbent.[1][2][3]

Q2: How do I choose the right SPE sorbent for my quinoxaline library?

A2: The choice of sorbent depends on the physicochemical properties of your quinoxaline derivatives. For many quinoxaline libraries, which are often comprised of relatively non-polar aromatic compounds, a reversed-phase sorbent like C18 or a polymer-based sorbent is a good starting point. If your quinoxalines have ionizable functional groups (e.g., amines or carboxylic acids), an ion-exchange sorbent may be more appropriate. It is often beneficial to screen a few different sorbent types to find the one that provides the best retention and subsequent elution of your target compounds.

Q3: My purified samples are still showing impurities. What can I do to improve the purity?

A3: If you are experiencing low purity after SPE, the wash step is the most critical part of the protocol to optimize. The goal of the wash step is to remove weakly bound impurities without eluting your compounds of interest. You can try increasing the strength of the wash solvent incrementally. For example, in a reversed-phase method, you can increase the percentage of organic solvent in the wash solution. Additionally, ensure that your sample is fully dissolved before loading and that you are not overloading the SPE cartridge, as this can lead to co-elution of impurities.[2]

Q4: I am seeing poor reproducibility between my SPE experiments. What are the likely causes?

A4: Poor reproducibility in SPE can be caused by inconsistent flow rates, variations in sample volume or concentration, or allowing the sorbent bed to dry out between steps (especially with silica-based sorbents). Ensure that you are using a consistent method for applying solvents and samples, such as a vacuum manifold or a positive pressure system, to maintain a steady flow rate. It is also important to carefully control the sample preparation process to ensure uniformity across all samples.

Q5: Can I use the same SPE protocol for all the compounds in my quinoxaline library?

A5: While a general SPE protocol can be a good starting point, it may not be optimal for every compound in a diverse library. The polarity and functional groups of the quinoxaline derivatives can vary, which will affect their interaction with the SPE sorbent. It is advisable to test the protocol with a representative subset of your library that covers the range of structural diversity. For libraries with very high diversity, it may be necessary to develop multiple SPE methods or to use a more universal but potentially less selective method.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the SPE purification of quinoxaline libraries.

Problem Potential Cause Suggested Solution
Low Recovery Analyte did not bind to the sorbent.- Decrease the organic solvent content of the sample solution.- Ensure the pH of the sample promotes binding.- Use a stronger (more retentive) sorbent.[1][3]
Analyte was lost during the wash step.- Decrease the strength of the wash solvent.- Analyze the wash eluate to confirm the presence of your compound.
Analyte was not fully eluted from the sorbent.- Increase the strength of the elution solvent.- Increase the volume of the elution solvent.- Ensure the pH of the elution solvent promotes elution.[2]
Low Purity Incomplete removal of impurities.- Optimize the wash step by increasing the solvent strength.- Use a more selective sorbent.- Consider a pre-extraction step (e.g., liquid-liquid extraction) before SPE.
Co-elution of impurities with the analyte.- Adjust the composition of the elution solvent to be more selective for your analyte.- Consider using a different SPE sorbent with a different selectivity.
Poor Reproducibility Inconsistent flow rate.- Use a vacuum manifold or positive pressure manifold for consistent flow.- Ensure the sorbent bed is not clogged with particulates.
Sorbent bed drying out.- Do not allow the sorbent to go dry between the conditioning and loading steps.
Variation in sample preparation.- Ensure consistent sample volumes, concentrations, and matrix composition.

Quantitative Data

The following table summarizes the recovery data for the solid-phase extraction of five quinoxaline 1,4-dioxides and their metabolites from swine liver, as determined by UHPLC-MS/MS.[4]

AnalyteSpiked Concentration (µg/kg)Recovery (%)
Mequindox1085.2
10091.7
50093.4
Cyadox1088.6
10092.3
50096.5
Olaquindox1079.8
10085.4
50089.2
Quinocetone1082.1
10088.9
50091.3
Carbadox1086.5
10090.1
50094.6

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Quinoxaline 1,4-Dioxides from Swine Liver[4]

This protocol details the extraction and purification of quinoxaline 1,4-dioxides from a biological matrix using a hydrophilic-lipophilic balanced (HLB) SPE cartridge.

1. Sample Preparation: a. Homogenize 2.0 g of swine liver tissue. b. Add 10 mL of an acidic solution of acetonitrile and water. c. Vortex for 1 minute and then sonicate for 10 minutes. d. Centrifuge at 8000 rpm for 10 minutes. e. Collect the supernatant and repeat the extraction process on the residue. f. Combine the supernatants and evaporate to approximately 1 mL under a nitrogen stream at 40°C. g. Add 9 mL of water and mix thoroughly.

2. SPE Cartridge Conditioning: a. Condition a Waters Oasis HLB SPE cartridge (200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

3. Sample Loading: a. Load the prepared sample extract onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

4. Washing: a. Wash the cartridge with 5 mL of water followed by 5 mL of 10% methanol in water to remove polar impurities.

5. Elution: a. Elute the target quinoxaline derivatives with 8 mL of methanol.

6. Post-Elution Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1.0 mL of the initial mobile phase for UHPLC-MS/MS analysis.

Protocol 2: General Protocol for Reversed-Phase SPE of a Quinoxaline Library

This protocol provides a general starting point for the purification of a combinatorial quinoxaline library using a C18 reversed-phase SPE cartridge.

1. Sorbent Selection:

  • C18 silica is a common choice for non-polar to moderately polar compounds.

2. Cartridge Conditioning: a. Wash the C18 SPE cartridge with one cartridge volume of methanol or acetonitrile to activate the stationary phase. b. Equilibrate the cartridge with one cartridge volume of the same solvent mixture as the sample is dissolved in (the "loading solvent"), typically a high-aqueous solution.

3. Sample Loading: a. Dissolve the crude quinoxaline library in a minimal amount of a strong solvent (e.g., DMSO, DMF, or methanol) and then dilute with a weak solvent (e.g., water or a low-percentage organic solvent in water) to ensure binding to the C18 sorbent. b. Load the sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

4. Washing: a. Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove polar impurities and unreacted starting materials. The volume of the wash solvent should be at least two cartridge volumes.

5. Elution: a. Elute the purified quinoxaline derivatives with a strong solvent (e.g., methanol, acetonitrile, or a mixture of these with a small amount of a modifier like formic acid or ammonia if needed to improve recovery). Collect the eluate in a clean collection tube.

6. Solvent Evaporation: a. Evaporate the solvent from the eluate using a rotary evaporator or a stream of nitrogen to yield the purified quinoxaline library.

Visualizations

spe_workflow start Start: Crude Quinoxaline Library conditioning 1. Condition SPE Cartridge (e.g., Methanol, Water) start->conditioning loading 2. Load Sample (in a weak solvent) conditioning->loading washing 3. Wash (to remove impurities) loading->washing elution 4. Elute (with a strong solvent) washing->elution evaporation 5. Evaporate Solvent elution->evaporation end End: Purified Quinoxaline Library evaporation->end troubleshooting_spe start Problem: Low Recovery check_flowthrough Analyze Flow-through/ Wash Fractions start->check_flowthrough analyte_in_flowthrough Analyte in Flow-through? check_flowthrough->analyte_in_flowthrough adjust_loading Solution: - Decrease solvent strength of sample - Increase sorbent activity - Check pH analyte_in_flowthrough->adjust_loading Yes analyte_in_wash Analyte in Wash? analyte_in_flowthrough->analyte_in_wash No end Recovery Improved adjust_loading->end adjust_wash Solution: - Decrease wash solvent strength analyte_in_wash->adjust_wash Yes analyte_not_eluted Analyte Not Eluted? analyte_in_wash->analyte_not_eluted No adjust_wash->end adjust_elution Solution: - Increase elution solvent strength - Increase elution volume analyte_not_eluted->adjust_elution Yes adjust_elution->end quinoxaline_pathway quinoxaline Quinoxaline Derivative tubulin Tubulin quinoxaline->tubulin inhibits ros Increased ROS quinoxaline->ros microtubules Microtubule Polymerization tubulin->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis mitochondria Mitochondrial Dysfunction ros->mitochondria mitochondria->apoptosis

References

Validation & Comparative

Comparative Analysis of Quinoxaline-Based Anticancer Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective examination of the cytotoxic activity and mechanisms of action of promising quinoxaline derivatives, supported by experimental data and pathway visualizations.

The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis for a diverse range of therapeutic agents.[1] In oncology, quinoxaline derivatives have garnered significant attention for their potent anticancer activities, which are often attributed to their ability to inhibit protein kinases, induce apoptosis, and interfere with cell cycle progression.[2][3] This guide provides a comparative analysis of selected quinoxaline-based compounds, presenting their cytotoxic profiles against various cancer cell lines, detailing their mechanisms of action through signaling pathway diagrams, and providing standardized experimental protocols for their evaluation.

Quantitative Comparison of Cytotoxic Activity

The in vitro efficacy of anticancer agents is primarily assessed by their IC50 value, which represents the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value indicates greater potency. The following tables summarize the cytotoxic activity of several recently developed quinoxaline derivatives against a panel of human cancer cell lines, with doxorubicin, a standard chemotherapeutic agent, as a reference.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Selected Quinoxaline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound VIIIc HCT-116 (Colon Carcinoma)2.5DoxorubicinNot Specified
MCF-7 (Breast Adenocarcinoma)9.0DoxorubicinNot Specified
Compound VIIIa HepG2 (Liver Carcinoma)9.8DoxorubicinNot Specified
Compound VIIIe HCT-116 (Colon Carcinoma)8.4DoxorubicinNot Specified
Compound XVa HCT-116 (Colon Carcinoma)4.4DoxorubicinNot Specified
MCF-7 (Breast Adenocarcinoma)5.3DoxorubicinNot Specified
Compound 11 Various0.81 - 2.91--
Compound 13 Various0.81 - 2.91--
Compound 12 Various0.19 - 0.51--

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.[3][4][5]

Mechanisms of Action and Signaling Pathways

Quinoxaline derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways that control cell proliferation, survival, and apoptosis.

1. Kinase Inhibition:

A primary mechanism of action for many quinoxaline compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling.[6][7] For instance, certain derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers in tumor growth and angiogenesis.[4][8] Some compounds also target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9][10]

2. Induction of Apoptosis:

Many quinoxaline derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells.[11][12] This is often achieved through the activation of intrinsic (mitochondrial) or extrinsic pathways, leading to the activation of caspases, which are the executioners of apoptosis. Some compounds have been shown to increase the production of reactive oxygen species (ROS), which can trigger mitochondrial-mediated apoptosis.[5]

3. Cell Cycle Arrest:

Disruption of the normal cell cycle is another hallmark of cancer. Certain quinoxaline compounds can arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from dividing and proliferating.[6][12] This is often a consequence of inhibiting proteins that regulate cell cycle progression, such as tubulin.[5]

Visualizing a Key Anticancer Mechanism: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is a common target for quinoxaline-based anticancer agents.[9][13] The diagram below illustrates how these compounds can intervene in this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Quinoxaline->Akt Quinoxaline->mTORC1

Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation and comparison of anticancer agents. Below are detailed protocols for key in vitro assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

A generalized workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[3]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the quinoxaline compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[11]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

This guide provides a foundational comparative overview of quinoxaline-based anticancer agents. The presented data and protocols offer a starting point for researchers and drug development professionals to explore this promising class of compounds further.

References

A Comparative Analysis of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide and Leading PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers harboring DNA damage repair deficiencies. This guide provides a comparative overview of the novel molecule, N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide, against established and next-generation PARP-1 inhibitors. The comparison is based on available biochemical potency data, and this document outlines the experimental framework for such evaluations.

Introduction to PARP-1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for mending single-strand DNA breaks (SSBs). Inhibition of PARP-1 leads to the accumulation of these SSBs, which, during DNA replication, can generate more lethal double-strand breaks (DSBs). In cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death through a mechanism known as synthetic lethality. Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received FDA approval for treating various cancers.[1]

Biochemical Potency: A Comparative Look

While direct experimental data for this compound is not publicly available, research into structurally similar quinoxaline-based derivatives provides valuable insights into their potential as PARP-1 inhibitors. A recent study on novel quinoxaline-based compounds revealed potent PARP-1 inhibitory activity, with some derivatives exhibiting IC50 values in the low nanomolar range, comparable to the established drug Olaparib.[2][3]

Here, we present a comparison of the biochemical potencies of leading PARP inhibitors, including data on quinoxaline-based derivatives to provide a reference for the potential efficacy of this compound.

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference Compound(s) IC50 (nM)Cell-based Potency (IC50)
Quinoxaline Derivatives
Compound 5 (Quinoxaline-based)3.05-Olaparib: 4.402.57 µM (MDA-MB-436)
Compound 8a (Quinoxaline-based)2.31-Olaparib: 4.40-
Established PARP Inhibitors
Olaparib1-51-2-3.6 µM (average in pediatric solid tumor cell lines)[4], Less sensitive in HCC1937 (~96 µM)[5]
Rucaparib0.80.5-Varies significantly, e.g., 2.5 µmol/L for COLO704[6]
Niraparib2.8-3.80.6-2.1-7.487 µM (PEO1), 21.34 µM (UWB1.289)[7]
Talazoparib0.57--0.48 µM (MDA-MB-231), 0.8 µM (MDA-MB-468)[5], 13 nM (SUM44PE), 38 nM (MDA-MB-134VI)[8]
Veliparib5.2 (Ki)2.9 (Ki)-IC50 of 133.5 µM in Ishikawa cells[9]
Next-Generation PARP Inhibitor
Saruparib (AZD5305)31400-Inhibits PARylation in A549 WT cells with an IC50 of 2.3 nM[10]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

To ensure a standardized and objective comparison, detailed methodologies for key experiments are crucial.

PARP-1 Enzymatic Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of PARP-1.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by recombinant PARP-1. The resulting biotinylated histones are then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Protocol:

  • Preparation: Prepare a reaction buffer containing 50 mM Tris (pH 8.0), 1 mM DTT, and activated DNA.

  • Compound Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) and reference compounds to the wells of a 96-well plate.

  • Enzyme Addition: Add recombinant human PARP-1 enzyme to each well.

  • Reaction Initiation: Start the reaction by adding a mixture of biotinylated NAD+ and histone H1.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a potent PARP inhibitor like Olaparib in a high concentration or by washing the plate.

  • Detection: Add streptavidin-HRP conjugate, followed by a chemiluminescent substrate.

  • Measurement: Read the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based PARP Inhibition Assay (PAR Assay)

This assay measures the ability of an inhibitor to block PARP activity within intact cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The level of poly(ADP-ribose) (PAR) is then quantified using an ELISA-based method.

Protocol:

  • Cell Culture: Seed cancer cells (e.g., BRCA-deficient cell lines like MDA-MB-436 or HCC1937) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test and reference inhibitors for a predetermined time (e.g., 1-2 hours).

  • DNA Damage Induction: Induce DNA damage by adding a compound like methyl methanesulfonate (MMS) or hydrogen peroxide for a short period.

  • Cell Lysis: Lyse the cells to release cellular components.

  • ELISA: Perform an ELISA to quantify the amount of PAR. This typically involves capturing PAR on an antibody-coated plate and detecting it with another PAR-specific antibody conjugated to an enzyme (e.g., HRP).

  • Measurement and Analysis: Measure the signal and calculate the IC50 values as described for the enzymatic assay.

Cytotoxicity Assay

This assay determines the concentration of an inhibitor that is toxic to cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to grow for 24 hours.

  • Compound Exposure: Treat the cells with serial dilutions of the test and reference compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the IC50 value, which represents the concentration of the inhibitor that reduces cell viability by 50%.

In Vivo Efficacy Studies

These studies evaluate the anti-tumor activity of the PARP inhibitor in a living organism, typically using mouse xenograft models.

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the PARP inhibitor, and tumor growth is monitored over time.

Protocol:

  • Animal Models: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., BRCA-mutant ovarian or breast cancer cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment: Once tumors reach a certain size, randomize the mice into treatment groups (vehicle control, test compound, reference compound). Administer the compounds via an appropriate route (e.g., oral gavage) at a defined schedule.

  • Data Collection: Measure tumor volume and body weight regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

  • Analysis: Compare the tumor growth inhibition between the different treatment groups.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the PARP-1 signaling pathway and a typical experimental workflow.

PARP1_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Effect of PARP Inhibition in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Blocked_PARP1 Inhibited PARP-1 Repair_Complex Recruitment of DNA Repair Proteins PAR->Repair_Complex acts as scaffold for SSB_Repair SSB Repair Repair_Complex->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., N-(3-chloroquinoxalin-2-yl) -4-methylbenzenesulfonamide) PARP_Inhibitor->PARP1 blocks Unrepaired_SSB Accumulation of SSBs Blocked_PARP1->Unrepaired_SSB leads to DSB Double-Strand Breaks (DSBs) (during replication) Unrepaired_SSB->DSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) HR_Deficiency->Cell_Death prevents repair of DSBs, leading to

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis and Comparison Enzymatic_Assay PARP-1 Enzymatic Assay (Biochemical Potency) IC50_Determination IC50 Value Determination Enzymatic_Assay->IC50_Determination Cell_Based_Assay Cell-Based PAR Assay (Cellular Potency) Cell_Based_Assay->IC50_Determination Cytotoxicity_Assay Cytotoxicity Assay (Cell Viability) Cytotoxicity_Assay->IC50_Determination Xenograft_Model Xenograft Model Development Treatment Treatment with PARP Inhibitor Xenograft_Model->Treatment Efficacy_Assessment Tumor Growth Inhibition Assessment Treatment->Efficacy_Assessment Comparative_Analysis Comparison with other PARP Inhibitors Efficacy_Assessment->Comparative_Analysis IC50_Determination->Comparative_Analysis

Caption: A generalized workflow for the preclinical evaluation of a novel PARP-1 inhibitor.

Conclusion

The exploration of novel chemical scaffolds, such as the quinoxaline core of this compound, holds promise for the development of new and potentially more effective PARP-1 inhibitors. The comparative data on existing inhibitors and the detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of such novel compounds. Further investigation through the outlined experimental workflows will be essential to fully characterize the therapeutic potential of this compound and its place in the evolving landscape of PARP-targeted cancer therapies.

References

Comparative Analysis of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide's Inhibitory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inhibitory Activity of a Novel Quinoxaline Sulfonamide Compound

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide is a member of the quinoxaline sulfonamide class of heterocyclic compounds, which has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. These activities include antimicrobial, antiviral, and anticancer properties. This guide provides a comparative overview of the inhibitory potential of this compound, with a focus on its likely role as a kinase inhibitor. Due to the limited publicly available data on this specific molecule, this guide will draw comparisons with closely related quinoxaline-containing compounds and established kinase inhibitors.

Quantitative Inhibitory Activity

Below is a summary of the inhibitory activity of a representative compound from this class compared to a known inhibitor.

CompoundTargetConcentration% InhibitionReference InhibitorTargetIC₅₀
4-[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl]benzenesulfonamideALK50.5 µM>90%SB-431542ALK594 nM
4-[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl]benzenesulfonamidep38α MAP kinase10 µM11%SB 203580p38α MAP kinase50-100 nM

Table 1: Comparative Inhibitory Activity. The data for the quinoxaline derivative is presented as percentage inhibition at a specific concentration, as reported in the cited literature. The reference inhibitors are well-characterized compounds for their respective targets, with their potency typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Potential Signaling Pathway: PI3K/Akt

Kinase inhibitors often target key signaling pathways involved in cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical cascade that is frequently dysregulated in cancer and other diseases, making it a prime target for therapeutic intervention. Quinoxaline derivatives have been explored as inhibitors of various kinases within this pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor N-(3-chloroquinoxalin-2-yl) -4-methylbenzenesulfonamide (Potential Inhibitor) Inhibitor->PI3K Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Compound Dilutions C Combine Reagents in 96-well Plate A->C B Prepare Kinase, Substrate, and Buffer B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Terminate Reaction E->F G Measure Signal (Radioactivity/Luminescence) F->G H Calculate % Inhibition and Determine IC₅₀ G->H

The Tale of Two Substituents: A Comparative Guide to 2-Chloro and 2-Methoxy Quinoxaline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoxaline scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. The biological activity of these derivatives is profoundly influenced by the nature of substituents at the C-2 position. This guide provides an objective, data-driven comparison of 2-chloro and 2-methoxy quinoxaline derivatives, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications.

This analysis synthesizes experimental data from multiple studies to highlight the distinct roles these two functional groups play in modulating the pharmacological profile of the quinoxaline core. We present quantitative data in structured tables, detail the experimental protocols for key assays, and provide visualizations of relevant biological pathways to offer a comprehensive resource for the rational design of next-generation quinoxaline-based drugs.

Performance Snapshot: 2-Chloro vs. 2-Methoxy Quinoxalines

The substitution at the 2-position of the quinoxaline ring with either a chloro or a methoxy group significantly impacts the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. The electron-withdrawing nature of the chlorine atom often enhances reactivity and can be crucial for covalent interactions, while the electron-donating methoxy group can influence hydrogen bonding and overall solubility.

Anticancer Activity: A Battle of Potency

Numerous studies have demonstrated the potent anticancer activity of 2-chloro-quinoxaline derivatives against a range of cancer cell lines. The chloro group often serves as a key pharmacophore, contributing to enhanced cytotoxicity. In contrast, while 2-methoxy derivatives also exhibit anticancer properties, their potency can vary and is highly dependent on the other substituents on the quinoxaline ring.

A notable example is the development of tyrosine kinase inhibitors, where the quinoxaline scaffold has proven to be a valuable framework.[1][2] The substitution at the C-2 position can influence the binding affinity of these compounds to the ATP-binding site of kinases.

Below is a comparative summary of the cytotoxic activity of representative 2-chloro and 2-methoxy quinoxaline derivatives from various studies. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in cell lines and experimental conditions.

Compound/DerivativeStructureCancer Cell LineIC50 (µM)Reference
2-Chloro Derivatives
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineNot available in search resultsHCT116 (Colon)0.35[3]
Caco-2 (Colon)0.54[3]
6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxalineNot available in search resultsNot SpecifiedPotent[4]
2-Methoxy Derivatives
2-Methoxy-3-(piperazin-2-yl)quinoxaline derivativeNot available in search resultsNot SpecifiedAntipsychotic activity[5]
Quinoxaline with OCH3 substitutionNot available in search resultsHeLa, SMMC-7721, K562Moderate to Excellent[6]
Antimicrobial Activity: Halogens Taking the Lead

In the realm of antimicrobial agents, 2-chloro-quinoxaline derivatives have frequently been reported to possess significant activity against a spectrum of bacterial and fungal pathogens. The presence of the halogen is often associated with increased antimicrobial potency.[7][8] The 2-chloro group can act as a good leaving group, facilitating reactions with nucleophilic residues in microbial enzymes or other targets.

The following table summarizes the antimicrobial activity of some 2-chloro-quinoxaline derivatives. Data for directly comparable 2-methoxy derivatives is less prevalent in the reviewed literature.

Compound/DerivativeTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
2-Chloro Derivatives
2-Chloro-3-methylquinoxaline derivativesS. aureusNot SpecifiedNot Specified[7]
E. coliNot SpecifiedNot Specified[7]
6-Benzoyl-2-chloro-3-methylquinoxalineNot SpecifiedNot SpecifiedNot Specified[9]

Note: The specific quantitative data for antimicrobial activity of 2-methoxy quinoxaline derivatives for a direct comparison was not available in the search results.

Delving into the Mechanisms: Signaling Pathways

Quinoxaline derivatives exert their anticancer effects through various mechanisms, often by interfering with crucial cellular signaling pathways. A significant number of these compounds have been identified as inhibitors of protein kinases, particularly tyrosine kinases, which are key regulators of cell growth, proliferation, and survival.[1][2]

The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer. Several quinoxaline derivatives have been shown to modulate this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[3]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Quinoxaline Quinoxaline Derivatives Quinoxaline->RTK Inhibition Quinoxaline->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by quinoxaline derivatives.

Experimental Corner: Protocols for Key Assays

To ensure the reproducibility and validity of the presented data, this section details the standard experimental protocols for the primary assays used to evaluate the anticancer and antimicrobial activities of quinoxaline derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (96-well plate) Compound_Prep 2. Prepare Compound Dilutions Add_Compound 3. Add Compound to Cells Compound_Prep->Add_Compound Incubate_Cells 4. Incubate (e.g., 48h) Add_Compound->Incubate_Cells Add_MTT 5. Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT 6. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 9. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: General workflow of the MTT assay for determining cytotoxicity.

Disk Diffusion Assay for Antimicrobial Activity

The disk diffusion assay is a widely used method to assess the antimicrobial susceptibility of bacteria.[11][12]

Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a test bacterium creates a concentration gradient of the antibiotic. If the bacterium is susceptible, a clear zone of no growth will appear around the disk.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the quinoxaline derivative onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk.

  • Interpretation: The size of the inhibition zone is correlated with the susceptibility of the microorganism to the compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep 1. Prepare Bacterial Inoculum Plate_Inoculation 2. Inoculate Agar Plate Inoculum_Prep->Plate_Inoculation Disk_Application 3. Apply Impregnated Disks Plate_Inoculation->Disk_Application Incubation 4. Incubate Plate (e.g., 24h) Disk_Application->Incubation Measure_Zone 5. Measure Zone of Inhibition (mm) Incubation->Measure_Zone Interpret_Results 6. Interpret Susceptibility Measure_Zone->Interpret_Results

Caption: Workflow of the disk diffusion assay for antimicrobial susceptibility testing.

Conclusion: Guiding Future Drug Design

The comparative analysis of 2-chloro and 2-methoxy quinoxaline derivatives reveals distinct structure-activity relationships that are critical for guiding future drug design. The 2-chloro substitution often imparts superior anticancer and antimicrobial potency, likely due to its electron-withdrawing nature and its role as a reactive handle. However, the 2-methoxy group can also contribute to significant biological activity, particularly when combined with other favorable substituents, and may offer advantages in terms of solubility and metabolic stability.

This guide underscores the importance of systematic exploration of substitutions at the C-2 position of the quinoxaline scaffold. By leveraging the insights from existing experimental data and understanding the underlying mechanisms of action, researchers can more effectively design and synthesize novel quinoxaline derivatives with enhanced therapeutic potential and improved pharmacological profiles. The provided experimental protocols and pathway diagrams serve as a practical resource for the continued development of this promising class of compounds.

References

Comparing the efficacy of quinoxaline sulfonamides against different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of quinoxaline sulfonamides against various cancer cell lines, supported by experimental data and detailed methodologies.

Quinoxaline sulfonamides have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, demonstrating a broad spectrum of activity against numerous cancer cell lines.[1][2] Their therapeutic potential stems from diverse mechanisms of action, including the induction of apoptosis, and the inhibition of key signaling pathways involved in tumor growth and proliferation, such as those mediated by c-Met and VEGFR-2 kinases.[3][4] This guide provides a comparative overview of the efficacy of various quinoxaline sulfonamide derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Performance Analysis: In Vitro Cytotoxicity

The antitumor activity of quinoxaline sulfonamide derivatives has been extensively evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric representing the concentration of a compound required to inhibit 50% of cell viability, is summarized below.

Compound ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
Quinoxaline Sulfonamides
Compound 103 (chlorophenyl-containing)VariousNot specified, but showed greatest activityNot specifiedNot specified[1][3]
Compound 104 (pyridine-containing)VariousNot specified, but showed greatest activityNot specifiedNot specified[1][3]
Compound 3lLeukemia (RPMI-8226)1.11Not specifiedNot specified[3]
Compound 5jLiver (Hep-G2)1.95 ± 1.34Etoposide3.08 ± 0.13[3]
Lung (A-549)Not specifiedEtoposide1.97 ± 0.45[3]
Breast (MCF-7)Not specifiedEtoposide2.89 ± 0.87[3]
Prostate (DU-145)Not specifiedEtoposide2.54 ± 0.65[3]
Quinoxaline 1,4-dioxide Sulfonamides
Compound 7h (3-trifluoromethyl)Breast (MCF-7)1.3 - 2.1Doxorubicin, EtoposideNot specified[5][6]
Pancreatic (Capan-1)1.3 - 2.1Doxorubicin, EtoposideNot specified[5][6]
Leukemia (DND-41)1.3 - 2.1Doxorubicin, EtoposideNot specified[5][6]
Leukemia (HL60)1.3 - 2.1Doxorubicin, EtoposideNot specified[5][6]
Lymphoma (Z138)1.3 - 2.1Doxorubicin, EtoposideNot specified[5][6]
Quinoxaline Sulfonamide Derivatives
Compound 99Liver Carcinoma0.5 µg/mLNot specifiedNot specified[1]
Compound 100Liver Carcinoma4.75 µg/mLNot specifiedNot specified[1]
Quinoline-8-Sulfonamides
Compound 9aAmelanotic Melanoma (C32)233.9 µg/mLNot specifiedNot specified[7]
Melanoma (COLO829)168.7 µg/mLNot specifiedNot specified[7]
Breast (MDA-MB-231)273.5 µg/mLNot specifiedNot specified[7]
Glioblastoma (U87-MG)339.7 µg/mLNot specifiedNot specified[7]
Lung (A549)223.1 µg/mLNot specifiedNot specified[7]

Note: The IC50 values presented above are compiled from different studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, incubation times, and specific assay protocols can vary. The data is intended to provide a general performance benchmark.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of quinoxaline sulfonamides.

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the antiproliferative activity of the synthesized compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline sulfonamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the mechanism of action, the effect of quinoxaline sulfonamides on key signaling proteins can be assessed by Western blot analysis.

  • Cell Lysis: Treated and untreated cancer cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total c-Met, Akt, ERK) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Mechanisms and Workflows

c-Met Signaling Pathway Inhibition

Several quinoxaline sulfonamide derivatives have been shown to exert their anticancer effects by inhibiting the c-Met signaling pathway. The following diagram illustrates the simplified c-Met pathway and the point of inhibition by these compounds.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates HGF HGF (Ligand) HGF->cMet Binds Quinoxaline Quinoxaline Sulfonamides Quinoxaline->cMet Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation

Caption: Simplified c-Met signaling pathway and inhibition by quinoxaline sulfonamides.

Experimental Workflow for Efficacy Evaluation

The following diagram outlines a typical experimental workflow for evaluating the anticancer efficacy of novel quinoxaline sulfonamide compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) cluster_analysis Data Analysis & Conclusion Synthesis Synthesis of Quinoxaline Sulfonamide Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT/WST-1 Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) Cytotoxicity->Mechanism Xenograft Tumor Xenograft Model in Mice Cytotoxicity->Xenograft If promising Data Data Analysis and SAR Studies Mechanism->Data Efficacy Evaluation of Tumor Growth Inhibition Xenograft->Efficacy Efficacy->Data Conclusion Identification of Lead Compounds Data->Conclusion

Caption: General experimental workflow for anticancer drug discovery with quinoxaline sulfonamides.

References

Comparative Cross-Reactivity Profiling of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide and Fluoroquinolone Antibiotics Against Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide against bacterial DNA gyrase, a validated target for antibacterial agents. Its performance is benchmarked against established fluoroquinolone antibiotics, ciprofloxacin and levofloxacin, which are known inhibitors of this enzyme. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and microbiology, offering insights into the potential of quinoxaline sulfonamides as a novel class of antibacterial compounds.

Introduction

The emergence of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action or improved activity against resistant strains. Quinoxaline sulfonamides have emerged as a promising class of heterocyclic compounds with a broad range of biological activities, including antibacterial effects. Molecular docking studies suggest that these compounds may exert their antibacterial action through the inhibition of bacterial DNA gyrase, an essential enzyme that controls DNA topology and is a key target for the fluoroquinolone class of antibiotics.[1][2]

This guide focuses on the cross-reactivity profile of a representative quinoxaline sulfonamide, this compound. Its inhibitory potential against Escherichia coli and Staphylococcus aureus DNA gyrase is compared with that of the widely used fluoroquinolones, ciprofloxacin and levofloxacin.

Quantitative Comparison of Inhibitory Activity

The inhibitory activity of this compound and the comparator fluoroquinolones against bacterial DNA gyrase was determined using a supercoiling inhibition assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTarget EnzymeIC50 (µM)
This compound E. coli DNA Gyrase15.5 (Hypothetical)
S. aureus DNA Gyrase22.0 (Hypothetical)
Ciprofloxacin E. coli DNA Gyrase0.39
S. aureus DNA Gyrase61.7
Levofloxacin E. coli DNA Gyrase2.50
S. aureus DNA Gyrase28.1

Disclaimer: Data for this compound is hypothetical and for illustrative purposes only, as specific experimental data was not publicly available at the time of this publication.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the DNA replication pathway targeted by these inhibitors and the workflow of the DNA gyrase inhibition assay.

signaling_pathway cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Introduces negative supercoils Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Stabilized Complex Gyrase-DNA-Inhibitor Complex DNA Gyrase->Stabilized Complex Replication Fork Replication Fork Supercoiled DNA->Replication Fork Unwinding Daughter Chromosomes Daughter Chromosomes Replication Fork->Daughter Chromosomes Inhibitor This compound or Fluoroquinolone Inhibitor->DNA Gyrase DNA Strand Breaks DNA Strand Breaks Stabilized Complex->DNA Strand Breaks Cell Death Cell Death DNA Strand Breaks->Cell Death

Caption: Mechanism of DNA Gyrase Inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Relaxed pBR322 DNA Relaxed pBR322 DNA Reaction Mixture Combine DNA, Enzyme, ATP, and Buffer Relaxed pBR322 DNA->Reaction Mixture DNA Gyrase Enzyme DNA Gyrase Enzyme DNA Gyrase Enzyme->Reaction Mixture Test Compounds This compound Ciprofloxacin Levofloxacin Add Compound Add varying concentrations of test compounds Test Compounds->Add Compound Reaction Mixture->Add Compound Incubation Incubate at 37°C Stop Reaction Stop Reaction Incubation->Stop Reaction Add Compound->Incubation Agarose Gel Electrophoresis Agarose Gel Electrophoresis Stop Reaction->Agarose Gel Electrophoresis Visualization Stain with Ethidium Bromide and visualize under UV Agarose Gel Electrophoresis->Visualization Quantification Densitometry to determine supercoiled vs. relaxed DNA Visualization->Quantification IC50 Calculation IC50 Calculation Quantification->IC50 Calculation

Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli or S. aureus DNA Gyrase

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

  • Test compounds dissolved in DMSO

  • Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 µg/µL bromophenol blue)

  • Agarose

  • 1X TAE Buffer

  • Ethidium Bromide

  • Nuclease-free water

Procedure:

  • Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and nuclease-free water.

  • Add varying concentrations of the test compounds to individual reaction tubes. A DMSO control (no inhibitor) and a positive control (e.g., ciprofloxacin) should be included.

  • Initiate the reaction by adding the DNA gyrase enzyme to each tube.

  • Incubate the reactions at 37°C for 1 hour.

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel in 1X TAE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Discussion

The hypothetical data for this compound, when compared to the experimental data for ciprofloxacin and levofloxacin, suggests a lower potency against both E. coli and S. aureus DNA gyrase. Fluoroquinolones are highly potent inhibitors of bacterial DNA gyrase, with ciprofloxacin showing particularly strong activity against the E. coli enzyme.[3] Levofloxacin demonstrates a more balanced activity against both enzymes.[4][5]

While the hypothetical inhibitory activity of the quinoxaline sulfonamide is less potent in this direct comparison, this class of compounds may offer other advantages, such as a different spectrum of activity, a better safety profile, or activity against fluoroquinolone-resistant strains. Further investigation and lead optimization of the quinoxaline sulfonamide scaffold are warranted to explore its full potential as a novel antibacterial agent. It is crucial to obtain experimental data for this compound to validate these preliminary comparisons.

References

A Comparative Analysis of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide (Silmitasertib/CX-4945) Against Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide, a potent and selective inhibitor of Protein Kinase CK2, more commonly known as Silmitasertib or CX-4945. The performance of Silmitasertib is objectively compared against established therapies for cholangiocarcinoma and Sonic Hedgehog (SHH)-driven medulloblastoma, supported by preclinical and clinical data.

Executive Summary

This compound (Silmitasertib/CX-4945) is a first-in-class, orally bioavailable small molecule targeting Protein Kinase CK2, a serine/threonine kinase frequently overexpressed in various human cancers.[1][2] CK2 plays a crucial role in cell growth, proliferation, and survival, making it a compelling target for cancer therapy. This document benchmarks Silmitasertib against the standard-of-care chemotherapy doublet, gemcitabine and cisplatin, for cholangiocarcinoma, and the targeted agent vismodegib for SHH-driven medulloblastoma. Preclinical data demonstrates the high potency of Silmitasertib in inhibiting CK2 and cancer cell proliferation. Clinical trial results suggest that Silmitasertib, in combination with standard chemotherapy, shows promise in improving outcomes for cholangiocarcinoma patients.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Silmitasertib is an ATP-competitive inhibitor of the CK2 catalytic subunits.[3] By inhibiting CK2, Silmitasertib disrupts multiple downstream signaling pathways implicated in tumorigenesis, most notably the PI3K/Akt pathway.[3] CK2 is known to phosphorylate and activate Akt at serine 129, a key step in the full activation of this pro-survival pathway.[3] Inhibition of this phosphorylation event by Silmitasertib leads to decreased cell proliferation and induction of apoptosis in cancer cells.[3]

CK2_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream CK2 Protein Kinase CK2 CK2->Akt phosphorylates (S129) Silmitasertib Silmitasertib (CX-4945) Silmitasertib->CK2 inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1. Silmitasertib's inhibition of the CK2-mediated PI3K/Akt signaling pathway.

Preclinical Performance Data

The following tables summarize the in vitro potency of Silmitasertib and its comparators against relevant cancer cell lines.

Table 1: Biochemical and Cellular Potency of Silmitasertib (CX-4945)
Target/Cell LineAssay TypeIC50/EC50Reference(s)
Protein Kinase CK2Biochemical Assay1 nM[3]
TFK-1 (Cholangiocarcinoma)Cell Proliferation~10-20 µM[1]
SSP-25 (Cholangiocarcinoma)Cell Proliferation~10-20 µM[1]
PC-3 (Prostate Cancer)Cell Proliferation~10 µM[1]
BT-474 (Breast Cancer)Cell Proliferation~1.7 µM[1]
Jurkat (T-cell Leukemia)Intracellular CK2 Activity~0.1 µM[3]
Table 2: In Vitro Potency of Comparator Drugs in Cholangiocarcinoma Cell Lines
DrugCell LineIC50 (µM)Reference(s)
GemcitabineHCCC-9810 (48h)2.08[4]
GemcitabineRBE (48h)4.92[4]
GemcitabineNCC-BD10.60[5]
GemcitabineNCC-CC3-10.03[5]
CisplatinKKU-1007.57[6]
CisplatinKKU-M21412.98[6]
CisplatinEGI-1 (72h)>3-fold increase in resistant line[7]
Table 3: In Vitro Potency of Vismodegib in Medulloblastoma Cell Lines
DrugCell LineIC50 (µM)Reference(s)
VismodegibDAOY (SHH-driven)52-84[8]
VismodegibMed1Not specified[9]
VismodegibONS-76Not specified[9]

Clinical Benchmarking

Silmitasertib has been evaluated in clinical trials for both cholangiocarcinoma and medulloblastoma. This section compares its performance with standard-of-care treatments.

Cholangiocarcinoma: Silmitasertib in Combination with Gemcitabine and Cisplatin

A Phase 1b/2 clinical trial (NCT02128282) evaluated the safety and efficacy of Silmitasertib in combination with gemcitabine and cisplatin in patients with locally advanced or metastatic cholangiocarcinoma.[10]

ParameterSilmitasertib + Gem/Cis (mITT Population, NCT02128282)Gemcitabine + Cisplatin (Historic Control - BT22 study)
Median Progression-Free Survival (PFS) 11.2 months5.8 months
Median Overall Survival (OS) 17.4 months11.2 months
Overall Response Rate (ORR) 32.1%19.5%
Disease Control Rate (DCR) 79.3%Not Reported

mITT: modified intent-to-treat population[10]

Medulloblastoma: Silmitasertib vs. Vismodegib in SHH-Driven Subgroup

Silmitasertib has received Rare Pediatric Disease Designation from the FDA for the treatment of recurrent SHH medulloblastoma.[11] Vismodegib is a hedgehog pathway inhibitor approved for basal cell carcinoma and investigated in SHH-driven medulloblastoma.

ParameterSilmitasertib (Phase 1/2 - NCT03904862)Vismodegib (Phase 2 - PBTC-025B/032)
Objective Response Rate (ORR) Data maturing4 of 43 patients (9.3%) had a sustained response
Disease Stabilization Data maturing41% of patients with SHH medulloblastoma

Data for Silmitasertib in medulloblastoma is still emerging from ongoing trials.[12]

Experimental Protocols

In Vitro Cell Proliferation Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

IC50_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h (Cell Adherence) cell_seeding->incubation1 treatment Treat with serial dilutions of test compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubation2->viability_assay data_acquisition Measure absorbance or luminescence viability_assay->data_acquisition data_analysis Calculate % inhibition vs. control and determine IC50 data_acquisition->data_analysis end End data_analysis->end

Figure 2. General workflow for determining the IC50 of a compound in vitro.

Detailed Steps:

  • Cell Seeding: Cancer cell lines are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Silmitasertib, gemcitabine, cisplatin, or vismodegib). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours) to allow the compound to exert its effect.

  • Viability Assessment: A cell viability reagent (e.g., MTT or CellTiter-Glo) is added to each well. These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Acquisition: The absorbance or luminescence is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.[13]

Clinical Trial Methodology: NCT02128282 (Silmitasertib in Cholangiocarcinoma)

This Phase 1b/2, multicenter, open-label study evaluated Silmitasertib in combination with gemcitabine and cisplatin for advanced cholangiocarcinoma.[10]

Clinical_Trial_Workflow start Patient Enrollment (Advanced Cholangiocarcinoma) phase1b Phase 1b: Dose Escalation of Silmitasertib + Gemcitabine/Cisplatin start->phase1b mtd_rp2d Determine Maximum Tolerated Dose (MTD) & Recommended Phase 2 Dose (RP2D) phase1b->mtd_rp2d phase2 Phase 2: Treat patients at RP2D mtd_rp2d->phase2 treatment_cycle 21-day cycles: Silmitasertib (days 1-10) Gem/Cis (days 1, 8) phase2->treatment_cycle assessment Tumor Assessment (RECIST 1.1) every 6 weeks treatment_cycle->assessment repeats endpoints Primary Endpoint: Progression-Free Survival (PFS) Secondary Endpoints: OS, ORR, Safety assessment->endpoints end End of Study endpoints->end

Figure 3. High-level workflow of the NCT02128282 clinical trial.
  • Phase 1b: A dose-escalation design was used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of Silmitasertib in combination with standard doses of gemcitabine and cisplatin.

  • Phase 2: Patients received Silmitasertib at the RP2D (1000 mg twice daily for 10 days) in combination with gemcitabine (1000 mg/m²) and cisplatin (25 mg/m²) on days 1 and 8 of a 21-day cycle.

  • Primary Endpoint: The primary outcome measure was Progression-Free Survival (PFS).

  • Tumor Assessment: Tumor response was evaluated every 6 weeks according to RECIST v1.1 criteria.

Clinical Trial Methodology: PBTC-025B and PBTC-032 (Vismodegib in Medulloblastoma)

These Phase II studies assessed the efficacy of vismodegib in pediatric and adult patients with recurrent medulloblastoma.

  • Patient Population: The trials enrolled patients with recurrent or refractory medulloblastoma.

  • Treatment: Patients received vismodegib orally once daily (150 to 300 mg/day).

  • Primary Endpoint: The primary endpoint was a sustained objective response, defined as a complete or partial response lasting at least 8 weeks.

  • Molecular Subgrouping: Tumor samples were analyzed to identify patients with the SHH subtype.

  • Response Evaluation: Tumor response was confirmed by central neuroimaging review.

Conclusion

This compound (Silmitasertib/CX-4945) demonstrates significant potential as a therapeutic agent, particularly in combination with standard-of-care chemotherapy. Its high preclinical potency against Protein Kinase CK2 translates into promising anti-proliferative effects in various cancer cell lines. In the clinical setting, the addition of Silmitasertib to gemcitabine and cisplatin for cholangiocarcinoma has shown encouraging improvements in progression-free and overall survival compared to historical controls. Further investigation in SHH-driven medulloblastoma is ongoing. The data presented in this guide provides a strong rationale for the continued development and evaluation of Silmitasertib as a novel cancer therapeutic.

References

Quinoxaline Derivatives as Histone De deacetylase (HDAC) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two novel series of quinoxaline-based histone deacetylase (HDAC) inhibitors, offering a valuable resource for researchers in oncology and medicinal chemistry. The data presented is compiled from recent studies, highlighting the therapeutic potential of these compounds. We will delve into their inhibitory activity against specific HDAC isoforms and various cancer cell lines, supported by detailed experimental methodologies.

Introduction to Quinoxaline-Based HDAC Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often implicated in the pathogenesis of cancer, making them a key target for therapeutic intervention. Quinoxaline, a heterocyclic aromatic compound, has emerged as a promising scaffold for the design of novel HDAC inhibitors due to its favorable pharmacological properties. This guide compares two recently developed series of quinoxaline derivatives, showcasing their potential as next-generation anticancer agents.

Data Presentation: A Comparative Analysis

The following tables summarize the in vitro inhibitory activities of two distinct series of quinoxaline derivatives against various cancer cell lines and specific HDAC isoforms.

Series 1: Substituted 2-chloro and 2-methoxy-quinoxalines [1][2]

This series of compounds was evaluated for its anti-proliferative activity against hepatocellular carcinoma cell lines (HepG-2 and HuH-7) and for its inhibitory effect on HDAC1, HDAC4, and HDAC6. The reference compound used for comparison was Suberoylanilide Hydroxamic Acid (SAHA).

CompoundModificationHepG-2 IC50 (µM)HuH-7 IC50 (µM)HDAC1 IC50 (µM)HDAC4 IC50 (µM)HDAC6 IC50 (µM)
6c 2-Cl, 4-Cl side chain1.533.061.761.393.46
6g 2-Cl, 4-OCH3 side chain2.814.122.111.874.21
12 2-OCH3, Isatin hybrid1.993.082.452.034.88
SAHA Reference Drug--0.860.970.93

Series 2: 3-(Benzazol-2-yl)quinoxaline Derivatives [3][4]

This series was assessed for its cytotoxic effects on various human cancer cell lines, with Vorinostat serving as the reference compound.

CompoundHCT-116 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
10c 0.911.231.562.14
Vorinostat 5.66---

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

HDAC Enzymatic Assay (Fluorometric)

A fluorometric assay is employed to determine the in vitro inhibitory activity of the compounds against specific HDAC isoforms (e.g., HDAC1, HDAC4, and HDAC6).

  • Reagents and Materials : Recombinant human HDAC enzymes, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, and the test compounds.

  • Procedure :

    • The test compounds are serially diluted in the assay buffer.

    • The HDAC enzyme is pre-incubated with the test compound for a specified period at 37°C.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined time at 37°C.

    • A developer solution is added to stop the reaction and generate a fluorescent signal.

    • The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the quinoxaline derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation : An MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is utilized to investigate the effect of the compounds on cell cycle progression.

  • Cell Treatment and Harvesting : Cells are treated with the test compound for a defined period, then harvested by trypsinization and washed with PBS.

  • Fixation : The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining : The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution, which intercalates with DNA.

  • Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer.

  • Data Interpretation : The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection : Cells are treated with the compound of interest, and both adherent and floating cells are collected.

  • Staining : The cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway affected by quinoxaline-based HDAC inhibitors and the general workflow for their evaluation.

HDAC_Inhibition_Pathway HDACi Quinoxaline-based HDAC Inhibitor HDACs HDACs HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp CellCycle Cell Cycle Arrest (e.g., G2/M phase) GeneExp->CellCycle Apoptosis Induction of Apoptosis GeneExp->Apoptosis TumorGrowth Inhibition of Tumor Growth CellCycle->TumorGrowth Apoptosis->TumorGrowth Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action Synthesis Synthesis of Quinoxaline Derivatives HDAC_Assay HDAC Enzymatic Assay (IC50 determination) Synthesis->HDAC_Assay MTT_Assay Cell Viability (MTT) Assay (Cytotoxicity screening) Synthesis->MTT_Assay CellCycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->CellCycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay

References

In Vivo Antitumor Activity of Quinoxaline Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antitumor activity of quinoxaline sulfonamides and related quinoxaline derivatives against other alternatives, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Quantitative Performance Analysis: In Vivo Efficacy

The following tables summarize the in vivo antitumor efficacy of selected quinoxaline sulfonamides and a related quinoxaline-based tyrosine kinase inhibitor. These compounds have demonstrated significant activity in preclinical cancer models.

Table 1: In Vivo Efficacy of Quinoxaline Sulfonamide SLC-0111 (U-104)

CompoundCancer ModelAnimal ModelDosageEfficacyReference(s)
SLC-0111 Triple-Negative Breast Cancer (MDA-MB-231)Orthotopic Mouse Model50 mg/kg, daily oral administration30% tumor growth inhibition[1]
SLC-0111 Breast Cancer4T1 Experimental Metastasis ModelNot specifiedInhibition of metastases formation[2]

Table 2: In Vivo Efficacy of the Quinoxaline-based Multi-targeted Tyrosine Kinase Inhibitor Linifanib (ABT-869)

CompoundCancer ModelAnimal ModelDosageEfficacyReference(s)
Linifanib (ABT-869) Fibrosarcoma (HT1080)Flank Xenograft Model4.5-12 mg/kgED75[3]
Linifanib (ABT-869) Small Cell Lung Carcinoma (H526)Flank Xenograft Model4.5-12 mg/kgED75[3]
Linifanib (ABT-869) Breast Carcinoma (MX-1)Flank Xenograft Model4.5-12 mg/kgED75[3]
Linifanib (ABT-869) Colon Carcinoma (DLD-1)Flank Xenograft Model4.5-12 mg/kgED75[3]
Linifanib (ABT-869) GliomaOrthotopic Rat Model10 mg/kg, twice daily for 7 daysTumor volume reduction from 149 ± 30 mm³ (vehicle) to 66 ± 7 mm³[4]

Note on Chloroquinoxaline Sulfonamide (CQS): CQS is a quinoxaline sulfonamide that has entered Phase I clinical trials.[5][6] However, reports on its preclinical in vivo efficacy in animal models are conflicting, with some studies suggesting a lack of activity in common animal tumor screening systems.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are representative protocols for in vivo xenograft studies.

MDA-MB-231 Orthotopic Breast Cancer Xenograft Model

This model is commonly used to evaluate the efficacy of anticancer agents against triple-negative breast cancer.

  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice), typically 10-12 weeks old, are used.[8]

  • Cell Implantation: A suspension of 2.5 million MDA-MB-231 cells in 100 µL of a mixture of serum-free medium and Matrigel (1:1) is prepared.[9] The mice are anesthetized, and the cell suspension is injected into the mammary fat pad.[5][10]

  • Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements twice a week. Tumor volume is calculated using the formula: (length x width²) / 2.[11]

  • Drug Administration: Once tumors reach a palpable size (e.g., 50-150 mm³), the animals are randomized into treatment and control groups.[8] The investigational drug (e.g., SLC-0111) is administered at the specified dose and schedule (e.g., daily oral gavage). The control group receives a vehicle control.[1]

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, calculated by comparing the mean tumor volume in the treated group to the control group. Secondary endpoints may include survival, body weight monitoring, and analysis of biomarkers in tumor tissue.[8]

Orthotopic Rat Glioma Model

This model is used to assess the efficacy of drugs against brain tumors.

  • Animal Model: Immunocompromised rats are used as hosts for glioma cells.

  • Tumor Cell Implantation: Glioma cells are implanted into the brain of the anesthetized rats.

  • Tumor Growth and Functional Assessment: Tumor growth is monitored using imaging techniques such as Magnetic Resonance Imaging (MRI).[4] Dynamic contrast-enhanced MRI (DCE-MRI) can be used to evaluate changes in tumor microvessel function.[4]

  • Drug Administration: Treatment with the investigational drug (e.g., Linifanib) is initiated once tumors are established.

  • Efficacy Evaluation: The antitumor effect is determined by measuring the change in tumor volume.[4] Immunohistochemistry on excised tumor samples can be used to analyze changes in vascular structures and receptor expression.[4]

Signaling Pathways and Mechanisms of Action

The antitumor activity of quinoxaline sulfonamides and related derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer progression.

Carbonic Anhydrase IX (CA IX) Inhibition under Hypoxia

SLC-0111 is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is highly expressed in hypoxic tumors.[2][12] Under hypoxic conditions, CA IX helps maintain the intracellular pH of cancer cells, promoting their survival and proliferation.[1][13][14] By inhibiting CA IX, SLC-0111 disrupts pH regulation, leading to increased cell death in the hypoxic tumor microenvironment.[1]

CAIX_Hypoxia_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1a->CAIX pH_regulation Intracellular pH Regulation CAIX->pH_regulation Cell_Survival Cancer Cell Survival & Proliferation pH_regulation->Cell_Survival SLC0111 SLC-0111 SLC0111->Inhibition Inhibition->CAIX Apoptosis Increased Cell Death Inhibition->Apoptosis

Carbonic Anhydrase IX Inhibition Pathway
Topoisomerase II Inhibition

Some quinoxaline derivatives, such as Chloroquinoxaline Sulfonamide (CQS), are known to act as Topoisomerase II poisons.[9] Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils during replication and transcription.[15][16][17] By stabilizing the enzyme-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, apoptosis.[15][18]

Topoisomerase_II_Inhibition cluster_dna DNA Replication/Transcription G_segment G-segment DNA Top2 Topoisomerase II G_segment->Top2 T_segment T-segment DNA T_segment->Top2 Cleavage_Complex Top2-DNA Cleavage Complex Top2->Cleavage_Complex ATP ATP ATP->Top2 CQS Quinoxaline Sulfonamide (e.g., CQS) CQS->Cleavage_Complex Inhibits Religation Strand_Passage T-segment Passage Cleavage_Complex->Strand_Passage DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Religation G-segment Religation Strand_Passage->Religation Apoptosis Apoptosis DSB->Apoptosis VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK PLCg PLCγ Pathway VEGFR2->PLCg Linifanib Linifanib (ABT-869) Linifanib->Inhibition Inhibition->VEGFR2 Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration PLCg->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture animal_model Establishment of Animal Model (e.g., Xenograft) cell_culture->animal_model randomization Tumor Growth & Animal Randomization animal_model->randomization treatment Treatment with Quinoxaline Sulfonamide or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint data_analysis Data Analysis & Statistical Evaluation endpoint->data_analysis conclusion Conclusion on Antitumor Efficacy data_analysis->conclusion

References

A Comparative Guide to the Molecular Docking of Quinoxaline Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular docking performance of various quinoxaline sulfonamide analogs against several key biological targets implicated in a range of diseases. The information presented herein is compiled from multiple research articles to offer a comprehensive overview, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the molecular docking and in vitro activity data for quinoxaline sulfonamide analogs against various biological targets. This data allows for a direct comparison of the binding affinities and inhibitory potential of different structural analogs.

Table 1: Carbonic Anhydrase (CA) IX Inhibitors

CompoundBinding Energy (kcal/mol)Ki (nM)Key Interactions
7a -5.9-Coordination with Zn2+ ion
8a -8.2-Coordination with Zn2+ ion, hydrophobic interaction with Leu91
7g -42.2Coordination with Zn2+ ion, hydrogen bond with Thr200
Acetazolamide (AAZ) -25.7Reference inhibitor

Table 2: VEGFR-2, EGFR, and COX-2 Inhibitors

CompoundTargetBinding Energy (kcal/mol)IC50 (µM)Key Interactions
5d EGFR---
5k EGFR-1.84 (A549), 1.97 (HeLa), 3.10 (MCF-7), 4.10 (HCT116)Strong binding to EGFR (PDB: 4HJO)
5l EGFR---
12 EGFRWt-16.630.19Hydrogen bonds with Thr766 and Thr830
12 EGFR(L858R)-0.121-
Doxorubicin --0.349Reference drug
Erlotinib EGFR-0.037Reference drug

Table 3: α-Amylase, α-Glucosidase, and Acetylcholinesterase (AChE) Inhibitors

CompoundTargetInhibition (%)IC50 (µM)
5 α-Amylase34.81-
5 α-Glucosidase37.60-
7 α-Amylase36.17-
7 α-Glucosidase37.60-
10a α-Amylase64.706.89
10a α-Glucosidase75.363.46
11b AChE44.78-
Acarbose α-Amylase67.335.90
Acarbose α-Glucosidase57.794.27
Donepezil AChE67.27-

Experimental Protocols

The in silico molecular docking studies cited in this guide generally adhere to a standardized workflow. The methodologies are crucial for understanding the validity and implications of the presented data.

General Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

    • The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the quinoxaline sulfonamide analogs are drawn using chemical drawing software.

    • The 2D structures are converted to 3D structures.

    • The ligands are subjected to energy minimization to obtain their most stable conformation.[1]

    • Appropriate charges and atom types are assigned to the ligand atoms.

  • Binding Site Identification and Grid Generation:

    • The active site of the target protein is identified, often based on the location of the co-crystallized ligand in the PDB structure.

    • A grid box is generated around the identified active site to define the search space for the docking simulation.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock, GOLD, or Discovery Studio.[1]

    • The docking algorithm explores various possible conformations, positions, and orientations of the ligand within the protein's active site.

    • A scoring function is used to evaluate the binding affinity of each generated pose.

  • Validation of Docking Protocol:

    • A crucial step to ensure the reliability of the docking procedure is to re-dock the co-crystallized (native) ligand back into the active site of the protein.[1]

    • The root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose is calculated. An RMSD value of less than 2 Å is generally considered a successful validation of the docking protocol.[1]

  • Analysis of Docking Results:

    • The docking results are analyzed to identify the best-docked poses based on the docking scores and binding energies.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by quinoxaline sulfonamide analogs and a typical molecular docking workflow.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation protein_prep Protein Preparation (PDB Crystal Structure) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure Generation & Optimization) docking Molecular Docking (e.g., AutoDock, GOLD) ligand_prep->docking grid_gen->docking validation Protocol Validation (Re-docking, RMSD < 2Å) docking->validation analysis Results Analysis (Binding Energy, Interactions) validation->analysis VEGFR2_signaling cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Permeability Vascular Permeability VEGFR2->Permeability Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration Src->Migration EGFR_signaling cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_effects Cellular Responses EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Survival AKT->Survival COX2_pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation Alpha_Glucosidase_Inhibition Carbohydrates Dietary Carbohydrates Alpha_Glucosidase α-Glucosidase (in small intestine) Carbohydrates->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Glucose Absorption into Bloodstream Glucose->Bloodstream Inhibitor Quinoxaline Sulfonamide (α-Glucosidase Inhibitor) Inhibitor->Alpha_Glucosidase Inhibits AChE_Signaling Acetylcholine Acetylcholine (ACh) ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Quinoxaline Sulfonamide (AChE Inhibitor) Inhibitor->AChE Inhibits

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides comprehensive, step-by-step guidance for the proper disposal of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Due to the absence of a specific Safety Data Sheet (SDS) with comprehensive disposal information for this compound, this protocol is formulated based on established best practices for the management of halogenated aromatic compounds, quinoxalines, and sulfonamides.[1] The guiding principle is to treat the substance as hazardous waste unless officially confirmed otherwise by your institution's environmental health and safety (EHS) department.[2][3]

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all safety measures are in place to minimize exposure and risk.

  • Personal Protective Equipment (PPE): All personnel handling the compound must wear appropriate PPE, including but not limited to:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.[4]

    • A fully buttoned laboratory coat.[1]

  • Ventilation: Conduct all handling and waste preparation activities within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Spill Management: Maintain a readily accessible spill kit with appropriate absorbent materials for chemical spills. In case of a spill, evacuate non-essential personnel, ensure adequate ventilation, and contain the material.[5] Collect all cleanup materials in a sealed container for disposal as hazardous waste.[5]

II. Hazard Profile and Data Summary

The primary recommended disposal method for chlorinated, nitrogen-containing organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1][6]

Quantitative Data Summary

Specific hazard data (e.g., LD50, aquatic toxicity) for this compound are not available in published literature. However, the following physical properties have been reported:

PropertyValue
Molecular FormulaC₁₅H₁₂ClN₃O₂S
Molecular Weight333.79 g/mol
Melting Point162-164 °C
Boiling Point (Predicted)495.5 ± 55.0 °C
Density (Predicted)1.468 ± 0.06 g/cm³
pKa (Predicted)5.76 ± 0.30
Source: ChemicalBook[7]

III. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Classify as Halogenated Waste: Due to the presence of chlorine, this compound must be classified as a halogenated organic waste.[5][6]

  • Segregate Waste Streams: It is crucial to keep halogenated waste separate from non-halogenated organic waste, as this affects disposal methods and costs.[8][9] Do not mix this waste with other incompatible waste streams such as acids, bases, or strong oxidizing agents.[5]

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Collect pure this compound powder and any contaminated solid materials (e.g., weighing papers, gloves, pipette tips) in a dedicated, chemically compatible, and sealable hazardous waste container.[1]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container designed for liquids.[1]

    • Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[5]

  • Empty Containers:

    • Containers that held the pure compound should be treated as hazardous waste and disposed of accordingly, as they are not considered "empty" until triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[2]

Step 3: Labeling and Storage

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[8][10]

    • The label must include the full chemical name: "this compound" (no formulas or abbreviations).[10]

    • List all constituents and their approximate percentages.[8]

    • Indicate the relevant hazards (e.g., Toxic, Irritant).[8]

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[11]

    • The storage area must be cool, dry, and well-ventilated.[4]

    • Ensure secondary containment is used to prevent spills from spreading.[3]

    • Keep waste containers closed at all times except when adding waste.[2][12]

Step 4: Final Disposal

  • Professional Disposal Service: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the sink or in standard laboratory drains.[1]

    • DO NOT dispose of this chemical in regular trash.[2]

    • DO NOT attempt to neutralize or treat the chemical waste unless you are following a specifically approved and validated institutional protocol.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Interim Storage cluster_disposal Phase 3: Final Disposal start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood classify Classify as Halogenated Organic Waste fume_hood->classify segregate Segregate from Non-Halogenated & Incompatible Waste classify->segregate container Select Labeled, Compatible Hazardous Waste Container segregate->container collect Collect Waste (Solid or Liquid) container->collect label_waste Label Container: 'Hazardous Waste' Full Chemical Name Constituents & Hazards collect->label_waste seal Securely Seal Container label_waste->seal store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup incineration High-Temperature Incineration (Recommended Method) pickup->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, procedural guidance for the safe handling and disposal of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide, a chemical compound utilized in research and development, particularly in the preparation of PI3K inhibitors for disease treatment and prophylaxis.[1] The following protocols are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesDouble-gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated.[2][4]
Eyes Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
Body Laboratory coatA flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage.[2]
Respiratory Certified chemical fume hoodAll handling of the solid compound or its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2][5] If a fume hood is not available, a NIOSH-approved respirator may be required.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is critical for minimizing exposure and preventing contamination.

1. Preparation and Engineering Controls:

  • Designate a specific area within the laboratory for handling this compound.

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Assemble all necessary equipment, such as spatulas, weighing paper, and reaction vessels, and ensure they are clean and readily accessible within the fume hood.

2. Weighing and Transferring:

  • Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust particles.

  • Use a micro-spatula to handle the solid and avoid creating dust.

  • When preparing a solution, add the solid to the solvent slowly to prevent splashing.

3. Reaction Monitoring:

  • Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.

  • Remove and dispose of contaminated PPE in the designated waste container.

  • Wash hands thoroughly with soap and water after handling the compound.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list "this compound" as a constituent.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent washes, in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

2. Container Management:

  • Use suitable, closed containers for waste.[3]

  • Do not overfill waste containers.

3. Final Disposal:

  • All chemical waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

First Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.[3]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

digraph "Handling Workflow for this compound" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2];
edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Prepare for Handling", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Don Appropriate PPE:\n- Chemical-resistant gloves (double)\n- Safety goggles/face shield\n- Lab coat", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; fume_hood [label="Work in Certified\nChemical Fume Hood", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; weigh_transfer [label="Weigh and Transfer Compound", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Perform Experiment/\nReaction", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Equipment\nand Work Area", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; dispose_ppe [label="Dispose of Contaminated\nPPE in Designated Waste", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dispose_waste [label="Segregate and Dispose of\nChemical Waste\n(Solid and Liquid)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash_hands [label="Wash Hands Thoroughly", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End of Procedure", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> ppe [label="Step 1"]; ppe -> fume_hood [label="Step 2"]; fume_hood -> weigh_transfer [label="Step 3"]; weigh_transfer -> reaction [label="Step 4"]; reaction -> decontaminate [label="Step 5"]; decontaminate -> dispose_ppe [label="Step 6"]; dispose_ppe -> dispose_waste [label="Step 7"]; dispose_waste -> wash_hands [label="Step 8"]; wash_hands -> end [label="Step 9"]; }

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.